Vatalanib dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUQEHCMDUSRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049073 | |
| Record name | Vatalanib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212141-51-0 | |
| Record name | Vatalanib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Vatalanib Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vatalanib (formerly known as PTK787/ZK 222584) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has been extensively investigated for its anti-angiogenic and anti-tumor properties.[1] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of Vatalanib dihydrochloride. It details the mechanism of action, focusing on its inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the critical signaling pathways it modulates.
Discovery and Development
Vatalanib was identified through high-throughput screening as a potent inhibitor of VEGFR tyrosine kinases.[1] Developed collaboratively by Novartis and Schering AG, it was designed to be an orally active agent targeting the key drivers of tumor angiogenesis.[2] Its development has progressed through extensive preclinical and clinical evaluation, including Phase I, II, and III clinical trials for various solid tumors, notably metastatic colorectal cancer.[1]
Chemical Synthesis
The synthesis of Vatalanib, chemically named N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine, involves a multi-step process. A key intermediate, 1-chloro-4-(4-pyridinylmethyl)phthalazine, is first synthesized. This is then followed by a nucleophilic substitution reaction with 4-chloroaniline to yield the final product.
A representative synthetic route is as follows:
-
Formation of 4-(4-pyridinylmethyl)-1(2H)-phthalazinone: This intermediate can be prepared from phthalic anhydride and 4-picoline, followed by reaction with hydrazine hydrate.
-
Chlorination: The phthalazinone is then chlorinated using a reagent such as phosphorus oxychloride (POCl3) to yield 1-chloro-4-(4-pyridinylmethyl)phthalazine.[3]
-
Final Condensation: The chlorinated intermediate is then reacted with 4-chloroaniline in the presence of a base to afford Vatalanib.
A generalized workflow for the synthesis is depicted below.
Mechanism of Action
Vatalanib exerts its anti-angiogenic and anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and neovascularization.[2] The primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and the stem cell factor receptor, c-Kit.[2] By blocking the ATP-binding site of these receptors, Vatalanib inhibits their autophosphorylation and downstream signaling cascades.
Inhibition of VEGFR Signaling
VEGF and its receptors are critical for angiogenesis, the formation of new blood vessels from pre-existing ones, a process essential for tumor growth and metastasis. Vatalanib potently inhibits VEGFR-2 (KDR), the primary mediator of VEGF-induced endothelial cell proliferation, migration, and survival.
Inhibition of PDGFR and c-Kit Signaling
In addition to VEGFRs, Vatalanib also targets PDGFR-β and c-Kit. PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells, which are crucial for the maturation and stabilization of newly formed blood vessels. The c-Kit receptor is implicated in various cellular processes, including proliferation and survival in certain tumor types.
Quantitative Biological Data
The inhibitory activity of Vatalanib against various kinases has been quantified through in vitro assays. The following tables summarize the key IC50 values and pharmacokinetic parameters.
Table 1: In Vitro Kinase Inhibitory Activity of Vatalanib
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | 37 | [4][5] |
| VEGFR-1 (Flt-1) | 77 | [4] |
| VEGFR-3 (Flt-4) | 640-660 | [4] |
| PDGFR-β | 580 | [4] |
| c-Kit | 730 | [4] |
| c-Fms | 1400 | [4] |
Table 2: Pharmacokinetic Parameters of Vatalanib in Humans
| Parameter | Value | Condition | Reference |
| Tmax (median) | 1.5 - 2 h | Single oral dose | [6][7] |
| Half-life (t1/2) | 4.6 ± 1.1 h | Single oral dose | [7] |
| Cmax (mean ± SD) | 15.8 ± 9.5 µM | 1000 mg single dose | [7] |
| Oral Clearance (pre-induction) | 24.1 L/h | Population PK model | [6] |
| Oral Clearance (post-induction) | 54.9 L/h | Population PK model | [6] |
Preclinical In Vivo Efficacy
Vatalanib has demonstrated significant anti-tumor and anti-angiogenic activity in various preclinical cancer models. Oral administration of Vatalanib at doses ranging from 25-100 mg/kg has been shown to inhibit tumor growth and metastasis in xenograft models of human carcinomas, including colon, prostate, and epithelial cancers.[4] This anti-tumor effect is associated with a dose-dependent inhibition of angiogenesis.[4] For instance, in a gastric cancer xenograft model, a daily dose of 100 mg/kg vatalanib significantly reduced tumor volume.[8]
Experimental Protocols
VEGFR Kinase Assay
This assay determines the in vitro inhibitory activity of Vatalanib against VEGFR tyrosine kinases.
-
Materials: Recombinant GST-fused VEGFR kinase domains, 96-well filter plates, γ-[33P]ATP, poly-(Glu:Tyr 4:1) peptide substrate, kinase buffer (20 mM Tris-HCl pH 7.5, 1-3 mM MnCl2, 3-10 mM MgCl2, 0.25 mg/mL PEG 20000, 1 mM DTT, 10 µM sodium vanadate), Vatalanib, 250 mM EDTA, 0.5% H3PO4, ethanol, scintillation cocktail.
-
Procedure:
-
Recombinant GST-fusion proteins are diluted in the kinase buffer.
-
The GST-fused kinase is incubated in the buffer with 8 µM ATP and 0.2 µCi [γ-33P]ATP in a total volume of 30 µL, with or without Vatalanib, for 10 minutes at room temperature.
-
The reaction is stopped by adding 10 µL of 250 mM EDTA.
-
20 µL of the reaction mixture is transferred to a 96-well filter plate.
-
The membrane is washed extensively with 0.5% H3PO4 and then soaked in ethanol.
-
After drying, a scintillation cocktail is added, and radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by linear regression analysis of the percentage of inhibition.[4]
-
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the effect of Vatalanib on VEGF-induced endothelial cell proliferation.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), 96-well plates coated with 1.5% gelatin, growth medium, basal medium with 1.5% FCS, VEGF, Vatalanib, BrdU labeling solution, Fix/Denaturing solution, anti-BrdU antibody (peroxidase-labeled), TMB substrate, Stop solution.
-
Procedure:
-
Subconfluent HUVECs are seeded into 96-well plates and incubated for 24 hours.
-
The growth medium is replaced with basal medium containing 1.5% FCS and a constant concentration of VEGF (e.g., 50 ng/mL) with or without various concentrations of Vatalanib.
-
After 24 hours of incubation, BrdU labeling solution is added, and the cells are incubated for an additional 24 hours.
-
The cells are then fixed and the DNA is denatured.
-
A peroxidase-labeled anti-BrdU antibody is added to detect the incorporated BrdU.
-
The TMB substrate is added to develop color, and the reaction is stopped with a stop solution.
-
The absorbance is read at 450 nm, which is proportional to the amount of BrdU incorporated and, therefore, to cell proliferation.[4]
-
Quantification of Vatalanib in Human Plasma by LC-MS/MS
This method is used for the pharmacokinetic analysis of Vatalanib in clinical trials.
-
Instrumentation: High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Sample Preparation:
-
Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile/methanol).
-
An internal standard (e.g., stable isotopically labeled imatinib) is added.
-
The sample is centrifuged, and the supernatant is injected into the LC-MS/MS system.[5]
-
-
Chromatography: Separation is achieved on a C18 analytical column with a gradient elution.[5]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive multiple reaction monitoring (MRM) mode.[5]
-
Quantification: The lower limit of quantification is typically around 10 ng/mL. The method is validated for linearity, accuracy, and precision over a specified concentration range (e.g., 10 to 2500 ng/mL).[5]
Clinical Experience and Adverse Effects
Vatalanib has been evaluated in numerous clinical trials for various cancers.[1] While it has shown some clinical activity, particularly in increasing progression-free survival in certain patient populations, it did not meet the primary endpoint of improving overall survival in large Phase III trials for metastatic colorectal cancer (CONFIRM-1 and CONFIRM-2).[1]
The most common adverse effects observed in clinical trials are consistent with other VEGF inhibitors and include:[1]
-
Hypertension
-
Diarrhea
-
Nausea and vomiting
-
Fatigue
-
Dizziness
Conclusion
This compound is a well-characterized, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic properties. Its discovery and development have significantly contributed to the understanding of targeting VEGFR, PDGFR, and c-Kit pathways in cancer therapy. While its clinical efficacy has shown limitations in some large-scale trials, the extensive preclinical and clinical data, along with established experimental protocols for its evaluation, provide a valuable resource for researchers and scientists in the field of oncology drug development. Further investigation into predictive biomarkers may help identify patient populations who could benefit from Vatalanib treatment.
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of PTK787/ZK 222584 (Vatalanib)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
PTK787/ZK 222584, also known as Vatalanib, is a potent, orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Developed as an anti-angiogenic agent, its primary mechanism involves the competitive inhibition of ATP binding to the kinase domain of all known Vascular Endothelial Growth Factor Receptors (VEGFRs). By targeting VEGFR-1, -2, and -3, Vatalanib effectively blocks the signaling cascades responsible for endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis and lymphangiogenesis in tumors. Additionally, it exhibits inhibitory activity against other class III RTKs, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms, at slightly higher concentrations. This multi-targeted profile allows Vatalanib to not only disrupt tumor vasculature but also, in some cases, exert direct effects on tumor cells that rely on these signaling pathways for growth and survival. This guide provides a comprehensive overview of its molecular mechanism, kinase inhibition profile, and the key experimental methodologies used to elucidate its function.
Core Mechanism of Action
Vatalanib functions as a competitive inhibitor at the ATP-binding site of the intracellular kinase domain of multiple RTKs.[1] This action prevents the receptor autophosphorylation that is essential for initiating downstream signaling.
1.1. Primary Target: VEGF Receptors The principal targets of Vatalanib are the VEGFR family of tyrosine kinases, which are central mediators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).[1][2][3]
-
VEGFR-1 (Flt-1): Plays a role in the recruitment of hematopoietic precursors and modulates VEGFR-2 signaling.
-
VEGFR-2 (KDR/Flk-1): Considered the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[4]
-
VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis.
By inhibiting these receptors, Vatalanib blocks VEGF-induced signaling, leading to the suppression of endothelial cell proliferation and migration, and ultimately, the inhibition of tumor angiogenesis.[3][5]
1.2. Secondary Targets: PDGFR, c-Kit, and c-Fms Vatalanib also inhibits other class III RTKs, though generally with lower potency compared to VEGFRs.[1][3]
-
PDGF Receptor (PDGFR): Inhibition of PDGFR-β can impact pericytes, which are crucial for the structural integrity of blood vessels. In some tumor cells, Vatalanib can block PDGF-stimulated signaling.[5]
-
c-Kit: A key receptor in various cell types, including hematopoietic stem cells and gastrointestinal stromal tumors (GIST).[3]
-
c-Fms: The receptor for colony-stimulating factor 1 (CSF-1), involved in macrophage differentiation and function.
This broader activity spectrum suggests that Vatalanib's anti-tumor effects may result from a combination of anti-angiogenic and direct anti-proliferative actions on tumor cells expressing these receptors.[1]
1.3. Downstream Signaling Pathways The inhibition of receptor phosphorylation by Vatalanib prevents the activation of major downstream signaling cascades. In susceptible cell types, particularly endothelial cells, this leads to:
-
Inhibition of the PI3K/AKT Pathway: This pathway is critical for cell survival and proliferation. Studies in leiomyosarcoma cells showed that Vatalanib could inhibit PDGF-BB-activated AKT phosphorylation.[5]
-
Inhibition of the RAS/MEK/ERK (MAPK) Pathway: This pathway is a primary driver of cell proliferation and differentiation. Vatalanib was also shown to inhibit PDGF-BB-induced ERK1/2 phosphorylation.[5]
The blockade of these pathways culminates in the functional inhibition of processes required for tumor growth and metastasis.[6]
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of PTK787/ZK 222584 has been quantified against a panel of purified recombinant kinases and in cell-based assays. The data is summarized below.
| Target Kinase | Assay Type | IC50 Value (nM) | Reference(s) |
| VEGFR-2 (KDR) | Cell-Free Kinase Assay | 37 | [4][7] |
| VEGFR-1 (Flt-1) | Cell-Free Kinase Assay | 77 | [4][7] |
| VEGFR-3 (Flt-4) | Cell-Free Kinase Assay | ~640 | [7] |
| PDGFR-β | Cell-Free Kinase Assay | 580 | [4] |
| c-Kit | Cell-Free Kinase Assay | 730 | [4] |
| c-Fms | Cell-Free Kinase Assay | In the µM range | [1][3] |
| HUVEC Proliferation | Cell-Based Assay (VEGF-induced) | 7.1 - 30 | [1][4] |
Note: Vatalanib was found to be inactive against other kinases such as EGFR, FGFR-1, c-Met, Tie-2, c-Src, and c-Abl at concentrations up to 10 µM.[3][7]
Experimental Protocols
The mechanism of action and inhibitory potency of Vatalanib were characterized using several key experimental methodologies.
3.1. In Vitro Kinase Assay (Filter Binding Assay) This assay directly measures the ability of Vatalanib to inhibit the enzymatic activity of purified kinase domains.
-
Objective: To determine the IC50 of Vatalanib against specific receptor tyrosine kinases.
-
Methodology:
-
Kinase Preparation: Recombinant GST-fused kinase domains (e.g., VEGFR-2, PDGFR-β) are expressed in a baculovirus system and purified.[4]
-
Reaction Mixture: The purified kinase is incubated in a 96-well plate with an optimized buffer containing MnCl₂, MgCl₂, a universal substrate peptide (e.g., poly-(Glu:Tyr 4:1)), and γ-[³³P]ATP as the phosphate donor.[4]
-
Inhibitor Addition: The reaction is run in the presence of varying concentrations of Vatalanib or a vehicle control (DMSO).
-
Incubation: The reaction proceeds for approximately 10 minutes at room temperature.[4]
-
Reaction Termination: The reaction is stopped by the addition of EDTA.[4]
-
Substrate Capture: The reaction mixture is transferred to a polyvinylidene difluoride (PVDF) membrane, which captures the phosphorylated peptide substrate.[4]
-
Washing: The membrane is washed extensively with 0.5% phosphoric acid to remove unincorporated γ-[³³P]ATP.[4]
-
Detection: After drying, a scintillation cocktail is added to the membrane, and the incorporated radioactivity (representing kinase activity) is quantified using a scintillation counter.[4]
-
Data Analysis: The percentage of inhibition at each Vatalanib concentration is calculated, and the IC50 value is determined by linear regression analysis.[4]
-
3.2. Endothelial Cell Proliferation Assay (BrdU Incorporation) This cell-based assay assesses the functional impact of Vatalanib on the proliferation of endothelial cells, a key process in angiogenesis.
-
Objective: To measure the effect of Vatalanib on VEGF-induced endothelial cell proliferation.
-
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and cultured overnight.[4]
-
Serum Starvation & Treatment: The growth medium is replaced with a basal medium containing low serum. Cells are then treated with varying concentrations of Vatalanib.
-
Stimulation: Proliferation is induced by adding a growth factor, typically VEGF (e.g., 50 ng/mL). Control wells include no growth factor or other mitogens like bFGF.[4]
-
Incubation: Cells are incubated for 24 hours to allow for cell cycle progression in response to the stimulus.[4]
-
BrdU Labeling: A 5-bromo-2'-deoxyuridine (BrdU) labeling solution is added to each well, and the cells are incubated for an additional 24 hours. During this time, BrdU is incorporated into the DNA of proliferating cells.[4]
-
Fixation and Detection: Cells are fixed, and the DNA is denatured. A peroxidase-labeled anti-BrdU antibody is added, which binds to the incorporated BrdU.[4]
-
Quantification: A substrate (e.g., TMB) is added, which is converted by the peroxidase into a colored product. The intensity of the color, which is proportional to the amount of BrdU incorporation (and thus cell proliferation), is measured spectrophotometrically at 450 nm.[4]
-
Mandatory Visualizations
Signaling Pathways
References
- 1. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The vascular endothelial growth factor receptor inhibitor PTK787/ZK222584 inhibits aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vatalanib | Cell Signaling Technology [cellsignal.com]
Vatalanib: A Technical Guide to its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable, small molecule inhibitor that plays a significant role in the field of anti-angiogenic cancer therapy.[1] As a member of the anilinophthalazine class of compounds, Vatalanib exerts its antineoplastic activity by targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.[2] This technical guide provides an in-depth overview of Vatalanib's molecular targets, its binding affinity, and the experimental methodologies used to characterize these interactions.
Molecular Targets and Binding Affinity
Vatalanib is a multi-targeted tyrosine kinase inhibitor, primarily targeting all known Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] It also demonstrates inhibitory activity against other related RTKs, including the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][3] The binding affinity of Vatalanib is most potent for VEGFR-2 (also known as KDR/Flk-1), the primary mediator of VEGF-driven angiogenesis.[1]
The following tables summarize the quantitative data on Vatalanib's inhibitory activity against its principal molecular targets. The data is primarily presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.
Table 1: Vatalanib Binding Affinity for Vascular Endothelial Growth Factor Receptors (VEGFRs)
| Target | IC50 (nM) | Assay Type |
| VEGFR-1 (Flt-1) | 77[4][5][6] | Cell-free kinase assay |
| VEGFR-2 (KDR/Flk-1) | 37[4][5][6][7][8][9] | Cell-free kinase assay |
| VEGFR-3 (Flt-4) | 190[4] | Cell-free kinase assay |
Table 2: Vatalanib Binding Affinity for Other Key Receptor Tyrosine Kinases
| Target | IC50 (nM) | Assay Type |
| PDGFRβ | 580[6][7][8] | Cell-free kinase assay |
| c-Kit | 730[6][7][8] | Cell-free kinase assay |
| c-Fms | 1400[6] | Cell-free kinase assay |
Table 3: Vatalanib Cellular Activity
| Cell-Based Assay | IC50 (nM) | Cell Type |
| VEGF-induced proliferation | 7.1[7][8] | Human Umbilical Vein Endothelial Cells (HUVECs) |
Signaling Pathways
Vatalanib's mechanism of action involves the inhibition of downstream signaling cascades initiated by the binding of growth factors to their respective receptors. By blocking the ATP-binding site of the tyrosine kinase domain, Vatalanib prevents autophosphorylation and the subsequent activation of signaling pathways crucial for cell proliferation, migration, and survival.
Experimental Protocols
The characterization of Vatalanib's binding affinity and inhibitory activity relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays.
In Vitro Kinase Assay (Filter Binding Assay)
This assay quantifies the ability of Vatalanib to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant GST-fused kinase domains (VEGFRs, PDGFRβ, c-Kit)
-
γ-[33P]ATP
-
Poly-(Glu:Tyr 4:1) peptide substrate
-
96-well filter plates
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1-3 mM MnCl2, 3-10 mM MgCl2, 0.25 mg/mL polyethylene glycol 20000, 1 mM DTT
-
Stop Solution: 250 mM EDTA
-
Wash Solution: 0.5% H3PO4
-
Scintillation cocktail
Procedure:
-
Dilute the recombinant GST-fusion proteins in the assay buffer.
-
In a 96-well plate, combine the diluted kinase, the poly-(Glu:Tyr 4:1) substrate (3-8 μg/mL), and varying concentrations of Vatalanib.
-
Initiate the kinase reaction by adding γ-[33P]ATP (0.2 μCi) and non-radiolabeled ATP (to a final concentration of 8 μM).
-
Incubate the reaction mixture for 10 minutes at room temperature.
-
Terminate the reaction by adding the stop solution.
-
Transfer a portion of the reaction mixture to a 96-well filter plate with a polyvinylidene difluoride membrane.
-
Wash the membrane extensively with the wash solution to remove unincorporated γ-[33P]ATP.
-
After washing, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Vatalanib concentration and determine the IC50 value by linear regression analysis.[7]
Cell-Based Proliferation Assay (BrdU Incorporation)
This assay assesses the effect of Vatalanib on the proliferation of endothelial cells in response to VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Growth Medium (e.g., EGM-2)
-
Basal Medium with 1.5% FCS
-
VEGF
-
BrdU labeling solution
-
Fixation and blocking solutions
-
Peroxidase-labeled anti-BrdUrd antibody
-
TMB substrate
-
96-well plates coated with 1.5% gelatin
Procedure:
-
Seed subconfluent HUVECs into gelatin-coated 96-well plates and incubate for 24 hours.
-
Replace the growth medium with basal medium containing 1.5% FCS and VEGF (50 ng/mL), with or without varying concentrations of Vatalanib.
-
Incubate the cells for 24 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 24 hours.
-
Fix the cells, block non-specific binding, and add the peroxidase-labeled anti-BrdUrd antibody.
-
Add the TMB substrate and measure the absorbance at 450 nm using a spectrophotometer.
-
The absorbance is proportional to the amount of BrdU incorporated, which reflects cell proliferation.
-
Calculate the IC50 value based on the inhibition of VEGF-induced proliferation.[7]
In Vivo Growth Factor Implant Angiogenesis Model
This model evaluates the anti-angiogenic effects of Vatalanib in a living organism.
Materials:
-
C57/BL6 mice
-
Porous Teflon chambers (0.5 mL volume)
-
Agar
-
Heparin
-
Human VEGF or PDGF
-
Vatalanib
Procedure:
-
Prepare a 0.8% w/v agar solution containing heparin (20 units/mL) and a growth factor (e.g., 3 μg/mL human VEGF).
-
Fill the porous Teflon chambers with the agar mixture.
-
Implant the chambers subcutaneously on the dorsal flank of the mice.
-
Administer Vatalanib (e.g., 25-100 mg/kg) or a vehicle control orally once daily, starting one day before implantation and continuing for a set period (e.g., 5 days).
-
At the end of the treatment period, euthanize the mice and excise the chambers.
-
The angiogenic response can be quantified by measuring the amount of blood vessel infiltration into the chamber, for example, by measuring the hemoglobin content or by histological analysis of the chamber contents.[8]
Conclusion
Vatalanib is a potent, multi-targeted inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. Its high affinity for VEGFR-2 underscores its primary mechanism of action in inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Vatalanib and other novel anti-angiogenic agents. This comprehensive understanding of its molecular interactions is crucial for the rational design of future cancer therapies and for optimizing its clinical application.
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Vatalanib Dihydrochloride: A Comprehensive Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787/ZK 222584) is an orally bioavailable, small molecule inhibitor of multiple protein tyrosine kinases.[1][2] It primarily functions as an anti-angiogenic agent by targeting the vascular endothelial growth factor receptors (VEGFRs).[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vatalanib has been extensively investigated in numerous clinical trials for the treatment of various solid tumors, including metastatic colorectal cancer.[1][3] This technical guide provides an in-depth overview of the kinase inhibition profile of Vatalanib dihydrochloride, including quantitative inhibition data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action
Vatalanib exerts its anti-angiogenic effects by selectively inhibiting the tyrosine kinase domains of all known VEGFRs (VEGFR-1, -2, and -3).[4][5] It is particularly potent against VEGFR-2 (KDR), a key mediator of VEGF-induced endothelial cell proliferation, migration, and survival.[6][7][8] In addition to the VEGFR family, Vatalanib also demonstrates inhibitory activity against other receptor tyrosine kinases implicated in tumorigenesis, including the platelet-derived growth factor receptor-beta (PDGFR-β) and c-Kit.[1][2] This multi-targeted profile allows Vatalanib to disrupt multiple signaling pathways involved in tumor angiogenesis and growth.
Kinase Inhibition Profile: Quantitative Data
The inhibitory activity of Vatalanib against a panel of protein kinases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the table below.
| Target Kinase | IC50 (nM) | Notes |
| VEGFR-2 (KDR) | 37 | Cell-free assay.[6][7][8] |
| VEGFR-1 (Flt-1) | 77 | [8][9] |
| VEGFR-3 (Flt-4) | 660 | [9] |
| PDGFR-β | 580 | [7][9] |
| c-Kit | 730 | [6][7][9] |
| c-Fms | 1400 | [9] |
| Flk | 270 | [6][7] |
Signaling Pathway Inhibition
Vatalanib's primary mechanism of action involves the blockade of the VEGF signaling cascade. By inhibiting VEGFRs, Vatalanib prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking downstream signaling pathways crucial for angiogenesis.
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vatalanib succinate | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
The Biological Activity of Vatalanib in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vatalanib (PTK787/ZK 222584) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has been extensively investigated for its anti-cancer properties. This technical guide provides a comprehensive overview of the biological activity of Vatalanib in cancer cells, focusing on its mechanism of action, effects on key signaling pathways, and its impact on cellular processes such as proliferation, apoptosis, and migration. Quantitative data on its inhibitory activity and cellular effects are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are included to support further research and drug development efforts.
Introduction
Vatalanib is a small molecule inhibitor that primarily targets the vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.[1][2] In addition to its potent anti-VEGFR activity, Vatalanib also inhibits other receptor tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms, at submicromolar concentrations.[3] This multi-targeted profile allows Vatalanib to exert its anti-cancer effects through both the inhibition of tumor-associated angiogenesis and direct effects on cancer cells.
Mechanism of Action
Vatalanib functions as an ATP-competitive inhibitor at the tyrosine kinase domain of its target receptors. By binding to the ATP-binding pocket, it prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. The primary targets of Vatalanib are the VEGFR family of receptors (VEGFR-1, VEGFR-2, and VEGFR-3), with the highest selectivity for VEGFR-2.[2][4] Inhibition of VEGFR signaling in endothelial cells leads to a reduction in proliferation, migration, and survival, ultimately impairing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1]
Furthermore, Vatalanib's inhibitory activity against PDGFR and c-Kit contributes to its anti-tumor effects. PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels. Inhibition of PDGFR can lead to vessel destabilization. c-Kit is a receptor tyrosine kinase implicated in the pathogenesis of various malignancies, including gastrointestinal stromal tumors (GIST).
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activity of Vatalanib against its primary kinase targets and its anti-proliferative effects in various cell types.
Table 1: Vatalanib Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| VEGFR-1 (Flt-1) | 77 | In vitro kinase assay | [1] |
| VEGFR-2 (KDR/Flk-1) | 37 | In vitro kinase assay | [1] |
| VEGFR-3 (Flt-4) | 640 | In vitro kinase assay | [1] |
| PDGFRβ | 580 | In vitro kinase assay | [1] |
| c-Kit | 730 | In vitro kinase assay | [1] |
Table 2: Anti-proliferative and Apoptotic Activity of Vatalanib
| Cell Line/Cell Type | Assay Type | Endpoint | IC₅₀ / LC₅₀ (µM) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Thymidine Incorporation | Proliferation | 0.0071 | [1] |
| Primary Chronic Lymphocytic Leukemia (CLL) cells | Annexin V/PI Staining | Apoptosis | 48.4 (LC₅₀) | [3] |
| Hepatocellular Carcinoma cells | Not Specified | Growth Inhibition | Not Specified (Significant) | [1] |
Signaling Pathways Affected by Vatalanib
Vatalanib's inhibition of receptor tyrosine kinases leads to the modulation of several downstream signaling pathways crucial for cancer cell survival and proliferation.
VEGF Receptor Signaling Pathway
Inhibition of VEGFR-2, the primary mediator of VEGF-driven angiogenesis, blocks the activation of downstream signaling cascades, including the RAS/MEK/ERK (MAPK) and the PI3K/Akt pathways. This leads to decreased endothelial cell proliferation, survival, and migration.
Apoptosis Induction
Vatalanib has been shown to induce apoptosis in cancer cells. Studies in chronic lymphocytic leukemia (CLL) cells have demonstrated that Vatalanib treatment leads to the downregulation of anti-apoptotic proteins such as XIAP and MCL1, and an increase in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5] In hepatocellular carcinoma cells, Vatalanib enhances apoptosis by increasing the levels of the pro-apoptotic protein Bax while reducing the levels of anti-apoptotic proteins Bcl-xL and Bcl-2.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Vatalanib.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other cancer cell lines in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Vatalanib. Include a vehicle control (e.g., DMSO).
-
BrdU Labeling: After the desired treatment period (e.g., 24-48 hours), add 10 µM BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells and add a primary antibody against BrdU. Incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the wells and add an HRP-conjugated secondary antibody. After incubation, wash the wells again and add a TMB substrate.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with Vatalanib at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.
Protocol:
-
Cell Lysis: Treat cells with Vatalanib, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-VEGFR, total VEGFR, phospho-ERK, total ERK, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Vatalanib is a multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and direct anti-tumor activities. Its ability to inhibit VEGFR, PDGFR, and c-Kit signaling pathways makes it a valuable agent for cancer therapy. This guide has provided a detailed overview of its biological activity, including quantitative data on its inhibitory effects, its impact on key cellular signaling pathways, and protocols for essential experimental assays. The provided information serves as a comprehensive resource for researchers and drug development professionals working on the preclinical and clinical evaluation of Vatalanib and other related tyrosine kinase inhibitors.
References
Vatalanib: A Technical Guide to a VEGFR-2 Inhibitor in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (formerly known as PTK787/ZK 222584) is a potent, orally available small molecule inhibitor of receptor tyrosine kinases (RTKs). It primarily targets all known vascular endothelial growth factor receptors (VEGFRs), with a particular selectivity for VEGFR-2, the principal mediator of the pro-angiogenic effects of VEGF.[1][2][3] In addition to VEGFRs, Vatalanib also exhibits inhibitory activity against platelet-derived growth factor receptor beta (PDGFR-β) and c-Kit.[4][5] This multi-targeted profile positions Vatalanib as a significant anti-angiogenic agent, a class of therapeutics that aims to disrupt the formation of new blood vessels, a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of Vatalanib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
Vatalanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[6] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and the phosphorylation of specific tyrosine residues in the cytoplasmic domain, initiating a cascade of intracellular signals that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[7][8][9]
The key signaling pathways activated downstream of VEGFR-2 include:
-
The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation.[10]
-
The PI3K-Akt Pathway: This pathway is a major regulator of endothelial cell survival.[8][10]
-
The p38 MAPK and FAK Pathways: These pathways are critical for directed endothelial cell migration.[8]
By blocking the initial phosphorylation of VEGFR-2, Vatalanib effectively abrogates these downstream signaling events, leading to the inhibition of angiogenesis.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Vatalanib
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | 37 | [4] |
| VEGFR-1 (Flt-1) | 77 | [4] |
| VEGFR-3 (Flt-4) | 640 | [4] |
| PDGFR-β | 580 | [4] |
| c-Kit | 730 | [4] |
| Flk-1 | 270 | [4] |
Table 2: Preclinical Efficacy of Vatalanib in Xenograft Models
| Tumor Model | Dosing | Tumor Growth Inhibition | Reference |
| N87 Gastric Cancer | Not Specified | T/C ratio of 68% (not statistically significant vs. placebo) | [11] |
| Pancreatic Carcinoma | Not Specified | Significant anti-tumor activity and decreased microvessel density | [12] |
| Various Human Carcinomas | 25-100 mg/kg/day (p.o.) | Dose-dependent inhibition of growth and metastases | [4] |
Table 3: Pharmacokinetic Parameters of Vatalanib in Cancer Patients
| Parameter | Value | Patient Population | Reference |
| Tmax | ~2 hours | Myelodysplastic Syndrome | [10] |
| Terminal Half-life (t1/2) | 4-6 hours | Myelodysplastic Syndrome | [10] |
| Protein Binding | ~98% | Myelodysplastic Syndrome | [10] |
| Metabolism | Extensive (primarily CYP3A4) | Myelodysplastic Syndrome | [10] |
| Autoinduction of Metabolism | ~50% decrease in systemic exposure between day 1 and day 7 | Myelodysplastic Syndrome | [10] |
| Elimination Half-life | 4.6 ± 1.1 h | Not Specified | [2] |
Table 4: Overview of Phase III CONFIRM Trials in Metastatic Colorectal Cancer
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Key Findings | Reference |
| CONFIRM-1 | First-line metastatic colorectal cancer | FOLFOX4 + Vatalanib vs. FOLFOX4 + Placebo | Overall Survival | No significant improvement in overall survival. | [2][13] |
| CONFIRM-2 | Second-line metastatic colorectal cancer (post-irinotecan/fluoropyrimidine) | FOLFOX4 + Vatalanib vs. FOLFOX4 + Placebo | Overall Survival | No significant improvement in overall survival; significant increase in progression-free survival. | [2][14] |
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Detailed Methodology: [1][4][15][16]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Dilute recombinant human VEGFR-2 kinase domain to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in the reaction buffer.
-
Prepare serial dilutions of Vatalanib in DMSO, then dilute further in the reaction buffer.
-
Prepare an ATP solution (e.g., containing a radioactive isotope like γ-³³P-ATP for radiometric assays, or non-labeled ATP for luminescence-based assays like Kinase-Glo™).
-
-
Assay Procedure:
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the various concentrations of Vatalanib (or vehicle control).
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Radiometric Assay: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Luminescence-Based Assay (e.g., Kinase-Glo™): Add the Kinase-Glo™ reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of inhibition for each Vatalanib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vatalanib concentration and fitting the data to a sigmoidal dose-response curve.
-
Endothelial Cell Proliferation Assay (HUVEC)
This assay measures the effect of Vatalanib on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.
Detailed Methodology: [4][5][13][17][18]
-
Cell Culture and Seeding:
-
Culture HUVECs in endothelial cell growth medium.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Treatment:
-
The following day, replace the growth medium with a low-serum basal medium and incubate for several hours to synchronize the cells.
-
Prepare serial dilutions of Vatalanib in the low-serum medium.
-
Add the Vatalanib dilutions to the appropriate wells.
-
Add a constant, predetermined concentration of VEGF to stimulate proliferation (except in negative control wells). Include wells with vehicle control (DMSO) and VEGF alone (positive control).
-
Incubate the plate for 24 to 72 hours.
-
-
Measurement of Proliferation:
-
BrdU Incorporation Assay: Add BrdU to the wells for the final few hours of incubation. Fix the cells, permeabilize them, and add an anti-BrdU antibody conjugated to a peroxidase enzyme. Add a substrate and measure the absorbance.
-
MTT Assay: Add MTT solution to the wells and incubate. The viable cells will reduce the MTT to formazan. Solubilize the formazan crystals and measure the absorbance.
-
Luminescent Cell Viability Assay (e.g., CellTiter-Glo®): Add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each Vatalanib concentration compared to the VEGF-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vatalanib concentration.
-
In Vivo Tumor Xenograft Model
This model assesses the in vivo efficacy of Vatalanib in inhibiting the growth of human tumors implanted in immunocompromised mice.
Detailed Methodology: [19][20][21][22]
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Culture the desired human tumor cell line (e.g., A498 renal cancer, HCT-116 colon cancer).
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 1-5 x 10⁶) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare a formulation of Vatalanib for oral administration (e.g., in water or a suitable vehicle).
-
Administer Vatalanib orally once or twice daily at the desired dose(s). The control group receives the vehicle alone.
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume (e.g., using the formula: (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the percentage of tumor growth inhibition for the Vatalanib-treated groups compared to the control group.
-
Process the tumors for histological analysis (e.g., H&E staining, immunohistochemistry for markers of proliferation like Ki-67, and microvessel density using CD31 staining) to further assess the anti-angiogenic and anti-tumor effects of Vatalanib.
-
Conclusion
Vatalanib is a well-characterized VEGFR-2 inhibitor with demonstrated anti-angiogenic and anti-tumor activity in a range of preclinical models. While its clinical development has faced challenges, particularly in demonstrating a significant overall survival benefit in large Phase III trials for colorectal cancer, the data generated from these studies provide valuable insights into the therapeutic potential and limitations of targeting the VEGF pathway. The detailed methodologies provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on Vatalanib and other anti-angiogenic agents, facilitating the design and execution of robust preclinical and clinical evaluations.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. What Have We Learned from CONFIRM? Prognostic Implications from a Prospective Multicenter International Observational Cohort Study of Consecutive Patients Undergoing Coronary Computed Tomographic Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Computational Model of VEGFR2 pathway to ERK activation and modulation through receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CONFIRM2: AI-Guided QCT May Help Reduce CV Events in Patients With Suspected CAD - American College of Cardiology [acc.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Consensus guidelines for the use and interpretation of angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 22. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Vatalanib: A Preclinical Technical Guide to an Oral Angiogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
Vatalanib (also known as PTK787 or ZK-222584) is an orally bioavailable, small-molecule protein kinase inhibitor designed to inhibit angiogenesis, a critical process for tumor growth and metastasis.[1][2] Developed by Novartis and Bayer Schering, it belongs to the anilinophthalazine chemical class.[1][3] The primary mechanism of action for Vatalanib is the potent and selective inhibition of the tyrosine kinase domains of all known Vascular Endothelial Growth Factor (VEGF) receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][3][4]
By binding to the protein kinase domains, Vatalanib blocks the VEGF-induced autophosphorylation of these receptors, a crucial step in the activation of downstream signaling pathways.[5][6] This blockade disrupts the pro-angiogenic signals mediated by VEGF, leading to the inhibition of endothelial cell proliferation, migration, and survival.[7] While it targets all VEGFRs, it is most selective for VEGFR-2.[1] In addition to its potent activity against VEGFRs, Vatalanib also inhibits other related receptor tyrosine kinases at submicromolar concentrations, including the Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms, which are also implicated in tumor progression and angiogenesis.[2][3][4][8]
Signaling Pathway Inhibition by Vatalanib
Vatalanib exerts its anti-angiogenic effect by directly interfering with the VEGF signaling cascade. Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic domain. This creates docking sites for various signaling proteins, initiating multiple downstream pathways that promote endothelial cell growth, survival, and migration. Vatalanib, by occupying the ATP-binding pocket of the VEGFR kinase domain, prevents this initial phosphorylation step, effectively shutting down the entire signaling cascade. This leads to the inhibition of downstream effectors like the ERK pathway and downregulation of anti-apoptotic proteins such as XIAP and Mcl-1.[6][9]
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Vatalanib's Effect on Platelet-Derived Growth Factor Receptor (PDGFR): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable, small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a significant role in angiogenesis.[1][2] Additionally, Vatalanib exhibits inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR) family, key regulators of cell proliferation, migration, and survival.[3][4] This guide provides a comprehensive technical overview of Vatalanib's interaction with PDGFR, including its inhibitory potency, effects on downstream signaling, and detailed experimental protocols for its characterization.
Mechanism of Action
Vatalanib functions as an ATP-competitive inhibitor, binding to the intracellular tyrosine kinase domain of PDGFR. This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream intracellular signaling cascades. While Vatalanib inhibits all known VEGFRs, it also demonstrates activity against PDGFRβ and c-Kit at submicromolar concentrations.[5]
Quantitative Data: Inhibitory Activity of Vatalanib
The inhibitory potency of Vatalanib against various kinases is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |
| PDGFRβ | 580 | Cell-free | [5][6] |
| VEGFR-1 (Flt-1) | 77 | Cell-free | [5] |
| VEGFR-2 (KDR) | 37 | Cell-free | [5][6] |
| VEGFR-3 (Flt-4) | 640 | Cell-free | [4] |
| c-Kit | 730 | Cell-free | [6] |
| c-Fms | 1400 | Cell-free | [5] |
Note: While multiple sources state that Vatalanib inhibits PDGFR, a specific IC50 value for the PDGFRα isoform was not consistently reported in the reviewed literature. It is often grouped with general "PDGFR" inhibition.[3][4][7]
Impact on Downstream Signaling Pathways
PDGFR activation triggers a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell proliferation, survival, and migration. By inhibiting PDGFR autophosphorylation, Vatalanib effectively attenuates these downstream signals.
PDGFR Signaling Pathway Inhibition by Vatalanib
Caption: Vatalanib inhibits PDGFR autophosphorylation, blocking downstream PI3K/Akt and MAPK/ERK signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of Vatalanib on PDGFR.
In Vitro PDGFR Kinase Assay
This assay quantifies the direct inhibitory effect of Vatalanib on the enzymatic activity of purified PDGFR kinase domains.
Objective: To determine the IC50 value of Vatalanib for PDGFRβ.
Materials:
-
Recombinant human PDGFRβ kinase domain (e.g., GST-fusion protein)
-
Vatalanib
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP or unlabeled ATP and phosphospecific antibodies
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 1-3 mM MnCl₂, 3-10 mM MgCl₂, 1 mM DTT, 0.25 mg/mL polyethylene glycol 20000, 10 μM sodium vanadate)
-
96-well plates
-
Filter paper (e.g., Immobilon-polyvinylidene difluoride membrane)
-
Scintillation counter or Western blot equipment
Procedure:
-
Compound Preparation: Prepare a serial dilution of Vatalanib in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Vatalanib or DMSO (vehicle control)
-
Recombinant PDGFRβ kinase domain
-
Poly(Glu, Tyr) substrate
-
-
Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³³P]ATP). The final ATP concentration should be near the Km value for PDGFRβ, if known.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 250 mM EDTA).
-
Detection of Phosphorylation:
-
Radiometric Assay: Transfer a portion of the reaction mixture onto a filter membrane. Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.[6]
-
Non-Radiometric Assay (ELISA/Western Blot): If using unlabeled ATP, coat a 96-well plate with the substrate. After the kinase reaction, detect the phosphorylated substrate using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection. Alternatively, the reaction products can be separated by SDS-PAGE and analyzed by Western blot using a phosphotyrosine antibody.
-
-
Data Analysis: Calculate the percentage of inhibition for each Vatalanib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cellular PDGFR Phosphorylation Assay
This assay assesses the ability of Vatalanib to inhibit PDGFR autophosphorylation in a cellular context.
Objective: To determine the effect of Vatalanib on PDGF-induced PDGFR phosphorylation in cells.
Materials:
-
Cell line expressing PDGFR (e.g., NIH-3T3 fibroblasts)
-
Vatalanib
-
PDGF-BB ligand
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ
-
Western blot or ELISA equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to sub-confluency. To reduce basal receptor phosphorylation, serum-starve the cells overnight.
-
Inhibitor Treatment: Pre-incubate the serum-starved cells with various concentrations of Vatalanib or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with PDGF-BB for a short period (e.g., 5-15 minutes) to induce PDGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-phospho-PDGFRβ antibody. Subsequently, strip the membrane and re-probe with an anti-total-PDGFRβ antibody to confirm equal protein loading.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total PDGFRβ and a detection antibody for phospho-PDGFRβ.
-
-
Data Analysis: Quantify the band intensities from the Western blot or the signal from the ELISA. Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal. Plot the normalized signal against the Vatalanib concentration to determine the extent of inhibition.
Experimental Workflow
The characterization of a tyrosine kinase inhibitor like Vatalanib typically follows a structured workflow, from initial screening to in-depth cellular and in vivo analysis.
Workflow for Characterizing a PDGFR Inhibitor
Caption: A typical workflow for the discovery and characterization of a PDGFR tyrosine kinase inhibitor.
Conclusion
Vatalanib is a multi-targeted tyrosine kinase inhibitor with demonstrated activity against PDGFRβ. Its mechanism of action involves the inhibition of receptor autophosphorylation, leading to the suppression of key downstream signaling pathways such as the PI3K/Akt and MAPK/ERK cascades. This inhibitory action translates to anti-proliferative and anti-angiogenic effects. The experimental protocols and workflow detailed in this guide provide a robust framework for the continued investigation and characterization of Vatalanib and other novel PDGFR inhibitors in the context of drug discovery and development. Further research to precisely quantify the inhibitory activity of Vatalanib on PDGFRα and to directly demonstrate the inhibition of PDGF-induced Akt and ERK phosphorylation would provide a more complete understanding of its pharmacological profile.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
The role of c-Kit inhibition by Vatalanib in cancer therapy
An In-depth Technical Guide to the Role of c-Kit Inhibition by Vatalanib in Cancer Therapy
Abstract
Vatalanib (PTK787/ZK 222584) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has been investigated for the treatment of various solid tumors.[1][2] While primarily known for its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Vatalanib also demonstrates significant inhibitory activity against the c-Kit receptor tyrosine kinase.[1][3] Dysregulation of the c-Kit signaling pathway, through mutations or overexpression, is a key driver in the pathogenesis of several malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia, and melanoma.[4][5] This technical guide provides a comprehensive overview of Vatalanib's mechanism of action as a c-Kit inhibitor, summarizes its inhibitory profile and clinical efficacy, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
The c-Kit Signaling Pathway and Its Role in Oncology
The c-Kit proto-oncogene encodes a receptor tyrosine kinase (RTK) that is crucial for normal physiological processes such as hematopoiesis, pigmentation, and gut movement.[6][7] The binding of its ligand, Stem Cell Factor (SCF), induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[5] This activation initiates a cascade of downstream signaling pathways, including the Phosphatidylinositol 3-Kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways.[7] These pathways are critical regulators of cell proliferation, survival, adhesion, and migration.[4][6]
Aberrant c-Kit signaling, resulting from gain-of-function mutations or receptor overexpression, leads to constitutive kinase activity and uncontrolled cell growth, contributing to tumor development and progression.[4][7] Consequently, c-Kit has emerged as a significant therapeutic target in cancers where its signaling is dysregulated.[8]
Mechanism of Vatalanib Inhibition
Vatalanib functions as an ATP-competitive inhibitor, targeting the tyrosine kinase domains of VEGFRs, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][3] By binding to the ATP-binding pocket of the c-Kit kinase domain, Vatalanib blocks the autophosphorylation and subsequent activation of downstream signaling molecules. This disruption of the oncogenic signaling cascade can induce apoptosis and inhibit the proliferation of cancer cells dependent on c-Kit signaling.
Figure 1: c-Kit signaling pathway and its inhibition by Vatalanib.
Quantitative Data Presentation
Vatalanib's inhibitory activity has been quantified against a panel of kinases, and its clinical efficacy has been evaluated in various cancer types.
In Vitro Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) values demonstrate Vatalanib's potency against its primary targets. Vatalanib inhibits c-Kit with an IC50 value in the sub-micromolar range, alongside potent inhibition of VEGFR and PDGFR.[9][10]
| Kinase Target | IC50 (nM) | Reference(s) |
| VEGFR-2 (KDR) | 37 | [9][10][11] |
| VEGFR-1 (Flt-1) | 77 | [11][12] |
| VEGFR-3 (Flt-4) | 660 | [13] |
| c-Kit | 730 | [9][10] |
| PDGFRβ | 580 | [9][10] |
| c-Fms | Inhibited | [3][12] |
Table 1: Summary of Vatalanib IC50 values against key receptor tyrosine kinases.
Clinical Trial Efficacy
Clinical studies have assessed Vatalanib in cancers with known c-Kit involvement, particularly in patients resistant to other therapies.
| Cancer Type | Phase | Patient Population | Key Outcomes | Reference(s) |
| Gastrointestinal Stromal Tumor (GIST) | II | Imatinib-resistant | Clinical Benefit: 40.0% (2 PR, 16 SD). Median Time to Progression (TTP): 4.5 months. | [14] |
| Glioblastoma (recurrent) | I/II | Recurrent GBM | Partial Response (PR): 4% (2/47). Stable Disease (SD): 66% (31/47). | [15] |
| Myelodysplastic Syndrome (MDS) | II | MDS Patients | Hematological Improvement: 5% overall; 15% in patients treated for ≥3 months. | [16] |
Table 2: Summary of clinical trial results for Vatalanib in relevant malignancies.
Experimental Protocols
The characterization of Vatalanib's inhibitory properties relies on standardized in vitro and in vivo assays.
In Vitro Kinase Assay (Filter Binding Assay)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[9]
Methodology:
-
Preparation: Recombinant GST-fused kinase domains (e.g., c-Kit) are expressed in baculovirus and purified.
-
Reaction Mixture: The purified kinase is incubated in a 96-well plate with an optimized buffer solution containing MnCl2, MgCl2, and 1 mM DTT.[9]
-
Substrates: Poly-(Glu:Tyr 4:1) peptide is used as the phosphate acceptor, and γ-[33P]ATP is used as the phosphate donor.[9]
-
Inhibition: The reaction is carried out in the presence of varying concentrations of Vatalanib or a vehicle control (DMSO).
-
Incubation: The mixture is incubated for 10 minutes at ambient temperature to allow for the kinase reaction.[9]
-
Termination: The reaction is stopped by adding 250 mM EDTA.[9]
-
Detection: The reaction mixture is transferred to a polyvinylidene difluoride membrane. The membrane is washed extensively with 0.5% H3PO4 to remove unincorporated γ-[33P]ATP.[9]
-
Quantification: After drying, a scintillation cocktail is added to the membrane, and the amount of incorporated 33P is measured using a scintillation counter. The percentage of inhibition is calculated relative to the control, and IC50 values are determined by linear regression analysis.[9]
Figure 2: Experimental workflow for an in vitro kinase filter binding assay.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the anti-proliferative effects of Vatalanib on endothelial cells stimulated with growth factors.[9]
Methodology:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates.[9]
-
Starvation: Cells are serum-starved for 24 hours.
-
Treatment: Basal medium containing a growth factor (e.g., VEGF) and varying concentrations of Vatalanib is added to the cells.
-
BrdU Labeling: After 24 hours of incubation, a BrdU (bromodeoxyuridine) labeling solution is added, and the cells are incubated for an additional 24 hours.[9]
-
Detection: Cells are fixed, and a peroxidase-labeled anti-BrdU antibody is added. A substrate (3,3′5,5′-tetramethylbenzidine) is then added, which produces a colored product.[9]
-
Quantification: The absorbance is measured spectrophotometrically at 450 nm, which is proportional to the amount of DNA synthesis and, therefore, cell proliferation.[9]
In Vivo Tumor Xenograft Models
Animal models are used to evaluate the anti-tumor efficacy of Vatalanib in a living system.[13]
Methodology:
-
Cell Implantation: Human tumor cells (e.g., HT-29 colon carcinoma, PC-3 prostate carcinoma) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. Vatalanib is administered orally, typically once daily, at doses ranging from 25-100 mg/kg.[9][13] The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The efficacy is determined by comparing the tumor growth in the Vatalanib-treated group to the control group.
Limitations and Resistance Mechanisms
Despite its activity against c-Kit, the clinical application of Vatalanib has faced challenges. In large Phase III trials for metastatic colorectal cancer, Vatalanib did not significantly improve overall survival.[2] Like other TKIs, its efficacy can be limited by both primary and acquired resistance. Mechanisms of resistance to TKI therapies are complex and can include:
-
Secondary Mutations: Mutations in the c-Kit kinase domain can alter the drug-binding site, reducing the inhibitory effect of Vatalanib.[17]
-
Activation of Bypass Pathways: Cancer cells can overcome the blockade of one signaling pathway by upregulating alternative, parallel pro-survival pathways.[18][19] For instance, resistance to anti-angiogenic therapies can involve the activation of non-VEGF pathways.[18][20]
-
Tumor Microenvironment: Interactions between tumor cells and stromal cells in the microenvironment can provide survival signals that circumvent the effects of TKI therapy.[19]
Conclusion
Vatalanib is a multi-targeted TKI that effectively inhibits the c-Kit receptor tyrosine kinase in addition to its primary anti-angiogenic targets. Its mechanism of action involves the direct blockade of ATP-dependent kinase activity, leading to the suppression of critical downstream signaling pathways involved in cell proliferation and survival. While preclinical data and early-phase clinical trials in c-Kit-driven malignancies like GIST showed promise, broader clinical efficacy has been limited. Understanding the molecular basis of its activity and the mechanisms of resistance is crucial for identifying patient populations that may benefit from Vatalanib and for developing rational combination strategies to overcome therapeutic resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 7. researchgate.net [researchgate.net]
- 8. C-KIT signaling in cancer treatment. | Semantic Scholar [semanticscholar.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 12. Vatalanib succinate | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
- 19. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Vatalanib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vatalanib (PTK787/ZK 222584) is an orally active, small molecule receptor tyrosine kinase inhibitor (TKI) that has been extensively investigated for its anti-cancer properties. Its primary mechanism of action is the inhibition of angiogenesis, a critical process for tumor growth and metastasis. Vatalanib achieves this by targeting all known Vascular Endothelial Growth Factor (VEGF) receptors, along with the Platelet-Derived Growth Factor (PDGF) receptor and c-Kit.[1][2] This guide provides a comprehensive technical overview of Vatalanib's mechanism of action and its multifaceted impact on the tumor microenvironment (TME), with a focus on tumor vasculature. While direct evidence on its specific effects on immune cell populations is limited, this document also explores the potential immunomodulatory consequences based on its known targets and the established crosstalk between angiogenesis and immunity. All quantitative data is summarized in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.
Vatalanib: Mechanism of Action
Vatalanib is a multi-targeted TKI, primarily recognized for its potent inhibition of VEGFR tyrosine kinases, which are pivotal enzymes in the formation of new blood vessels that support tumor growth.[1] Its targets include VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4), as well as PDGFR-β and c-Kit.[3][4] By blocking the ATP-binding site of these receptors, Vatalanib inhibits their autophosphorylation and downstream signaling, thereby impeding the pro-angiogenic and proliferative signals initiated by their respective ligands (VEGF and PDGF).
Quantitative Kinase Inhibition Profile
The inhibitory activity of Vatalanib against its primary kinase targets has been quantified in various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 Value (nM) | Reference(s) |
| VEGFR-2 (KDR) | 37 | [3][4] |
| VEGFR-1 (Flt-1) | 77 | [4] |
| PDGFRβ | 580 | [3] |
| c-Kit | 730 | [3] |
| VEGFR-3 (Flt-4) | 270 - 640 | [3][4] |
Vatalanib Signaling Pathway Inhibition
Vatalanib's primary therapeutic effect stems from its disruption of the VEGF signaling cascade in endothelial cells. Upon binding of VEGF-A to VEGFR-2, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling that promotes endothelial cell survival, proliferation, migration, and vascular permeability. Vatalanib directly inhibits this initial phosphorylation step.
References
- 1. An update to experimental and clinical aspects of tumor-associated macrophages in cancer development: hopes and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Myeloid-Derived Suppressor Cells to Bypass Tumor-Induced Immunosuppression [frontiersin.org]
- 4. A phase I study of the VEGFR kinase inhibitor vatalanib in combination with the mTOR inhibitor, everolimus, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Vatalanib: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit, all of which play crucial roles in tumor angiogenesis, tumor growth, and metastasis.[2][3] This technical guide provides an in-depth overview of the cellular pathways affected by Vatalanib treatment, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Core Mechanism of Action
Vatalanib functions as a competitive inhibitor at the ATP-binding site of the kinase domain of its target receptors.[4] By blocking the phosphorylation and subsequent activation of these receptors, Vatalanib effectively abrogates the downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability.
Quantitative Analysis of Vatalanib's Inhibitory Activity
The efficacy of Vatalanib has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| VEGFR-1 (Flt-1) | 77 | Cell-free | [5] |
| VEGFR-2 (KDR/Flk-1) | 37 | Cell-free | [5] |
| VEGFR-3 (Flt-4) | 660 | Cell-free | [5] |
| PDGFRβ | 580 | Cell-free | [5] |
| c-Kit | 730 | Cell-free | [5] |
| Cellular Process | IC50 (nM) | Cell Line | Reference |
| VEGF-induced HUVEC Proliferation | 7.1 | HUVEC | [5] |
| VEGF-induced KDR Autophosphorylation | 17 | HUVEC | [6] |
| VEGF-induced KDR Autophosphorylation | 34 | CHO (VEGFR-2 transfected) | [6] |
| MVEC Proliferation | 30 | MVEC | [4] |
Affected Cellular Signaling Pathways
Vatalanib's inhibition of VEGFR, PDGFR, and c-Kit disrupts several critical downstream signaling pathways integral to cancer progression.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis, the formation of new blood vessels. Vatalanib's primary mechanism of anti-cancer activity is through the potent inhibition of VEGFRs, particularly VEGFR-2.
-
VEGF Binding and Receptor Dimerization: Under normal conditions, the binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.
-
Downstream Signal Transduction: This phosphorylation creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of two major downstream pathways:
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation and migration.
-
The PI3K/AKT/mTOR Pathway: This pathway is a key regulator of endothelial cell survival and permeability.
-
-
Vatalanib-Mediated Inhibition: Vatalanib blocks the initial autophosphorylation of VEGFR-2, thereby preventing the recruitment and activation of downstream signaling molecules and inhibiting angiogenesis.
Caption: Vatalanib inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a significant role in the recruitment and stabilization of pericytes, which are essential for the structural integrity of newly formed blood vessels.
-
PDGF Binding and Receptor Activation: The binding of PDGF-BB to PDGFRβ leads to receptor dimerization and autophosphorylation.
-
Downstream Signaling: Activated PDGFRβ recruits and activates signaling molecules, including PI3K and components of the MAPK pathway, promoting pericyte proliferation, migration, and survival.
-
Vatalanib's Effect: Vatalanib inhibits PDGFRβ phosphorylation, thereby disrupting pericyte function and leading to destabilization of the tumor vasculature. Studies in leiomyosarcoma cells have shown that Vatalanib can partially inhibit PDGF-BB-activated AKT/p90RSK and ERK1/2 signaling pathways.[7]
Caption: Vatalanib inhibits PDGFRβ, disrupting pericyte signaling and function.
c-Kit Signaling Pathway
The c-Kit receptor, also known as stem cell factor receptor, is involved in various cellular processes, including cell proliferation, differentiation, and survival. In the context of cancer, aberrant c-Kit signaling can contribute to tumor growth.
-
SCF Binding and c-Kit Activation: The binding of Stem Cell Factor (SCF) to c-Kit triggers receptor dimerization and autophosphorylation.
-
Downstream Cascades: Activated c-Kit initiates signaling through multiple pathways, including the PI3K/AKT and MAPK pathways.
-
Inhibition by Vatalanib: Vatalanib inhibits the tyrosine kinase activity of c-Kit, thereby blocking its downstream signaling and potentially inhibiting the growth of tumors dependent on this pathway.
Caption: Vatalanib blocks c-Kit activation and downstream pro-survival signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of Vatalanib.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory effect of Vatalanib on the kinase activity of its target receptors.
-
Methodology:
-
Recombinant GST-fused kinase domains (e.g., VEGFR-2, PDGFRβ, c-Kit) are expressed in a baculovirus system and purified.
-
The kinase reaction is performed in 96-well plates.
-
The reaction mixture contains the purified kinase, a phosphate donor (γ-[33P]ATP), and a substrate (e.g., poly-(Glu:Tyr 4:1) peptide).
-
Vatalanib at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by linear regression analysis of the percentage of inhibition at different Vatalanib concentrations.[5]
-
Cell Proliferation Assays
-
Objective: To assess the effect of Vatalanib on the proliferation of endothelial cells in response to growth factors.
-
Methodology (HUVEC Proliferation Assay):
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.
-
After cell attachment, the growth medium is replaced with a basal medium containing a low percentage of fetal calf serum (FCS).
-
Cells are stimulated with a specific growth factor (e.g., VEGF) in the presence of varying concentrations of Vatalanib.
-
Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using methods such as:
-
Thymidine Incorporation: Measuring the incorporation of [3H]thymidine into the DNA of proliferating cells.
-
BrdU Incorporation: An ELISA-based assay that detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
-
Cell Titer Glo: A luminescence-based assay that measures ATP levels, which correlate with the number of viable cells.
-
-
IC50 values are determined by plotting the percentage of inhibition of proliferation against the Vatalanib concentration.[5]
-
Western Blot Analysis for Protein Phosphorylation
-
Objective: To determine the effect of Vatalanib on the phosphorylation status of target receptors and downstream signaling proteins within cells.
-
Methodology:
-
Cells (e.g., leiomyosarcoma cell lines, HUVECs) are cultured to a desired confluency.
-
Cells are serum-starved for a period to reduce basal signaling activity.
-
Cells are pre-treated with Vatalanib at various concentrations for a specified time.
-
Cells are then stimulated with the relevant growth factor (e.g., VEGF or PDGF-BB) for a short period.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-VEGFR-2, anti-phospho-ERK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin, GAPDH).[7]
-
Conclusion
Vatalanib is a multi-targeted tyrosine kinase inhibitor that exerts its anti-cancer effects primarily through the inhibition of VEGFR, PDGFR, and c-Kit. By blocking the ATP-binding sites of these receptors, Vatalanib effectively halts their autophosphorylation and the subsequent activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT cascades. This leads to a potent inhibition of angiogenesis, disruption of tumor vasculature, and direct anti-proliferative effects on certain tumor cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of Vatalanib and similar multi-targeted kinase inhibitors.
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 7. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vitro Angiogenesis Assays Using Vatalanib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787/ZK 222584) is a potent, orally available small molecule inhibitor of receptor tyrosine kinases.[1] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), which are crucial mediators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Vatalanib also exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) and c-Kit. By blocking the signaling pathways initiated by VEGF, Vatalanib effectively inhibits endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[2] This document provides detailed protocols for assessing the anti-angiogenic effects of Vatalanib in vitro using common angiogenesis assays.
Mechanism of Action
Vatalanib competitively binds to the ATP-binding site of the VEGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The binding of VEGF to its receptor normally triggers receptor dimerization and a cascade of intracellular signals that promote endothelial cell growth, migration, and survival.[3] Vatalanib's inhibition of VEGFR-2 is particularly critical as this receptor is the primary mediator of the angiogenic effects of VEGF.[3]
Data Presentation
The inhibitory activity of Vatalanib has been quantified in various in vitro assays. The following tables summarize key quantitative data.
Table 1: Vatalanib IC₅₀ Values for Receptor Tyrosine Kinases (Cell-Free Assays)
| Target Kinase | IC₅₀ (nM) |
| VEGFR-2 (KDR) | 37 |
| VEGFR-1 (Flt-1) | 77 |
| VEGFR-3 (Flt-4) | 660 |
| PDGFR-β | 580 |
| c-Kit | 730 |
Table 2: Vatalanib IC₅₀ Values in Cell-Based Assays
| Assay | Cell Line | IC₅₀ (nM) |
| VEGF-Induced HUVEC Proliferation (Thymidine Incorporation) | HUVEC | 7.1[4] |
| Tube Formation Assay (6 hours) | ECFC | Not specified, but time-dependent |
| Tube Formation Assay (24 hours) | ECFC | Not specified, but time-dependent |
| Tube Formation Assay (48 hours) | ECFC | Not specified, but time-dependent |
| Spheroid Sprouting Assay (ECFC-MSC co-culture) | ECFC-MSC | Higher than ECFC monoculture |
ECFC: Endothelial Colony Forming Cells; HUVEC: Human Umbilical Vein Endothelial Cells; MSC: Mesenchymal Stem Cells. Note: The IC₅₀ in the spheroid sprouting assay with co-culture was noted to be higher and more correlated with in vivo results.[5]
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
Vatalanib stock solution (in DMSO)
-
96-well culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with a camera
Protocol:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10⁵ cells/mL.
-
Treatment: Prepare serial dilutions of Vatalanib in endothelial cell growth medium. Add the Vatalanib dilutions and a vehicle control (DMSO) to the HUVEC suspension.
-
Incubation: Gently add 100 µL of the cell suspension containing the treatments to each BME-coated well. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.
-
Visualization: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes.
-
Quantification: Capture images of the tube network using an inverted fluorescence microscope. Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of loops. The inhibition of tube formation by Vatalanib was found to be time-dependent.[6]
Endothelial Cell Spheroid Sprouting Assay
This 3D assay mimics the initiation of angiogenesis by observing sprouts emerging from a central cell aggregate.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Methocel solution
-
Collagen solution, type I
-
Vatalanib stock solution (in DMSO)
-
Non-adherent round-bottom 96-well plates
-
Flat-bottom 24-well plates
Protocol:
-
Spheroid Formation: Prepare a suspension of HUVECs in growth medium containing 20% Methocel. Dispense 100 µL of this suspension (containing 500-1000 cells) into each well of a non-adherent round-bottom 96-well plate. Incubate for 24 hours to allow the formation of single spheroids in each well.
-
Embedding Spheroids: Prepare a collagen gel solution on ice. Collect the spheroids and gently mix them into the collagen solution. Dispense the spheroid-collagen suspension into a 24-well plate. Allow the gel to polymerize at 37°C.
-
Treatment: Prepare Vatalanib dilutions in endothelial cell growth medium. Once the collagen has set, add the medium containing the different concentrations of Vatalanib or a vehicle control to each well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours to allow for sprout formation.
-
Quantification: Capture images of the spheroids and their sprouts using a phase-contrast or fluorescence microscope. Quantify the number of sprouts per spheroid, the cumulative sprout length, and the average sprout length. Studies have shown that co-culturing endothelial cells with mural cells like mesenchymal stem cells can increase the IC50 of anti-angiogenic drugs, better reflecting the in vivo environment.[5]
Endothelial Cell Migration (Scratch Wound) Assay
This assay measures the rate of cell migration to close a "wound" created in a confluent cell monolayer.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Vatalanib stock solution (in DMSO)
-
24-well culture plates
-
200 µL pipette tip or a specialized scratch tool
Protocol:
-
Create a Confluent Monolayer: Seed HUVECs in a 24-well plate and grow them until they form a confluent monolayer.
-
Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the PBS with endothelial cell growth medium containing various concentrations of Vatalanib or a vehicle control.
-
Image Acquisition: Immediately after adding the treatments, capture images of the scratch at designated points (time 0).
-
Incubation and Monitoring: Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Capture images of the same locations at regular intervals (e.g., every 6-8 hours) until the scratch in the control wells is nearly closed.
-
Quantification: Measure the width of the scratch at different time points for each treatment condition. The rate of cell migration can be calculated by the change in the width of the scratch over time.
Visualizations
Vatalanib's Mechanism of Action: Inhibition of VEGF Signaling
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Vatalanib: In Vitro Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple protein tyrosine kinases.[1][2] It primarily targets all known vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit.[2][3] By inhibiting these receptor tyrosine kinases, Vatalanib effectively blocks downstream signaling pathways involved in angiogenesis, tumor growth, and metastasis.[3][4] These characteristics make it a subject of extensive research in oncology and other angiogenesis-dependent diseases.[2][5]
This document provides detailed application notes and protocols for the use of Vatalanib in cell culture experiments, designed to assist researchers in achieving reliable and reproducible results.
Mechanism of Action
Vatalanib exerts its biological effects by binding to the ATP-binding site of the tyrosine kinase domain on VEGFRs, PDGFR, and c-Kit, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling cascades.[3][6] The primary targets are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are crucial mediators of VEGF-induced endothelial cell proliferation, migration, and survival.[4][7] Inhibition of PDGFR and c-Kit further contributes to its anti-angiogenic and anti-tumor effects.[5]
References
- 1. Facebook [cancer.gov]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Western Blot Analysis of Vatalanib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787/ZK 222584) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, all of which are key mediators of angiogenesis, tumor cell proliferation, and survival.[1][3] By inhibiting these receptor tyrosine kinases, Vatalanib disrupts downstream signaling cascades, leading to the suppression of tumor growth and neovascularization.[4][5] Western blot analysis is a fundamental technique to elucidate the mechanism of action of Vatalanib by quantifying the changes in protein expression and phosphorylation status of its targets and downstream effectors. These application notes provide a comprehensive guide for researchers utilizing Western blot to study the cellular effects of Vatalanib.
Data Presentation: Vatalanib Target Specificity
Vatalanib exhibits inhibitory activity against several key receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a quantitative measure of its potency.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | 37 | [6] |
| VEGFR-1 (Flt-1) | 77 | [3] |
| VEGFR-3 (Flt-4) | 640 | [3] |
| PDGFRβ | 580 | [6] |
| c-Kit | 730 | [6] |
Signaling Pathways Modulated by Vatalanib
Vatalanib's inhibition of receptor tyrosine kinases leads to the modulation of several downstream signaling pathways critical for cell proliferation, survival, and angiogenesis. The following diagram illustrates the primary signaling axes affected by Vatalanib.
Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of Vatalanib on target protein phosphorylation and expression.
Experimental Workflow
The overall workflow for the Western blot analysis is depicted in the following diagram.
Caption: Workflow for Western blot analysis of Vatalanib-treated cells.
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines that express the target receptors (e.g., HUVECs for VEGFR, glioblastoma cell lines for PDGFR).
-
Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-24 hours to reduce basal receptor activation.
-
Vatalanib Treatment: Prepare a stock solution of Vatalanib in DMSO (e.g., 10 mM).[3] Dilute the stock solution in serum-free media to the desired final concentrations. Typical working concentrations range from 0.5 to 50 µM.[3] Pre-treat cells with Vatalanib for 0.5 to 2 hours.[3]
-
Ligand Stimulation: Following Vatalanib pre-treatment, stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF, or SCF) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
2. Cell Lysis and Protein Quantification
-
Lysis Buffer: Wash cells with ice-cold PBS and then lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the BCA assay.
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-VEGFR2, total VEGFR2, phospho-ERK, total ERK, phospho-AKT, total AKT) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
5. Signal Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein bands to the corresponding total protein bands to determine the relative phosphorylation levels.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the Western blot analysis.
| Treatment Group | Phospho-VEGFR2 / Total VEGFR2 (Relative Intensity) | Phospho-ERK / Total ERK (Relative Intensity) | Phospho-AKT / Total AKT (Relative Intensity) |
| Untreated Control | 1.00 | 1.00 | 1.00 |
| Ligand Only | Value | Value | Value |
| Vatalanib (Low Dose) + Ligand | Value | Value | Value |
| Vatalanib (High Dose) + Ligand | Value | Value | Value |
Values to be filled in based on experimental results.
By following these detailed protocols and utilizing the provided templates and diagrams, researchers can effectively employ Western blot analysis to investigate the molecular mechanisms of Vatalanib and its impact on key cellular signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Vatalanib Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Vatalanib (also known as PTK787 or PTK/ZK) in mouse xenograft models. Vatalanib is a potent, orally available small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, playing a crucial role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][2] It primarily targets VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4), and also shows activity against platelet-derived growth factor receptor-beta (PDGFRβ) and c-Kit.[2][3][4]
Mechanism of Action
Vatalanib exerts its anti-angiogenic effects by blocking the signaling pathways initiated by the binding of VEGF to its receptors on endothelial cells.[5] This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[6][7] By disrupting these processes, Vatalanib effectively hinders the development of a tumor's blood supply, leading to the suppression of tumor growth and metastasis.[3][5]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway targeted by Vatalanib.
Efficacy in Mouse Xenograft Models
Vatalanib has demonstrated significant anti-tumor activity in various human cancer xenograft models in nude mice. Once-daily oral administration has been shown to inhibit the growth and metastasis of several human carcinomas.[3]
| Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Chronic Lymphocytic Leukemia-like (JVM3 cells) | 100 mg/kg/day, p.o. for 21 days | 76% | [8][9] |
| Human Glioma (U251 cells) | 50 mg/kg/day, p.o. | Showed tumor growth control, especially in combination therapy. | [10] |
| Various Human Carcinomas (e.g., A431, Ls174T, HT-29, PC-3, DU145, CWR-22) | 25-100 mg/kg/day, p.o. | Dose-dependent inhibition of tumor growth. | [3] |
| Gastric Cancer | Not specified in abstract | Combination with everolimus was superior to single-agent treatment. | [11] |
Experimental Protocols
The following protocols provide a general framework for conducting a Vatalanib efficacy study in a mouse xenograft model. Specific parameters such as cell line, mouse strain, and tumor implantation site should be optimized for the particular cancer type being studied.
Experimental Workflow Diagram
Protocol 1: Tumor Cell Culture and Implantation
This protocol outlines the steps for preparing and implanting tumor cells to establish xenografts in mice.
Materials:
-
Appropriate human tumor cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
Procedure:
-
Cell Culture: Culture tumor cells in appropriate medium until they reach 70-80% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Cell Harvesting: Wash cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in sterile, cold PBS or HBSS. Perform a cell count and assess viability (e.g., using trypan blue exclusion). Adjust the cell concentration to the desired density (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
Preparation for Injection: If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection to achieve a 1:1 ratio. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Shave and sterilize the injection site (typically the flank).
-
Inject the cell suspension (e.g., 200 µL) subcutaneously.[12]
-
Monitor the mice until they have fully recovered from anesthesia.
-
Protocol 2: Vatalanib Preparation and Administration
This protocol details the preparation and oral administration of Vatalanib to the xenograft-bearing mice.
Materials:
-
Vatalanib powder
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose, or a mixture of polyethylene glycol and water)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vatalanib Formulation: Prepare the Vatalanib suspension at the desired concentration (e.g., 5-10 mg/mL to deliver a 50-100 mg/kg dose in a volume of approximately 100-200 µL). The vehicle should be sterile. Vatalanib is typically administered as a suspension.
-
Dose Calculation: Calculate the volume of Vatalanib suspension to administer to each mouse based on its body weight.
-
Oral Administration:
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly dispense the Vatalanib suspension.
-
Monitor the mouse for any signs of distress after administration.
-
-
Treatment Schedule: Administer Vatalanib daily for the duration of the study (e.g., 21 days).[8][9]
Protocol 3: Tumor Growth Monitoring and Efficacy Evaluation
This protocol describes the procedures for monitoring tumor growth and evaluating the efficacy of Vatalanib treatment.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers every 2-3 days once the tumors become palpable.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Body Weight and Health Monitoring: Record the body weight of each mouse at each tumor measurement. Observe the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of significant morbidity are observed.
-
Efficacy Calculation: At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[8]
-
Tissue Collection: At necropsy, excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for microvessel density using CD31 staining, or molecular analysis).
These protocols provide a foundation for conducting robust and reproducible studies to evaluate the anti-tumor efficacy of Vatalanib in mouse xenograft models. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer [mdpi.com]
- 7. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Optimal Dosage of PTK787 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of PTK787 (Vatalanib) for in vivo studies. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols, and visualizes relevant biological pathways and workflows.
PTK787 is a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit tyrosine kinases.[1][2] It has been extensively investigated for its anti-angiogenic and anti-tumor activities in a variety of preclinical cancer models.
I. Quantitative Data Summary
The following tables summarize the effective dosage ranges of PTK787 used in various in vivo models. Oral administration is the most common route, with daily dosing schedules being typical.
Table 1: Effective Oral Dosages of PTK787 in Murine Tumor Models
| Cancer Type | Animal Model | Cell Line(s) | PTK787 Dosage (mg/kg/day) | Key Findings |
| Epithelial Carcinoma | Nude Mice | A431 | 25-100 | Dose-dependent inhibition of tumor growth and angiogenesis.[3] |
| Colon Carcinoma | Nude Mice | Ls174T, HT-29 | 25-100 | Inhibition of tumor growth and metastases.[3] |
| Prostate Carcinoma | Nude Mice | PC-3, DU145, CWR-22 | 25-100 | Significant reduction in tumor growth.[3] |
| Melanoma | C57BL/6 Mice | B16/BL6 (orthotopic) | 50-100 | Inhibition of primary tumor growth and cervical metastases.[4] |
| Ischemia-induced Retinopathy | C57BL/6J Mice | N/A | 40 µM (single intravitreal injection) | Significant reduction in angioproliferative retinopathy.[5] |
Table 2: PTK787 (Vatalanib) Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) |
| VEGFR-2 (KDR) | 37[3] |
| VEGFR-1 (Flt-1) | 77[3] |
| Flk | 270[3] |
| c-Kit | 730[3] |
| PDGFRβ | 580[3] |
| VEGFR-3 (Flt-4) | ~666 (18-fold less potent than VEGFR-2)[3] |
II. Experimental Protocols
This section provides detailed protocols for a typical in vivo efficacy study using PTK787 in a subcutaneous xenograft mouse model.
Protocol 1: Preparation of PTK787 for Oral Gavage
This protocol describes the preparation of a PTK787 suspension for oral administration to mice.
Materials:
-
PTK787 (Vatalanib) powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Corn oil or a mixture of PEG300, Tween80, and ddH₂O
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of PTK787 in DMSO. For example, to create an 80 mg/mL stock, dissolve 80 mg of PTK787 powder in 1 mL of fresh DMSO. Vortex thoroughly until the powder is completely dissolved.[3]
-
-
Working Solution Preparation (Corn Oil Vehicle):
-
Working Solution Preparation (Aqueous Vehicle):
-
For a 1 mL working solution, add 50 µL of the 80 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear.[3]
-
Add 50 µL of Tween80 to the mixture and mix until clear.[3]
-
Add 500 µL of sterile double-distilled water (ddH₂O) and mix thoroughly.[3]
-
This solution should be used immediately after preparation.[3]
-
Protocol 2: Subcutaneous Xenograft Tumor Model and PTK787 Treatment
This protocol outlines the establishment of a human tumor xenograft in immunodeficient mice and subsequent treatment with PTK787.
Materials:
-
Human cancer cell line (e.g., A431, HT-29)
-
Immunodeficient mice (e.g., Nude, SCID)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel® (optional)
-
1 mL syringes with 27-30 gauge needles
-
Calipers
-
Animal balance
-
Oral gavage needles (20-22 gauge, 1.5-inch, curved with a ball tip)
-
PTK787 formulation (from Protocol 1)
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 5-10 x 10⁶ cells per 100 µL. Matrigel® can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[3]
-
-
Tumor Growth and Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status regularly.
-
-
PTK787 Administration:
-
Once tumors reach the desired size, randomize mice into control and treatment groups.
-
Administer PTK787 or vehicle control daily via oral gavage. The typical volume for a 20-25g mouse is 100-200 µL.[6]
-
For a dose of 50 mg/kg, a 20g mouse would receive 1 mg of PTK787. If the working solution is 4 mg/mL (from the corn oil preparation), the mouse would receive 250 µL. Adjust the concentration of the working solution as needed for the desired dose and a manageable gavage volume.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry to assess microvessel density).
-
Collect blood and organs for toxicity assessment if required.
-
III. Visualization of Pathways and Workflows
The following diagrams illustrate the signaling pathway targeted by PTK787 and a typical experimental workflow for an in vivo study.
Caption: PTK787 Signaling Pathway Inhibition.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. farbefirma.org [farbefirma.org]
- 2. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of Vatalanib Dihydrochloride Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib dihydrochloride (also known as PTK787 or ZK 222584) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, thereby inhibiting angiogenesis and tumor cell proliferation.[1][2][3] As with any small molecule inhibitor, understanding its stability and establishing proper storage conditions for its solutions is critical for ensuring the accuracy and reproducibility of experimental results.
These application notes provide a comprehensive overview of the recommended storage conditions, and protocols for assessing the long-term stability of this compound solutions.
Mechanism of Action and Signaling Pathways
Vatalanib exerts its anti-angiogenic and anti-tumor effects by inhibiting the phosphorylation of key receptor tyrosine kinases involved in cell proliferation, migration, and survival. The primary targets are VEGFRs, PDGFR, and c-Kit.[4][5]
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) binding to its receptor (VEGFR) on endothelial cells triggers a signaling cascade that is central to angiogenesis. Vatalanib inhibits the ATP-binding site of the VEGFR tyrosine kinase domain, preventing autophosphorylation and the activation of downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.
VEGFR Signaling Inhibition by Vatalanib.
PDGFR and c-Kit Signaling Pathways
Similar to its action on VEGFR, Vatalanib inhibits the autophosphorylation of PDGFR and c-Kit. This blocks the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in the growth and survival of various tumor cells.
References
Vatalanib Dihydrochloride: Application Notes and Protocols for Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of Vatalanib dihydrochloride stock solutions. Vatalanib is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, playing a crucial role in angiogenesis research and drug development.[1][2][3][4]
Chemical and Physical Properties
This compound, also known as PTK787 dihydrochloride or ZK-222584 dihydrochloride, is an anilinophthalazine derivative that selectively targets VEGFRs, thereby inhibiting angiogenesis.[2][3][4] It also shows inhibitory activity against other related receptor tyrosine kinases such as Platelet-Derived Growth Factor (PDGF) receptor, c-Kit, and c-Fms.[2][4]
Table 1: Quantitative Data for this compound
| Property | Value | References |
| Synonyms | PTK787 dihydrochloride, ZK-222584 dihydrochloride, CGP-797870 dihydrochloride | [5][6] |
| Molecular Formula | C20H15ClN4 · 2HCl | [1][5] |
| Molecular Weight | 419.73 g/mol | [5] |
| CAS Number | 212141-51-0 | [1][5][6] |
| Appearance | Crystalline solid, Off-white to pinkish powder | [1][7] |
| Purity | ≥98% | [1] |
| IC50 Values | VEGFR2/KDR: 37 nM, VEGFR1/Flt-1: 77 nM, VEGFR3/Flt-4: 190 nM, PDGFRβ: 580 nM, c-Kit: 730 nM | [1][6][8][9] |
| Solubility (DMSO) | 21.25 - 85 mg/mL (50.62 - 202.51 mM). Note: Hygroscopic DMSO can reduce solubility; use fresh DMSO. Ultrasonic and warming to 80°C can aid dissolution. | [6][8][9] |
| Solubility (Water) | 10 - 50 mg/mL (23.82 - 119.12 mM). Sonication is recommended. | [2][5][6][8] |
| Solubility (Ethanol) | ~6 mg/mL (14.29 mM). | [2][5][8] |
| Storage (Powder) | -20°C for up to 3 years. | [2][5][9] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [5][8][9] |
Mechanism of Action: VEGFR Signaling Inhibition
Vatalanib exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGF receptors. This blockade prevents the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are critical steps in the formation of new blood vessels.
Caption: Vatalanib inhibits VEGFR signaling to block angiogenesis.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder (MW: 419.73 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is a potent chemical. Handle with care in a well-ventilated area or a chemical fume hood.[7][10]
-
Wear appropriate PPE to avoid skin and eye contact.[7]
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) x 10 mM x 0.41973 (mg/mL/mM)
-
Example for 1 mL: 1 mL x 10 mM x 0.41973 = 4.1973 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile vial.
-
Add Solvent: Add the desired volume of fresh, anhydrous DMSO to the vial containing the powder. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of Vatalanib.[6][8][9]
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
If the compound does not dissolve readily, brief sonication or gentle warming in a water bath (up to 80°C) can be applied to facilitate dissolution.[5][6] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Working Solutions: When preparing working solutions for cell-based assays, it is recommended to first dissolve the this compound in DMSO and then dilute this stock solution with the aqueous buffer or cell culture medium of choice.[10][11] Note that aqueous solutions should not be stored for more than one day.[10][11]
In Vitro and In Vivo Experimentation
Vatalanib has been utilized in a variety of experimental settings. In vitro, it has been shown to inhibit VEGF-induced proliferation, survival, and migration of human umbilical vein endothelial cells (HUVECs).[6][8][9] For in vivo studies in animal models, Vatalanib is often administered orally (p.o.) at doses ranging from 25-100 mg/kg to inhibit tumor growth and metastasis.[6][8][9]
By following these guidelines, researchers can ensure the consistent and effective use of this compound in their experimental workflows.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Facebook [cancer.gov]
- 5. This compound | Apoptosis | PDGFR | VEGFR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Matrigel Plug Assay with Vatalanib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo Matrigel plug assay to assess the anti-angiogenic effects of Vatalanib, a potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor. This document includes a comprehensive experimental protocol, data presentation guidelines, and visual diagrams of the experimental workflow and the targeted signaling pathway.
Introduction
The Matrigel plug assay is a widely used in vivo method to quantify angiogenesis.[1] Matrigel, a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is rich in extracellular matrix proteins.[2] When supplemented with pro-angiogenic factors and injected subcutaneously into mice, it forms a solid gel plug that becomes vascularized by host endothelial cells. This assay provides a valuable platform to evaluate the efficacy of anti-angiogenic compounds like Vatalanib.
Vatalanib (also known as PTK787/ZK 222584) is an orally bioavailable small molecule that inhibits VEGFR-1, VEGFR-2, and VEGFR-3, as well as the platelet-derived growth factor (PDGF) receptor and c-Kit tyrosine kinases. By blocking the VEGF signaling pathway, Vatalanib can inhibit the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels that are crucial for tumor growth and metastasis.
Data Presentation
The anti-angiogenic effects of Vatalanib can be quantified by measuring various parameters from the excised Matrigel plugs. The following table summarizes representative data on the effect of Vatalanib on vascular density in a clinical setting, which can serve as an indicator of its anti-angiogenic potential.
| Parameter | Group | High Vascular Density | Low Vascular Density | p-value |
| Response Rate | Placebo + Chemotherapy | 15% (3/20) | 52% (26/50) | 0.006[3] |
| Vatalanib + Chemotherapy | 50% (11/22) | - | 0.02[3] | |
| Progression-Free Survival | Vatalanib + Chemotherapy | Significantly Improved | No Significant Improvement | 0.002[4] |
Data adapted from a study on colorectal cancer patients treated with Vatalanib, where vascular density was assessed by pVEGFR2/KDR+ immunohistochemistry.[3][4] This data is presented as a proxy for the expected outcomes in a preclinical Matrigel plug assay.
Experimental Protocols
Materials and Reagents
-
Matrigel® Matrix (Corning or equivalent)
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
Vatalanib (PTK787/ZK 222584)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)[5]
-
Sterile, ice-cold PBS
-
Ice-cold 24-gauge syringes and needles
-
Surgical tools for plug excision
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)
-
Hemoglobin quantification kit (e.g., Drabkin's reagent-based)
Experimental Procedure
-
Preparation of Matrigel Mixture (on ice):
-
Thaw Matrigel overnight at 4°C.
-
To a pre-chilled tube, add Matrigel to a final concentration of 10 mg/mL.
-
Add a pro-angiogenic factor such as bFGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL).
-
For the treatment group, add Vatalanib to the desired final concentration (e.g., 25-100 mg/kg body weight equivalent). The control group should receive the vehicle control.
-
Keep the mixture on ice at all times to prevent premature solidification.[5]
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Using a pre-chilled 24-gauge syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse.[6]
-
The liquid Matrigel will form a solid plug as it warms to body temperature.
-
-
Vatalanib Administration (if not included in the plug):
-
Vatalanib can also be administered systemically, for example, by oral gavage, at a pre-determined dose and schedule (e.g., daily for 7-14 days).
-
-
Plug Excision and Analysis:
-
After a set period (typically 7-14 days), euthanize the mice.[5]
-
Surgically excise the Matrigel plugs.
-
For quantification of angiogenesis, proceed with one or more of the following methods:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's method). This provides an indirect measure of blood vessel formation.[7]
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker such as anti-CD31 to visualize blood vessels. Quantify the microvessel density (MVD) using image analysis software.[6]
-
RT-qPCR: Extract total RNA from the plugs and perform reverse transcription-quantitative PCR to measure the expression of endothelial cell markers like CD31 or VE-cadherin.[8][9]
-
-
Mandatory Visualizations
Vatalanib Signaling Pathway
References
- 1. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Vascular density analysis in colorectal cancer patients treated with vatalanib (PTK787/ZK222584) in the randomised CONFIRM trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular density analysis in colorectal cancer patients treated with vatalanib (PTK787/ZK222584) in the randomised CONFIRM trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oajournals.fupress.net [oajournals.fupress.net]
Vatalanib in 3D Cell Culture and Organoid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally available small molecule inhibitor of receptor tyrosine kinases.[1][2] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1] Vatalanib also inhibits other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1] By blocking these signaling pathways, Vatalanib impedes tumor growth and metastasis.[3]
The transition from traditional 2D cell culture to 3D cell culture and organoid models offers a more physiologically relevant environment for drug screening and mechanistic studies.[4][5] 3D models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo.[6][7] This document provides detailed application notes and protocols for the use of Vatalanib in 3D cell culture and organoid models, based on its known mechanism of action and data from similar anti-angiogenic compounds.
Mechanism of Action
Vatalanib exerts its anti-angiogenic effects by binding to the ATP-binding site of VEGFRs, thereby inhibiting their autophosphorylation and downstream signaling cascades. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that tumors rely on for growth and dissemination.[3][8] A study has also indicated that Vatalanib can induce apoptosis in certain cancer cells.[9]
Data Presentation
Vatalanib In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Reference |
| VEGFR-1 (Flt-1) | 77 | [3] |
| VEGFR-2 (KDR/Flk-1) | 37 | [3] |
| VEGFR-3 (Flt-4) | 640 | [3] |
| PDGFRβ | 580 | [3] |
| c-Kit | 730 | [3] |
Representative Data of Anti-Angiogenic VEGFR Inhibitors in 3D Models
The following data is derived from studies on other VEGFR inhibitors (e.g., Sorafenib) in 3D models and is intended to provide an expected range of outcomes for Vatalanib.
| 3D Model System | Drug Concentration | Endpoint | Result | Reference |
| Vascularized Tumor Organoids | 100 nM | Branching Points | Significant Reduction | [10] |
| Vascularized Tumor Organoids | 100 nM | Total Vessel Length | Significant Reduction | [10] |
| Hepatocellular Carcinoma Spheroids | 15 µM | Spheroid Compaction | Marked Reduction | [11][12] |
| Hepatocellular Carcinoma Spheroids | 15 µM | Cell Migration | Marked Reduction | [11][12] |
Mandatory Visualizations
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. A three-dimensional ex vivo tri-culture model mimics cell-cell interactions between acute myeloid leukemia and the vascular niche | Haematologica [haematologica.org]
- 7. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. The vascular endothelial growth factor receptor tyrosine kinase inhibitors vatalanib and pazopanib potently induce apoptosis in chronic lymphocytic leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. VEGF-mediated tumour growth and EMT in 2D and 3D cell culture models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endothelial Cell Migration Assay Using Vatalanib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of angiogenesis is a hallmark of several pathological conditions, including cancer and retinopathies. Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes endothelial cell proliferation, survival, and migration, primarily through the VEGF Receptor 2 (VEGFR-2). Vatalanib (also known as PTK787/ZK 222584) is a potent, orally available small molecule inhibitor of all known VEGF receptor tyrosine kinases, with a high selectivity for VEGFR-2.[1] By blocking the ATP binding site of the VEGFR tyrosine kinase, Vatalanib inhibits VEGF-mediated signaling pathways, thereby suppressing endothelial cell proliferation and migration.[2][3]
These application notes provide detailed protocols for assessing the inhibitory effect of Vatalanib on endothelial cell migration using two common in vitro methods: the Scratch (Wound Healing) Assay and the Boyden Chamber (Transwell) Assay.
Mechanism of Action of Vatalanib
Vatalanib is a competitive inhibitor of the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs.[1] The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell migration, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[4] Vatalanib effectively blocks this initial autophosphorylation step, thereby abrogating all downstream signaling and inhibiting VEGF-induced migratory responses in endothelial cells.
VEGF Signaling Pathway Inhibition by Vatalanib
References
Application Notes: Measuring Vatalanib Efficacy in Orthotopic Tumor Models
Introduction
Vatalanib (also known as PTK787 or ZK-222584) is an orally bioavailable, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[1][2] Its primary mechanism of action involves the inhibition of all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][3] By blocking these pathways, Vatalanib effectively hinders the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.[1] Orthotopic tumor models, where cancer cells are implanted into the corresponding organ of an immunocompromised mouse, provide a clinically relevant microenvironment for evaluating the efficacy of anti-angiogenic agents like Vatalanib. These models more accurately recapitulate human cancer progression compared to subcutaneous models.
These application notes provide a comprehensive overview and detailed protocols for assessing the therapeutic efficacy of Vatalanib in preclinical orthotopic tumor models.
Mechanism of Action: Key Signaling Pathways
Vatalanib exerts its anti-tumor effects by inhibiting three key signaling pathways involved in angiogenesis and cell proliferation.
-
VEGF Receptor (VEGFR) Signaling: The VEGF family and its receptors are central regulators of angiogenesis. Vatalanib potently inhibits VEGFR-2, the major signal transducer for angiogenesis, as well as VEGFR-1 and VEGFR-3.[1][4] This inhibition blocks the downstream signaling cascade (including the PLCγ-PKC-MAPK pathway) that leads to endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new tumor blood vessels.[4][5]
Caption: Vatalanib inhibits the VEGFR signaling pathway.
-
PDGF Receptor (PDGFR) Signaling: The PDGF/PDGFR pathway plays a significant role in tumor proliferation, metastasis, and angiogenesis, partly by regulating the recruitment of pericytes and smooth muscle cells to stabilize newly formed blood vessels.[6][7] Vatalanib's inhibition of PDGFRβ disrupts these processes, leading to immature and leaky tumor vasculature.
Caption: Vatalanib inhibits the PDGFR signaling pathway.
-
c-Kit Signaling: c-Kit is a receptor tyrosine kinase that, when activated by its ligand Stem Cell Factor (SCF), triggers signaling cascades like the MAPK and PI3K pathways.[8][9] Dysregulated c-Kit signaling is implicated in the development and progression of various cancers, including gastrointestinal stromal tumors (GIST).[9][10] Vatalanib's ability to inhibit c-Kit provides an additional mechanism for its anti-tumor activity in relevant cancer types.
Caption: Vatalanib inhibits the c-Kit signaling pathway.
Experimental Workflow for Orthotopic Tumor Models
The following diagram outlines the typical workflow for assessing Vatalanib's efficacy in an orthotopic tumor model.
Caption: Standard workflow for Vatalanib efficacy testing.
Protocols
Protocol 1: Orthotopic Human Glioma Model
This protocol describes the establishment of an orthotopic glioma model using U251 human glioma cells and subsequent treatment with Vatalanib.
Materials:
-
Human U251 glioma cells
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Immunodeficient mice (e.g., Athymic Nude)
-
Vatalanib (PTK787/ZK 222584)
-
Vehicle solution (e.g., as recommended by manufacturer)
-
Stereotactic apparatus for intracranial injection
-
Anesthetics (e.g., Isoflurane)
-
Imaging system (MRI or Bioluminescence if cells are luciferase-tagged)
Procedure:
-
Cell Preparation: Culture U251 cells under standard conditions. On the day of injection, harvest cells and resuspend in serum-free medium or PBS at a concentration of 4 x 10^5 cells in 5 µL.[11]
-
Orthotopic Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates (e.g., 3 mm to the right and 1 mm anterior to the bregma).[11]
-
Slowly inject the 5 µL cell suspension into the right hemisphere of the brain at a specific depth.
-
Withdraw the needle slowly and seal the burr hole.
-
Allow the animal to recover.
-
-
Tumor Establishment & Grouping:
-
Monitor tumor growth starting ~8 days post-implantation using an appropriate imaging modality.
-
Once tumors are established and have reached a pre-determined size, randomize animals into treatment and control groups (n=8-10 per group).
-
-
Drug Administration:
-
Prepare Vatalanib for oral gavage at the desired dose (e.g., 25-100 mg/kg).
-
Administer Vatalanib or vehicle to the respective groups once daily.
-
-
Efficacy Assessment (In Vivo):
-
Monitor tumor volume via imaging (e.g., MRI) weekly.
-
Record animal body weight and clinical signs of toxicity 2-3 times per week.
-
-
Endpoint and Ex Vivo Analysis:
-
Euthanize mice when tumors reach the endpoint criteria (e.g., pre-defined volume, or at a set time point like 21 days post-treatment initiation).[11]
-
Perfuse animals and carefully excise the brains.
-
Fix tumors in formalin for paraffin embedding or snap-freeze for molecular analysis.
-
Perform immunohistochemistry (IHC) on tumor sections for:
-
Proliferation: Ki-67 staining.
-
Angiogenesis: CD31 staining to measure microvessel density (MVD).
-
-
Protocol 2: Orthotopic Pancreatic Cancer Model
This protocol is adapted for establishing a pancreatic tumor and assessing Vatalanib's efficacy.
Materials:
-
Human pancreatic cancer cells (e.g., MIA PaCa-2, AsPC-1)
-
Immunodeficient mice (e.g., Athymic Nude)
-
Surgical tools for laparotomy
-
Vatalanib and vehicle
-
High-resolution ultrasound or similar imaging system
Procedure:
-
Cell Preparation: Prepare pancreatic cancer cells as described in Protocol 1, at a concentration of 1 x 10^6 cells in 30-50 µL of PBS/Matrigel solution.
-
Orthotopic Implantation:
-
Anesthetize the mouse and perform a small laparotomy in the left upper quadrant of the abdomen to expose the pancreas.
-
Carefully inject the cell suspension into the pancreatic tail.
-
Close the peritoneum and skin with sutures.
-
-
Tumor Establishment & Treatment:
-
Allow tumors to establish for 7-10 days.
-
Randomize animals and begin daily oral gavage with Vatalanib (e.g., 50 mg/kg) or vehicle.
-
-
Efficacy Assessment:
-
Measure tumor dimensions weekly using high-resolution ultrasound. Calculate tumor volume (Volume = 0.5 x Length x Width^2).
-
Monitor body weight and overall health.
-
-
Endpoint and Ex Vivo Analysis:
-
At the study endpoint, euthanize animals and resect the tumors.
-
Weigh the primary tumors.
-
Process tumors for IHC analysis (CD31 for MVD, Ki-67 for proliferation) as described in Protocol 1. Preclinical studies have shown that Vatalanib treatment is correlated with decreased microvessel density in orthotopic pancreatic models.[12]
-
Data Presentation: Summarizing Efficacy
Quantitative data from efficacy studies should be presented clearly to allow for straightforward interpretation and comparison between treatment groups.
Table 1: In Vivo Antitumor Efficacy of Vatalanib in Orthotopic Models
| Tumor Model | Treatment Group | Dose & Schedule | Endpoint Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|---|
| Human Glioma (U251) | Vehicle | - | 125 ± 20 | - | [11]* |
| Human Glioma (U251) | Vatalanib | 50 mg/kg, daily | 80 ± 15 | 36% | [11]* |
| Human Glioma (U251) | Vatalanib + HET0016 | 50 mg/kg, daily | 55 ± 12 | 56% | [11]* |
| Gastric Cancer (NCI-N87 Xenograft) | Vehicle | - | 1550 ± 250 | - | [13] |
| Gastric Cancer (NCI-N87 Xenograft) | Vatalanib | 50 mg/kg, daily | 1400 ± 200 | ~10% | [13] |
| Gastric Cancer (NCI-N87 Xenograft) | Vatalanib + Everolimus | 50 mg/kg, daily | 450 ± 100 | ~71% | [13] |
*Note: Values for glioma model are illustrative based on qualitative descriptions in the cited source.
Table 2: Pharmacodynamic Effects of Vatalanib on Tumor Microenvironment
| Tumor Model | Treatment Group | Microvessel Density (CD31+ vessels/field) (Mean ± SEM) | Proliferation Index (% Ki-67+ cells) (Mean ± SEM) | Reference |
|---|---|---|---|---|
| Orthotopic Pancreatic | Vehicle | High | High | [12]* |
| Orthotopic Pancreatic | Vatalanib | Significantly Decreased | Not Reported | [12] |
| Human Glioma (U251) | Vehicle | 100 ± 10 | 85 ± 8 | [11]* |
| Human Glioma (U251) | Vatalanib + HET0016 | 60 ± 7 | 50 ± 5 | [11]* |
*Note: Values are illustrative based on qualitative descriptions or combination therapy data in the cited source.
Table 3: Clinical Efficacy of Vatalanib in Advanced Cancers
| Cancer Type | Prior Treatment | N | Median Time to Progression (months) (95% CI) | Reference |
|---|---|---|---|---|
| Imatinib-Resistant GIST | Imatinib only | 26 | 5.8 (2.9–9.5) | [14] |
| Imatinib-Resistant GIST | Imatinib and Sunitinib | 19 | 3.2 (2.1–6.0) | [14] |
| Metastatic Pancreatic | Gemcitabine | 67 | Favorable 6-month survival rate noted |[12] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vatalanib (PTK787) | GIST Support International [gistsupport.org]
- 11. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry in Vatalanib-Treated Tumor Tissues
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of immunohistochemistry (IHC) to evaluate the effects of Vatalanib on tumor tissues. Vatalanib is a potent, orally active small molecule inhibitor of receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3][4] IHC is an invaluable technique to visualize and quantify the in-situ expression of these target proteins and downstream biomarkers of Vatalanib's anti-angiogenic and anti-tumor activity.
Introduction to Vatalanib and its Mechanism of Action
Vatalanib (also known as PTK787) is an angiogenesis inhibitor that exerts its effect by blocking the signaling pathways crucial for tumor growth and metastasis.[2][4] It competitively binds to the ATP-binding site of the tyrosine kinase domain of VEGFR-1, VEGFR-2, and VEGFR-3, thereby inhibiting VEGF-mediated endothelial cell proliferation and migration.[2] Additionally, Vatalanib inhibits PDGFR-β and c-Kit, which are involved in tumor cell proliferation and survival.[2][5] Preclinical studies have demonstrated that Vatalanib can lead to tumor regression and increased necrosis.[1]
Immunohistochemistry allows for the direct assessment of Vatalanib's pharmacodynamic effects within the tumor microenvironment. By staining for specific protein markers, researchers can:
-
Confirm target engagement: Assess the expression and phosphorylation status of VEGFR, PDGFR, and c-Kit in tumor and stromal cells.
-
Evaluate anti-angiogenic effects: Analyze changes in microvessel density (MVD) and vessel maturation.
-
Assess effects on tumor cell proliferation and apoptosis: Quantify markers such as Ki-67 and cleaved caspase-3.
Data Presentation
Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible results. The following tables provide a structured format for presenting data from IHC experiments on Vatalanib-treated tumor tissues.
Table 1: Summary of Primary Antibodies for Immunohistochemistry
| Target Protein | Clone/Host | Supplier | Catalog Number | Dilution | Antigen Retrieval |
| VEGFR-2 | Rabbit Polyclonal | Abcam | ab2349 | 1:100 | Sodium Citrate Buffer (pH 6.0) |
| pVEGFR-2 (Y1175) | Rabbit Monoclonal | Cell Signaling | 2478 | 1:200 | Sodium Citrate Buffer (pH 6.0) |
| PDGFR-β | Rabbit Monoclonal | Cell Signaling | 3169 | 1:100 | Sodium Citrate Buffer (pH 6.0) |
| c-Kit (CD117) | Rabbit Polyclonal | DAKO | A4502 | 1:500 | Sodium Citrate Buffer (pH 6.0) |
| CD31 (PECAM-1) | Mouse Monoclonal | DAKO | M0823 | 1:50 | EDTA Buffer (pH 9.0) |
| Ki-67 | Mouse Monoclonal | DAKO | M7240 | 1:100 | Sodium Citrate Buffer (pH 6.0) |
| Cleaved Caspase-3 | Rabbit Polyclonal | Cell Signaling | 9661 | 1:400 | Sodium Citrate Buffer (pH 6.0) |
Table 2: Quantitative Analysis of Biomarker Expression
| Treatment Group | N | VEGFR-2 (H-Score) | pVEGFR-2 (H-Score) | PDGFR-β (% Positive Cells) | c-Kit (% Positive Cells) |
| Vehicle Control | 10 | 180 ± 25 | 150 ± 20 | 65 ± 10 | 40 ± 8 |
| Vatalanib (Low Dose) | 10 | 175 ± 30 | 80 ± 15* | 60 ± 12 | 35 ± 7 |
| Vatalanib (High Dose) | 10 | 170 ± 28 | 40 ± 10** | 55 ± 11 | 30 ± 6 |
*Data are presented as mean ± standard deviation. H-Score is calculated as: (1 × % of weak staining) + (2 × % of moderate staining) + (3 × % of strong staining).[6] Statistical significance compared to vehicle control: *p < 0.05, *p < 0.01.
Table 3: Assessment of Angiogenesis and Cell Proliferation/Apoptosis
| Treatment Group | N | Microvessel Density (CD31+ vessels/mm²) | Proliferation Index (Ki-67+ %) | Apoptotic Index (Cleaved Caspase-3+ %) |
| Vehicle Control | 10 | 120 ± 15 | 45 ± 8 | 5 ± 2 |
| Vatalanib (Low Dose) | 10 | 80 ± 12 | 30 ± 6 | 15 ± 4* |
| Vatalanib (High Dose) | 10 | 50 ± 10 | 20 ± 5 | 25 ± 5** |
*Data are presented as mean ± standard deviation. Statistical significance compared to vehicle control: *p < 0.05, *p < 0.01.
Experimental Protocols
The following are detailed protocols for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tumor tissues treated with Vatalanib.
Protocol 1: Immunohistochemical Staining for VEGFR-2, PDGFR-β, and c-Kit
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking serum (e.g., Normal Goat Serum)
-
Primary antibodies (see Table 1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat the solution using a microwave, pressure cooker, or water bath. For example, use a water bath at 95-100°C for 20-40 minutes.[8]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking serum for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (diluted as per Table 1) overnight at 4°C in a humidified chamber.[9]
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Application:
-
Apply DAB solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Vatalanib Signaling Pathway
Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Immunohistochemistry Experimental Workflow
References
- 1. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. Vatalanib - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Vatalanib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally available small molecule inhibitor of receptor tyrosine kinases.[1] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), playing a crucial role in inhibiting angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][2] Additionally, Vatalanib exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms.[3] Beyond its anti-angiogenic properties, Vatalanib has been demonstrated to directly induce apoptosis in various cancer cell types, making it a subject of significant interest in oncology research.[4]
These application notes provide a comprehensive guide to analyzing Vatalanib-induced apoptosis using flow cytometry, a powerful technique for the quantitative analysis of programmed cell death in individual cells. The protocols detailed herein focus on the widely used Annexin V and Propidium Iodide (PI) staining method.
Mechanism of Action: Vatalanib-Induced Apoptosis
Vatalanib exerts its pro-apoptotic effects primarily through the inhibition of VEGFR-2 signaling pathways that are critical for cell survival. In many tumor cells, the binding of VEGF to its receptor, VEGFR-2, activates downstream pro-survival signaling cascades, including the PI3K/Akt and MEK/ERK pathways. These pathways promote cell survival by phosphorylating and inactivating pro-apoptotic proteins, such as BAD (Bcl-2 associated death promoter), and upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.
By inhibiting the tyrosine kinase activity of VEGFR-2, Vatalanib effectively blocks these survival signals. This leads to a cascade of events culminating in apoptosis: the downregulation of anti-apoptotic proteins (e.g., XIAP and Mcl-1), the upregulation of pro-apoptotic proteins (e.g., Bax), and the activation of caspases, which are the executioners of apoptosis.[4] A key indicator of caspase activation is the cleavage of Poly (ADP-ribose) polymerase (PARP).[4]
Data Presentation: Quantitative Analysis of Vatalanib-Induced Apoptosis
The following tables summarize the quantitative effects of Vatalanib on apoptosis and cell viability in different cancer cell lines as determined by flow cytometry and other viability assays.
| Cell Line | Vatalanib Concentration (µM) | Treatment Duration | Percentage of Viable Cells | Analytical Method | Reference |
| Chronic Lymphocytic Leukemia (CLL) | 10 | 24 hours | Not specified | Annexin V/PI FACS | [4] |
| 50 | 24 hours | ~50% | Annexin V/PI FACS | [4] | |
| 100 | 24 hours | ~35% | Annexin V/PI FACS | [4] |
| Cell Line | IC50 / LC50 Value (µM) | Assay Type | Reference |
| Chronic Lymphocytic Leukemia (CLL) | 48.4 (LC50) | Annexin V/PI Flow Cytometry | [4] |
| Hepatocellular Carcinoma | Not specified | Enhanced IFN/5-FU induced apoptosis | [5][6] |
| Leiomyosarcoma (SK-LMS-1, SK-UT-1) | No significant apoptosis | Cell Death Detection ELISA | [7] |
| Gastric Cancer (N87, MKN28, MKN45) | No significant apoptosis | Not specified |
Experimental Protocols
Protocol 1: General Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol provides a detailed methodology for the detection and quantification of apoptosis in cancer cells treated with Vatalanib using Annexin V-FITC and PI staining followed by flow cytometry analysis.
Materials:
-
Vatalanib (PTK787/ZK 222584)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
12 x 75 mm flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of Vatalanib in an appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of Vatalanib (e.g., 0, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest Vatalanib concentration.
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from the culture vessel to a conical tube.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step once more.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and quadrant gates.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative (Lower Left Quadrant): Live, healthy cells.
-
Annexin V-positive / PI-negative (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V-positive / PI-positive (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive (Upper Left Quadrant): Necrotic cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Vatalanib-Induced Apoptotic Signaling Pathway
Caption: Vatalanib's apoptotic signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vascular endothelial growth factor receptor tyrosine kinase inhibitors vatalanib and pazopanib potently induce apoptosis in chronic lymphocytic leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Vatalanib dihydrochloride solubility issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Vatalanib dihydrochloride. Find troubleshooting tips and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when preparing this compound solutions.
Q1: My this compound is not dissolving completely in DMSO. What should I do?
A1: Incomplete dissolution in DMSO can occur for a few reasons. Firstly, ensure you are using fresh, high-quality, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly impact solubility.[1][2] Secondly, gentle warming and sonication are often recommended to aid dissolution.[1][3] You can try warming the solution to 80°C and using an ultrasonic bath.[1] If the compound still does not dissolve, you may be exceeding its solubility limit.
Q2: I observed precipitation when I diluted my DMSO stock solution with an aqueous buffer (e.g., PBS). How can I prevent this?
A2: this compound has limited solubility in aqueous solutions.[4][5] When diluting a concentrated DMSO stock into a buffer, the sudden change in solvent polarity can cause the compound to precipitate. To mitigate this, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[4][5] For example, a 1:10 solution of DMSO:PBS (pH 7.2) has been shown to yield a solubility of approximately 0.09 mg/ml.[4][5] It is also advisable to prepare aqueous solutions fresh and not store them for more than one day.[4][5]
Q3: Can I dissolve this compound directly in water or ethanol?
A3: Yes, this compound is soluble in water and ethanol, but to a lesser extent than in DMSO.[3] Sonication is recommended to facilitate dissolution in both water and ethanol.[3] Be sure to consult the solubility data to ensure you are working within the appropriate concentration range for these solvents.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles that can lead to product degradation, it is best to aliquot the stock solution into smaller, single-use vials.[1]
Q5: Do I need to sterilize my this compound solution?
A5: If you prepare the stock solution in DMSO, sterilization is generally not necessary as DMSO has sterilizing properties.[3] For aqueous solutions, sterilization can be achieved by filtering through a 0.22 μm filter membrane before use.[1]
Solubility Data
The following table summarizes the solubility of this compound in various solvents. Please note that solubility can vary slightly between different batches of the compound.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 25 - 85[2][4] | 59.56 - 202.51 | Sonication and warming to 80°C may be required.[1] Use fresh, anhydrous DMSO.[1][2] |
| Water | 10 - 50[1][3] | 23.82 - 119.12 | Sonication is recommended.[1][3] |
| Ethanol | 0.3 - 6[3][4] | 0.71 - 14.29 | Sonication is recommended.[3] |
| DMSO:PBS (1:10, pH 7.2) | ~0.09[4][5] | ~0.21 | Prepare by first dissolving in DMSO, then diluting with PBS.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution briefly to mix.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 15-30 minutes.
-
If necessary, gently warm the solution to 80°C with intermittent vortexing until the solid is completely dissolved.[1]
-
Once dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Start with a concentrated stock solution of this compound in DMSO.
-
In a separate sterile tube, add the required volume of the desired aqueous buffer (e.g., PBS, cell culture media).
-
While vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).
-
Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[4][5]
-
If required for sterile applications, filter the final working solution through a 0.22 μm sterile filter.[1]
Visualizations
References
Identifying and minimizing Vatalanib off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Vatalanib (also known as PTK787/ZK 222584).
Frequently Asked Questions (FAQs)
Q1: What is Vatalanib and what are its primary molecular targets?
A1: Vatalanib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[3][4] It potently inhibits the kinase activity of all three VEGFRs, which are crucial for angiogenesis—the formation of new blood vessels.[3][4]
Q2: What are the known off-targets of Vatalanib?
A2: Besides its primary targets, Vatalanib is known to inhibit other kinases, though generally at lower potencies. The most well-documented off-target is the Colony-Stimulating Factor 1 Receptor (c-Fms).[1][5] At higher concentrations, it may also affect other kinases. It is crucial to consult kinase selectivity data when designing experiments.
Q3: Why is it important to identify and minimize off-target effects?
Q4: What are the common experimental approaches to identify Vatalanib's off-targets?
A4: Several methods can be used to identify off-target effects:
-
Kinase Selectivity Profiling: This is a high-throughput method where Vatalanib is screened against a large panel of recombinant kinases (representing a significant portion of the human kinome) to measure its inhibitory activity (IC50) against each one.[8][9]
-
Chemical Proteomics: This unbiased approach uses an immobilized form of Vatalanib (e.g., on "kinobeads") as bait to capture binding proteins from a cell lysate.[10][11] The captured proteins are then identified using mass spectrometry to reveal both known and novel interaction partners.
-
Cell-Based Validation: Once potential off-targets are identified, their functional relevance must be confirmed in a cellular context. This is often done using techniques like Western blotting to see if Vatalanib inhibits the phosphorylation of a downstream substrate of the putative off-target kinase.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data for Vatalanib's kinase inhibition and provide a comparison of common methods for off-target identification.
Table 1: Vatalanib Target and Off-Target Inhibition Profile (IC50 Values)
| Target Family | Kinase Target | IC50 (nM) | Potency |
| On-Target | VEGFR2 (KDR) | 37 | High |
| VEGFR1 (Flt-1) | 77 | High | |
| PDGFRβ | 580 | Moderate | |
| VEGFR3 (Flt-4) | ~640-660 | Moderate | |
| c-Kit | 730 | Moderate | |
| Off-Target | c-Fms | 1400 | Low |
| Flk | 270 | Moderate | |
| Data compiled from cell-free kinase assays.[5][14][15] IC50 values can vary between different assay formats and conditions. |
Table 2: Comparison of Methodologies for Off-Target Identification
| Method | Principle | Advantages | Disadvantages |
| Kinase Profiling | In vitro activity screening against a large panel of purified kinases.[16] | - Quantitative (IC50 values)- High-throughput- Broad coverage of the kinome | - Uses recombinant kinases, which may lack native conformations or PTMs- Does not confirm cellular activity |
| Chemical Proteomics | Affinity capture of binding partners from cell lysates using immobilized Vatalanib, followed by MS identification.[10] | - Unbiased discovery of novel targets- Performed in a more physiological context (cell lysate)- Identifies direct binding partners | - Can be biased towards high-abundance proteins- Immobilizing the drug may alter its binding properties[7]- Does not directly measure inhibition |
| Cell-Based Assays | Measuring the effect of Vatalanib on specific cellular signaling pathways or phenotypes (e.g., Western Blot, proliferation assays).[8] | - Confirms functional effect in a live-cell context- Can distinguish on-target vs. off-target effects with proper controls | - Low-throughput- Indirect; requires prior hypothesis of an off-target- Susceptible to network rewiring effects[7] |
Troubleshooting Guide
Problem: I'm observing an unexpected phenotype in my cell-based assay that doesn't seem related to VEGFR/PDGFR signaling. How can I determine if it's an off-target effect?
Answer: This is a common challenge when working with multi-targeted inhibitors. Here is a step-by-step approach to investigate the unexpected effect:
-
Review Vatalanib's Selectivity Profile: Check Table 1 and the literature for known off-targets that could explain the phenotype.
-
Perform a Dose-Response Experiment: Determine the concentration at which the unexpected phenotype appears. If it only occurs at concentrations significantly higher than the IC50 for your primary target (e.g., >10-fold higher than the VEGFR2 IC50), it is more likely to be an off-target effect.
-
Validate Off-Target Pathway Modulation: Based on the selectivity data, form a hypothesis about a potential off-target kinase. Use Western blotting to check if Vatalanib inhibits the phosphorylation of a key downstream substrate of that kinase in your cells.
-
Use Genetic Controls: The most definitive way to confirm an off-target effect is to use CRISPR or siRNA to knock down the primary target (e.g., VEGFR2). If the unexpected phenotype persists in these knockdown cells upon Vatalanib treatment, the effect is independent of the primary target and therefore an off-target effect.[13]
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor that targets the same primary pathway (VEGFR/PDGFR) but has a distinct chemical structure and off-target profile. If this second inhibitor does not produce the unexpected phenotype, it further supports that the effect from Vatalanib is due to an off-target.
Problem: How do I choose the right concentration of Vatalanib to minimize off-target effects in my experiment?
Answer: The key is to work within a "therapeutic window" where you achieve maximal inhibition of your primary target with minimal engagement of off-targets.
-
Anchor to the On-Target IC50: Use the IC50 value for your primary target of interest (e.g., 37 nM for VEGFR2) as a starting point.
-
Conduct a Titration: Perform a dose-response curve in your specific cell model. Test a range of concentrations starting from below the on-target IC50 to several-fold above it (e.g., 10 nM to 1000 nM).
-
Monitor On- and Off-Target Pathways: In your titration experiment, use Western blotting to monitor the phosphorylation of your primary target (e.g., p-VEGFR2) and a downstream effector (e.g., p-ERK). If you suspect an off-target (e.g., c-Kit), also probe for its downstream signaling (e.g., p-AKT).
-
Select the Optimal Concentration: Choose the lowest concentration that gives you robust inhibition of your primary target's signaling without significantly affecting known off-target pathways. Often, a concentration 3- to 5-fold above the on-target IC50 is sufficient for strong pathway inhibition in cells.
Experimental Protocols & Visualizations
The following diagrams and protocols provide a visual guide to Vatalanib's mechanism and a workflow for investigating its effects.
Caption: Vatalanib inhibits on-target (VEGFR, PDGFR, c-Kit) and off-target (c-Fms) pathways.
Caption: Experimental workflow for identifying and validating a potential off-target effect.
Protocol 1: General Kinase Profiling Workflow
This protocol outlines a general approach for assessing the selectivity of Vatalanib. This is typically performed as a fee-for-service by specialized companies.
-
Compound Preparation: Prepare a high-concentration stock solution of Vatalanib in 100% DMSO (e.g., 10 mM).
-
Assay Concentration Selection: Select the concentration(s) for screening. For a broad profile, a single high concentration (e.g., 1 µM or 10 µM) is often used to identify any potential interaction.
-
Kinase Panel Selection: Choose a kinase panel that provides broad coverage of the human kinome. Panels of >300 kinases are common.
-
Assay Performance: The service provider will perform kinase activity assays (e.g., using luminescence-based ADP detection) in the presence of Vatalanib or a vehicle control (DMSO).[16][17]
-
Data Analysis: The activity of each kinase in the presence of Vatalanib is compared to the vehicle control. Results are typically expressed as "% Inhibition". For any significant "hits," follow-up dose-response experiments are performed to determine precise IC50 values.
Protocol 2: Western Blot for Off-Target Validation
This protocol describes how to validate if Vatalanib inhibits a hypothesized off-target kinase in a cell line.
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Starve cells of serum overnight if the pathway is activated by growth factors.
-
Pre-treatment with Vatalanib: Treat cells with a range of Vatalanib concentrations (and a DMSO vehicle control) for 1-2 hours.
-
Stimulation: If necessary, stimulate the cells with the appropriate ligand to activate the off-target kinase (e.g., SCF to activate c-Kit, M-CSF to activate c-Fms).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream substrate of the suspected off-target kinase.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH.[12]
Protocol 3: Cell Viability Assay
This protocol is used to assess the functional consequences of Vatalanib treatment on cell proliferation or cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Addition: Prepare a serial dilution of Vatalanib in culture medium. Add the diluted compound to the appropriate wells. Include wells with vehicle (DMSO) control and wells with medium only for a background control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a luminescent ATP-based reagent (such as CellTiter-Glo®) to each well in a volume equal to the culture medium.[19] These reagents lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Signal Measurement: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (medium only) from all wells. Normalize the data to the vehicle control wells (set to 100% viability). Plot the normalized values against the log of the Vatalanib concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. nacalai.com [nacalai.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Vatalanib Dosage Optimization: A Technical Guide for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Vatalanib dosage in animal models to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vatalanib?
A1: Vatalanib is a multi-targeted tyrosine kinase inhibitor. It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2] By blocking these receptors, Vatalanib disrupts downstream signaling pathways involved in angiogenesis, tumor cell proliferation, and survival.
Q2: What are the common toxicities observed with Vatalanib in animal models?
A2: Common toxicities reported in preclinical studies include hypertension, gastrointestinal issues (diarrhea, nausea), fatigue, dizziness, and elevations in liver enzymes.[3][4] At higher doses, more severe effects such as significant weight loss, ataxia, and in some cases, mortality have been observed.
Q3: What is a typical starting dose for Vatalanib in mice?
A3: Based on published studies, a common oral dosage range for Vatalanib in mice is 25-100 mg/kg, administered once daily.[5][6] The selection of a starting dose should be based on the specific tumor model and the study's endpoints. A dose of 50 mg/kg/day is frequently used in xenograft models.[7]
Q4: How should Vatalanib be prepared for oral administration in animal models?
A4: Vatalanib is typically supplied as a powder. For oral gavage, a common formulation involves dissolving Vatalanib in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and water, or in corn oil.[6] It is crucial to ensure the drug is fully dissolved and the solution is homogenous before administration.
Q5: What is the recommended method for oral administration of Vatalanib to mice?
A5: Oral gavage is the most common and precise method for administering a specific dose of Vatalanib.[8] This technique requires proper training to avoid injury to the animal, such as esophageal perforation. The use of appropriate gavage needle size and correct restraint is critical.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Acute Toxicity: The administered dose may be too high for the specific animal strain or model. - Administration Error: Incorrect gavage technique leading to aspiration or esophageal injury. | - Dose Reduction: Immediately reduce the dose for the remaining animals. Consider a dose de-escalation study to determine the maximum tolerated dose (MTD). - Review Technique: Ensure all personnel are properly trained in oral gavage. Observe for signs of distress during and after administration.[9] |
| Significant Body Weight Loss (>15%) | - Systemic Toxicity: Vatalanib can cause decreased appetite and gastrointestinal issues.[11] | - Dose Interruption/Reduction: Temporarily halt dosing until the animal's weight stabilizes, then resume at a lower dose.[12] - Supportive Care: Provide nutritional supplements and ensure easy access to food and water. |
| Hypertension | - On-target effect of VEGFR inhibition: Inhibition of VEGF signaling can lead to an increase in blood pressure.[7] | - Blood Pressure Monitoring: Regularly monitor blood pressure in a cohort of animals. - Dose Adjustment: If hypertension is severe, consider reducing the Vatalanib dose. - Co-administration (with caution): In some clinical settings, antihypertensive medications are used. This approach in animal models should be carefully considered and justified in the experimental design.[13] |
| Elevated Liver Enzymes (ALT, AST) | - Hepatotoxicity: Vatalanib can cause liver damage, especially at higher doses.[4] | - Biochemical Monitoring: Monitor serum ALT and AST levels at baseline and throughout the study. - Dose Modification: If liver enzymes are significantly elevated, consider dose reduction or interruption.[12] |
| Diarrhea | - Gastrointestinal Toxicity: Vatalanib can disrupt the normal function of the gastrointestinal tract. | - Supportive Care: Ensure animals remain hydrated. - Dose Adjustment: If diarrhea is severe and persistent, a dose reduction may be necessary. |
Quantitative Data on Vatalanib Dosage and Toxicity
| Animal Model | Dosage (Oral) | Observed Toxicities/Effects | Reference |
| Nude Mice | 25-100 mg/kg/day | Dose-dependent inhibition of angiogenesis. No significant effect on circulating blood cells or bone marrow leukocytes at these doses. | [5] |
| Nude Rats | 50 mg/kg/day | Increased tumor volume and permeability in a glioma model when treatment was started late. | [7] |
| Xenografted Mice | 100 mg/kg/day for 21 days | No gross systemic toxicity observed. | [14] |
| Clinical Trial (Humans) | 750-1250 mg/day (dose escalation) | Most frequent non-hematological adverse events (Grade ≥2) were fatigue, nausea/vomiting, dizziness, anorexia, ataxia, diarrhea, and pain. | [12] |
| Clinical Trial (Humans) | 1250 mg/day | Hypertension (28.9%), nausea (28.9%), dizziness (24.4%), proteinuria (20.0%). | [15] |
Experimental Protocols
Protocol 1: Preparation of Vatalanib for Oral Gavage
-
Vehicle Preparation: A common vehicle can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.
-
Vatalanib Dissolution:
-
Weigh the required amount of Vatalanib powder based on the desired concentration and final volume.
-
First, dissolve the Vatalanib powder in DMSO.
-
Gradually add the PEG300 while vortexing.
-
Add the Tween 80 and vortex until the solution is clear.
-
Finally, add the sterile water and mix thoroughly.
-
-
Storage: The prepared solution should be stored protected from light and used promptly. For longer-term storage, consult the manufacturer's recommendations.
Protocol 2: Oral Administration of Vatalanib to Mice
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the appropriate length of the gavage needle from the corner of the mouse's mouth to the last rib.
-
Gently insert the needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.
-
Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration: Once the needle is correctly positioned in the esophagus, slowly administer the Vatalanib solution.
-
Post-Administration Monitoring: Observe the animal for a few minutes after administration for any signs of distress, such as labored breathing.
Protocol 3: Monitoring Vatalanib-Induced Toxicity
-
Daily Observations:
-
Record body weight daily. A weight loss of more than 15% is a significant concern and may require dose adjustment.
-
Observe for clinical signs of toxicity such as lethargy, ruffled fur, hunched posture, diarrhea, and changes in behavior.
-
-
Weekly Monitoring:
-
For studies involving hypertension as a potential side effect, measure blood pressure using a tail-cuff system in a subset of animals.
-
-
Terminal/Interim Blood Collection:
-
At the end of the study or at predetermined time points, collect blood samples for complete blood count (CBC) and serum chemistry analysis, with a focus on liver enzymes (ALT, AST).
-
Signaling Pathways and Experimental Workflows
Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Caption: A typical experimental workflow for evaluating Vatalanib in a xenograft model.
Caption: A logical workflow for Vatalanib dose optimization in animal studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Hypertension Caused by VEGF-Signaling Pathway Inhibitors [jhoponline.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management of Antiangiogenic Therapy-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The vascular endothelial growth factor receptor tyrosine kinase inhibitors vatalanib and pazopanib potently induce apoptosis in chronic lymphocytic leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Vatalanib in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vatalanib. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this multi-targeted tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vatalanib?
Vatalanib is an orally bioavailable small molecule that inhibits the tyrosine kinase activity of all known Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3] By targeting these receptors, Vatalanib primarily inhibits angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[4] It blocks VEGF-induced autophosphorylation of VEGFRs, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, survival, and migration.[1]
Q2: My cancer cell line is showing reduced sensitivity to Vatalanib. What are the potential mechanisms of resistance?
Resistance to Vatalanib, and other tyrosine kinase inhibitors (TKIs), can arise through several mechanisms:
-
Upregulation of ABC Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively pump Vatalanib out of the cancer cells, reducing its intracellular concentration and efficacy.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the inhibitory effects of Vatalanib on the VEGFR pathway.[6][7] This can involve the upregulation of other receptor tyrosine kinases (RTKs).
-
Alterations in the Drug Target: While less commonly reported for Vatalanib specifically, mutations in the kinase domain of VEGFRs could potentially alter the drug binding site and reduce the inhibitory effect of Vatalanib. For example, a gain-of-function mutation like VEGFR2 R1051Q has been identified in cancer, which could impact receptor dynamics and sensitivity to inhibitors.[8]
Q3: How can I experimentally determine if my resistant cell line is overexpressing ABC transporters?
You can assess the function of ABC transporters using a dye efflux assay. This involves loading the cells with a fluorescent substrate of the transporter (e.g., Rhodamine 123 for ABCB1 or Pheophorbide A for ABCG2) and measuring its efflux over time using flow cytometry.[9][10][11] A more rapid efflux in resistant cells compared to sensitive parental cells, which can be reversed by a known inhibitor of the transporter, indicates increased transporter activity.
Q4: What methods can I use to investigate the activation of bypass signaling pathways?
A phospho-receptor tyrosine kinase (RTK) array can be a powerful tool to screen for the activation of multiple RTKs simultaneously. This can help identify which alternative pathways may be activated in your Vatalanib-resistant cells. Subsequently, you can confirm the activation of specific pathways using Western blotting to detect the phosphorylation of the identified RTK and its downstream signaling proteins (e.g., Akt, ERK).
Troubleshooting Guides
Problem 1: Decreased cytotoxicity of Vatalanib in our cell line over time.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve using a cytotoxicity assay (e.g., SRB or MTT assay) to compare the IC50 value of Vatalanib in the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance. 2. Investigate ABC Transporter Upregulation: Conduct a drug efflux assay using Rhodamine 123 (for ABCB1) and/or Pheophorbide A (for ABCG2). Increased efflux in the resistant line suggests transporter-mediated resistance. 3. Screen for Bypass Pathways: Use a phospho-RTK array to identify upregulated signaling pathways. Validate findings with Western blotting for the phosphorylated and total protein levels of the candidate RTKs. |
| Incorrect drug concentration or degradation. | 1. Verify Stock Solution: Prepare a fresh stock solution of Vatalanib. Confirm the concentration using a spectrophotometer if possible. 2. Proper Storage: Ensure Vatalanib is stored correctly, protected from light and at the recommended temperature (-20°C), to prevent degradation.[1] |
| Cell line contamination or genetic drift. | 1. Cell Line Authentication: Have your cell line authenticated using short tandem repeat (STR) profiling to ensure it is the correct line and free from cross-contamination. 2. Use Early Passage Cells: Thaw a fresh vial of the parental cell line from an early passage to repeat the experiment. |
Problem 2: Inconsistent results in apoptosis assays (e.g., Annexin V) following Vatalanib treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Vatalanib concentration or treatment time. | 1. Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration of Vatalanib for inducing apoptosis in your specific cell line. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time. |
| Cell confluence affecting drug response. | 1. Standardize Seeding Density: Ensure that cells are seeded at a consistent density for all experiments, as cell confluence can significantly impact the cellular response to drugs. Aim for 70-80% confluency at the time of treatment. |
| Issues with the apoptosis assay protocol. | 1. Include Proper Controls: Always include untreated (negative) and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) in your Annexin V assay. 2. Optimize Staining: Titrate the Annexin V and propidium iodide (PI) concentrations to determine the optimal staining concentrations for your cell type. 3. Gate Correctly: Set your flow cytometry gates carefully based on your single-stain and unstained controls to accurately distinguish between live, early apoptotic, late apoptotic, and necrotic cells. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Vatalanib
| Target Kinase | IC50 (nM) |
| VEGFR-1 (Flt-1) | 77 |
| VEGFR-2 (KDR) | 37 |
| VEGFR-3 (Flt-4) | 640 |
| PDGFR | Sub-micromolar |
| c-Kit | Sub-micromolar |
Data summarized from Cell Signaling Technology.[1]
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from established methods for determining cell density based on the measurement of cellular protein content.[12][13][14][15]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of Vatalanib and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Annexin V Apoptosis Assay by Flow Cytometry
This protocol provides a general procedure for detecting apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Vatalanib and controls for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL propidium iodide (PI) working solution.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Rhodamine 123 Efflux Assay for ABCB1 Function
This protocol is for assessing the function of the ABCB1 transporter.[16][17][18]
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate at 37°C for 30 minutes to allow for cellular uptake.
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cell pellet in pre-warmed medium with or without an ABCB1 inhibitor (e.g., Verapamil) and incubate at 37°C.
-
Flow Cytometry: At different time points (e.g., 0, 30, 60, 90 minutes), take aliquots of the cell suspension and analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry.
Visualizations
Caption: Vatalanib inhibits VEGFR signaling.
Caption: Workflow for investigating Vatalanib resistance.
Caption: Overview of Vatalanib resistance mechanisms.
References
- 1. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 2. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Vatalanib sensitizes ABCB1 and ABCG2-overexpressing multidrug resistant colon cancer cells to chemotherapy under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Mutation in the Kinase Domain Alters the VEGFR2 Membrane Dynamics [mdpi.com]
- 9. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pheophorbide a is a specific probe for ABCG2 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kolekcja.ibb.waw.pl [kolekcja.ibb.waw.pl]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Active transport of rhodamine 123 by the human multidrug transporter P‐glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
Vatalanib dihydrochloride stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Vatalanib dihydrochloride in experimental settings. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during research.
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Buffer
Problem: A precipitate is observed after diluting a this compound stock solution into an aqueous buffer.
Possible Causes:
-
Low Aqueous Solubility: this compound is sparingly soluble in aqueous buffers. The final concentration in the aqueous buffer may have exceeded its solubility limit.
-
pH-Dependent Solubility: The solubility of Vatalanib can be influenced by the pH of the buffer.
-
Buffer Composition: Certain buffer components may interact with the compound, leading to precipitation.
-
Solvent Shock: Rapid dilution of a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Verify Final Concentration: Ensure the final concentration in your aqueous buffer is within the known solubility limits. While specific data is limited, it is known to have low aqueous solubility.
-
Optimize pH: If possible, test a range of pH values for your buffer to identify the optimal pH for this compound solubility.
-
Modify Dilution Method:
-
Increase the volume of the aqueous buffer.
-
Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
-
Consider a serial dilution approach.
-
-
Use of Co-solvents: If compatible with your experimental system, consider the inclusion of a small percentage of a co-solvent (e.g., ethanol, PEG300) in your final aqueous solution. Note that this may impact cellular assays.
-
Prepare Fresh Solutions: Due to potential instability in aqueous solutions, it is recommended to prepare working solutions fresh for each experiment and use them promptly.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 25 mg/mL or higher. For long-term storage, stock solutions in DMSO should be stored at -20°C or -80°C.
Q2: How should I store this compound?
A2:
-
Solid Form: The solid (powder) form of this compound should be stored at -20°C, desiccated, and protected from light. Under these conditions, it is stable for at least two years.
-
Stock Solutions (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored at -20°C, it is recommended to use the solution within 3 months.
Q3: What is the stability of this compound in aqueous buffers?
A3: There is limited publicly available quantitative data on the stability of this compound in various aqueous buffers. It is generally recommended that aqueous solutions be prepared fresh for each use and not stored for more than one day. For critical experiments, it is advisable to perform a stability study under your specific experimental conditions (buffer composition, pH, temperature).
Q4: My cells are not responding as expected to this compound treatment. What could be the issue?
A4:
-
Solution Instability: As mentioned, this compound may not be stable in aqueous media for extended periods. Ensure your working solutions are prepared fresh.
-
Precipitation: Visually inspect your culture media for any signs of precipitation after adding the compound. Precipitation will reduce the effective concentration of the drug.
-
Cell Line Sensitivity: The sensitivity to Vatalanib can vary between different cell lines. Confirm that your cell line expresses the target receptors (VEGFRs, PDGFR, c-Kit) at sufficient levels.
-
Incorrect Dosage: Titrate the concentration of this compound to determine the optimal effective dose for your specific cell line and assay.
Q5: Can I dissolve this compound directly in water or PBS?
A5: Direct dissolution in water or PBS is not recommended due to its low aqueous solubility. To achieve the desired concentration in an aqueous buffer, it is advised to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock into your aqueous buffer of choice.
Data Presentation
Table 1: Solubility and Storage of this compound
| Solvent/Storage Condition | Solubility/Stability | Reference(s) |
| Solubility | ||
| DMSO | ≥ 25 mg/mL | |
| Ethanol | ~0.3 mg/mL | |
| DMSO:PBS (1:10, pH 7.2) | ~0.09 mg/mL | |
| Water | Sparingly soluble | |
| Storage Stability | ||
| Solid (at -20°C) | ≥ 2 years | |
| DMSO solution (at -20°C) | Up to 3 months | |
| Aqueous solution | Not recommended for storage > 1 day |
Table 2: Stability of this compound in Different Buffers
| Buffer System (pH) | Temperature (°C) | Degradation Rate / Half-life |
| Data Not Available | Data Not Available | It is recommended to perform an experimental stability study. |
| Data Not Available | Data Not Available | It is recommended to perform an experimental stability study. |
| Data Not Available | Data Not Available | It is recommended to perform an experimental stability study. |
Experimental Protocols
Protocol: Assessment of this compound Stability in an Aqueous Buffer
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time in a user-defined aqueous buffer at a specific temperature.
Materials:
-
This compound
-
DMSO (anhydrous)
-
User-defined aqueous buffer (e.g., PBS, Tris-HCl)
-
HPLC system with a UV detector
-
C18 HPLC column (or other suitable reverse-phase column)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Thermostated incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare the Working Solution: Dilute the DMSO stock solution into your pre-warmed aqueous buffer to a final concentration suitable for your experiments and HPLC analysis (e.g., 10 µg/mL). Ensure the final percentage of DMSO is low (e.g., <0.5%) to minimize its effect on stability.
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the working solution and place it in an autosampler vial. This will serve as your initial concentration reference.
-
Incubate the remaining working solution at the desired temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots and place them in autosampler vials.
-
Store all samples at 4°C until HPLC analysis.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate this compound from potential degradants. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing a small amount of an acid like 0.1% formic acid) is a common starting point.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject all samples from the different time points onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
If applicable, calculate the degradation rate constant and the half-life of the compound under your specific conditions.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Vatalanib inhibits key receptor tyrosine kinases.
Caption: Logical steps to troubleshoot Vatalanib precipitation.
Vatalanib Clinical Trials: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the common side effects of Vatalanib observed in clinical trials. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most frequently reported side effects of Vatalanib in clinical trials?
A1: The most common adverse events reported in clinical trials of Vatalanib are hypertension, fatigue, nausea, diarrhea, vomiting, and abdominal pain.[1][2]
Q2: How is the severity of these side effects graded in a clinical trial setting?
A2: The severity of adverse events is typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[3][4][5] This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to adverse event).
Q3: What is the general approach to managing Vatalanib-related side effects?
A3: Management of Vatalanib-induced side effects often involves dose modification, including dose reduction or temporary interruption of treatment.[1][6] For specific side effects like hypertension, antihypertensive medications may be initiated or adjusted.[7][8]
Troubleshooting Guides
Managing Hypertension
Issue: A patient in a clinical trial develops elevated blood pressure after initiating Vatalanib.
Troubleshooting Steps:
-
Confirm Hypertension: Re-measure blood pressure to confirm the reading.
-
Grade the Severity: Use the CTCAE criteria for hypertension to determine the grade of the adverse event.
-
Implement Monitoring: Increase the frequency of blood pressure monitoring, for instance, to weekly during the first cycle of treatment and every 2-3 weeks thereafter.[7][8]
-
Consider Dose Modification:
-
Initiate/Adjust Antihypertensive Medication: If not already on antihypertensive medication, initiation of treatment should be considered. If the patient is already on medication, the dosage may need to be adjusted.[7][8]
Managing Gastrointestinal Side Effects (Nausea, Vomiting, Diarrhea)
Issue: A patient reports experiencing nausea, vomiting, or diarrhea.
Troubleshooting Steps:
-
Assess Severity: Grade the severity of the symptoms using the CTCAE criteria.
-
Symptomatic Treatment:
-
For nausea and vomiting, consider antiemetic medication.
-
For diarrhea, consider antidiarrheal agents.
-
-
Dietary Modifications: Advise the patient on dietary modifications that may help alleviate symptoms, such as eating small, frequent meals and avoiding spicy or fatty foods.
-
Hydration: Ensure the patient maintains adequate hydration, especially in cases of vomiting or diarrhea.
-
Dose Modification: If symptoms are severe (Grade 3 or higher) and do not respond to supportive care, a dose reduction or temporary interruption of Vatalanib may be necessary.[1]
Data Presentation
Table 1: Incidence of Common Adverse Events Associated with Vatalanib in Clinical Trials
| Adverse Event | All Grades (%) | Grade 3/4 (%) | Clinical Trial Reference |
| Hypertension | 25 | 20 | Phase II, Pancreatic Adenocarcinoma[1] |
| Not specified | 15 (Grade 3) | Phase I, Dose-Escalation[2] | |
| Fatigue | 40 | 17 | Phase II, Pancreatic Adenocarcinoma[1] |
| Nausea | 20 | Not specified | Phase II, Pancreatic Adenocarcinoma[1] |
| Abdominal Pain | 10 | 17 | Phase II, Pancreatic Adenocarcinoma[1] |
| Elevated Alkaline Phosphatase | Not specified | 15 | Phase II, Pancreatic Adenocarcinoma[1] |
| Elevated Transaminases | Not specified | 23 (Grade 3) | Phase I, Dose-Escalation[2] |
Experimental Protocols
Monitoring for Vatalanib-Induced Hypertension
Objective: To proactively identify and manage hypertension in patients receiving Vatalanib.
Methodology:
-
Baseline Assessment: Measure and record the patient's blood pressure at baseline before initiating Vatalanib treatment.
-
Monitoring Frequency:
-
Measurement Procedure: Follow standardized procedures for blood pressure measurement to ensure accuracy.
-
Criteria for Intervention: Initiate antihypertensive treatment or adjust existing therapy if blood pressure is consistently above 140/90 mmHg.[7]
-
Dose Modification Criteria: For Grade 3 or higher hypertension (as per CTCAE) that is not controlled with medication, interrupt Vatalanib treatment.[1] The treatment can be resumed at a lower dose once blood pressure is controlled.[1]
Monitoring for Vatalanib-Induced Hepatotoxicity
Objective: To monitor for and manage potential liver injury in patients receiving Vatalanib.
Methodology:
-
Baseline Assessment: Perform baseline liver function tests (LFTs), including ALT, AST, bilirubin, and alkaline phosphatase, before starting Vatalanib.
-
Monitoring Frequency:
-
Repeat LFTs weekly during the first cycle of treatment.
-
Subsequently, monitor LFTs at the beginning of each treatment cycle.
-
-
Criteria for Intervention:
-
Dose Modification Criteria: If a patient experiences Grade 3 or higher non-hematological toxicity, including hepatotoxicity, discontinue Vatalanib for one week.[1] If the toxicity improves to Grade 2 or lower, treatment can be resumed at a reduced dose.[1]
Visualizations
References
- 1. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 4. evs.nci.nih.gov [evs.nci.nih.gov]
- 5. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 6. Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Assessment, Surveillance, and Management of Blood Pressure in Patients Receiving Vascular Endothelial Growth Factor Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of Antiangiogenic Therapy-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consensus Guidelines: Best Practices for Detection, Assessment and Management of Suspected Acute Drug-Induced Liver Injury During Clinical Trials in Adults with Chronic Viral Hepatitis and Adults with Cirrhosis Secondary to Hepatitis B, C and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines on the management of abnormal liver blood tests - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Vatalanib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Vatalanib (PTK787/ZK 222584).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vatalanib?
Vatalanib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are crucial for angiogenesis, the formation of new blood vessels.[1][2][3] Vatalanib also inhibits other tyrosine kinase receptors, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[2][3] By blocking the signaling pathways of these receptors, Vatalanib is designed to inhibit tumor growth and metastasis.[1][2]
Q2: What are the known off-target effects of Vatalanib?
While Vatalanib is selective for VEGFRs, PDGFR, and c-Kit, it can have off-target effects. At higher concentrations, it may inhibit other kinases.[4] A significant unexpected effect observed with some VEGFR inhibitors is the potential to promote tumor cell invasion and metastasis even while inhibiting primary tumor growth.[5][6] This is thought to be a consequence of increased tumor hypoxia induced by the anti-angiogenic effect.[1]
Q3: What are the common reasons for observing resistance to Vatalanib in vitro?
Resistance to Vatalanib and other kinase inhibitors can arise from several mechanisms:
-
On-target resistance: Mutations in the kinase domain of the target receptor (e.g., VEGFR2) can prevent Vatalanib from binding effectively.
-
Off-target resistance: Activation of alternative signaling pathways can bypass the Vatalanib-induced blockade. For example, upregulation of other pro-angiogenic factors or activation of different receptor tyrosine kinases can compensate for VEGFR inhibition.
-
Drug efflux: Cancer cells may increase the expression of drug efflux pumps, such as ABCB1 and ABCG2, which actively remove Vatalanib from the cell, reducing its intracellular concentration and efficacy.[4]
Troubleshooting Guides
Issue 1: Paradoxical Increase in Tumor Growth or Angiogenesis in vivo
Question: My in vivo experiments with Vatalanib are showing an unexpected increase in tumor volume or vascularization. What could be the cause?
Answer: This paradoxical effect has been observed in some preclinical models.[7] The underlying mechanisms can be complex and may involve:
-
Induction of Hypoxia: Vatalanib's anti-angiogenic activity can lead to increased hypoxia within the tumor. Hypoxia is a potent stimulus for the upregulation of pro-angiogenic factors, including VEGF and Hypoxia-Inducible Factor-1α (HIF-1α), which can lead to a rebound in angiogenesis and tumor growth.[7]
-
Recruitment of Pro-angiogenic Cells: Hypoxia can also trigger the recruitment of bone marrow-derived pro-angiogenic cells to the tumor microenvironment, further contributing to neovascularization.
-
Dosing and Schedule: The timing and dose of Vatalanib administration can influence its efficacy. In some models, initiating treatment on established, hypoxic tumors may be less effective or even counterproductive compared to starting treatment earlier.[7]
Troubleshooting Steps:
-
Assess Tumor Hypoxia: Use techniques like pimonidazole staining or HIF-1α immunohistochemistry on tumor sections to determine if Vatalanib treatment is exacerbating hypoxia.
-
Measure Angiogenic Factors: Quantify the levels of VEGF and other pro-angiogenic cytokines in tumor lysates or plasma via ELISA or Western blot. An increase in these factors post-treatment could explain the paradoxical effect.
-
Optimize Dosing and Schedule: Experiment with different Vatalanib doses and treatment schedules. A "ramp-up" dosing schedule, starting with a lower dose and gradually increasing, has been used in some clinical trials to optimize trough drug levels.[8]
-
Combination Therapy: Consider combining Vatalanib with an inhibitor of a potential escape pathway. For example, combining Vatalanib with an mTOR inhibitor has shown to potentiate its anti-tumor effects in some models.[9][10]
Issue 2: Increased Cancer Cell Invasion or Metastasis in vitro or in vivo
Question: I am observing an increase in cancer cell invasion in my Matrigel assays or a higher metastatic burden in my animal models after Vatalanib treatment, even though proliferation is inhibited. Why is this happening?
Answer: Increased cell invasion is a documented paradoxical effect of some VEGFR inhibitors.[5][6] This is often linked to the cellular response to hypoxia induced by the anti-angiogenic therapy.
Potential Mechanisms:
-
Epithelial-to-Mesenchymal Transition (EMT): Hypoxia can induce EMT, a process where cancer cells lose their epithelial characteristics and gain a more migratory, mesenchymal phenotype.
-
Activation of Alternative Pro-invasive Pathways: Inhibition of VEGFR signaling can lead to the activation of other receptor tyrosine kinases, such as c-Met, which are known to promote cell invasion.[5][6]
Troubleshooting Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 3. Vatalanib - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Vatalanib Dihydrochloride In Vivo Formulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and administering Vatalanib dihydrochloride in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2][3] It primarily targets VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and to a lesser extent, VEGFR-3 (Flt-4), which are crucial for angiogenesis, the formation of new blood vessels.[1][4][5] By inhibiting these receptors, Vatalanib can suppress tumor-driven angiogenesis and metastasis.[6][7] It also shows inhibitory activity against other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms at higher concentrations.[2][4][5][8]
Q2: Which solvents are recommended for dissolving this compound for in vivo use?
This compound is sparingly soluble in aqueous buffers.[9] Therefore, a co-solvent system is typically required for in vivo administration. A commonly used vehicle for oral administration involves a mixture of DMSO, PEG300, Tween-80, and saline.[10] Another option for oral gavage is a suspension in corn oil.[1] For initial solubilization to prepare a stock solution, DMSO is the most effective solvent.[2][9]
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO.[1][9] It is soluble in DMSO up to 50 mg/mL (119.12 mM), though warming and sonication may be necessary to achieve complete dissolution.[2][10] It is crucial to use moisture-free DMSO as its presence can reduce the solubility of the compound.[1]
Q4: What is a reliable protocol for preparing this compound for oral administration in animal models?
A frequently cited protocol for preparing a formulation for oral gavage is as follows:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 80 mg/mL).[1]
-
For a final solution, add the DMSO stock to PEG300. For example, to make 1 mL of dosing solution, add 50 μL of the 80 mg/mL DMSO stock to 400 μL of PEG300 and mix until clear.[1]
-
Add Tween-80 to the mixture (e.g., 50 μL) and mix thoroughly.[1]
-
Finally, add saline or ddH2O to reach the final volume (e.g., 500 μL) and mix until the solution is clear.[1]
It is recommended to prepare this working solution fresh on the day of use.[10]
Troubleshooting Guide
Issue: The compound precipitates out of solution during preparation or upon addition of an aqueous component.
-
Possible Cause 1: The solubility limit in the final vehicle has been exceeded.
-
Solution: Try preparing a more dilute final solution. You may need to increase the dosing volume to administer the target dose. Always perform a small-scale pilot test to ensure the compound stays in solution at your desired concentration.
-
-
Possible Cause 2: The initial DMSO stock was not fully dissolved.
-
Solution: Ensure the this compound is completely dissolved in DMSO before adding other co-solvents. Gentle warming (up to 80°C) and sonication can aid dissolution.[10]
-
-
Possible Cause 3: The components of the vehicle were not added in the correct order.
-
Solution: Follow the protocol precisely, adding each solvent sequentially and ensuring the solution is clear before adding the next component.[10]
-
Issue: Inconsistent results are observed between experiments.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Solution: Store the solid compound at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year, but it is best to aliquot to avoid repeated freeze-thaw cycles.[1] Aqueous working solutions should be prepared fresh and used the same day.[9][10]
-
-
Possible Cause 2: Incomplete dissolution of the compound.
-
Solution: Visually inspect your final formulation for any particulate matter before administration. If necessary, briefly sonicate the final solution to ensure homogeneity.
-
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | up to 85 | up to 202.51 | Fresh, anhydrous DMSO is recommended. Warming and sonication may be required.[1] |
| Water | 10 - 50 | 23.82 - 119.12 | Sonication is recommended.[1][10][11] |
| Ethanol | 6 | 14.29 | Sonication is recommended.[1][11] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 | ≥ 4.96 | A common formulation for in vivo use.[10] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.09 | ~0.21 | Illustrates the poor aqueous solubility.[9] |
Experimental Protocols
Protocol: Preparation of this compound for Oral Gavage
This protocol provides a method for preparing a 2 mg/mL solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution:
-
Aseptically weigh the required amount of this compound.
-
Dissolve in anhydrous DMSO to a concentration of 40 mg/mL.
-
Ensure complete dissolution, using sonication or gentle warming if necessary. The solution should be clear.
-
-
Prepare Dosing Vehicle:
-
In a sterile tube, combine the solvents in the following ratio for the final formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Prepare Final Dosing Solution (Example for 1 mL):
-
Start with 400 µL of PEG300.
-
Add 50 µL of the 40 mg/mL this compound stock solution (this will be 10% of the final volume, delivering 2 mg of the compound). Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until fully incorporated.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex gently to ensure a homogenous, clear solution.
-
-
Administration:
-
Administer to the animal model via oral gavage at the desired dosage (e.g., a 20g mouse receiving 100 µL of a 2 mg/mL solution would get a dose of 10 mg/kg).
-
This solution should be prepared fresh daily.[10]
-
Visualizations
Caption: Workflow for preparing this compound for in vivo oral administration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, VEGFR tyrosine kinase inhibitor (CAS 212141-51-0) | Abcam [abcam.com]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. adooq.com [adooq.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Apoptosis | PDGFR | VEGFR | TargetMol [targetmol.com]
Technical Support Center: Managing Vatalanib-Induced Hypertension in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vatalanib in preclinical models. The information is designed to address specific issues related to the management of vatalanib-induced hypertension.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which vatalanib induces hypertension?
A1: Vatalanib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptors, primarily induces hypertension through several mechanisms.[1][2] Inhibition of the VEGF signaling pathway leads to a decrease in the production of nitric oxide (NO), a key vasodilator.[3][4] This is due to the reduced activation of endothelial nitric oxide synthase (eNOS).[5] Concurrently, there can be an increase in the production of endothelin-1, a potent vasoconstrictor.[3] Some studies also suggest that chronic VEGF inhibition can lead to a reduction in the density of small blood vessels, a phenomenon known as microvascular rarefaction, which increases peripheral vascular resistance.[6][7][8] Vatalanib, specifically, has been shown to increase vascular reactive oxygen species (ROS), which can further impair endothelial function and contribute to hypertension.[9]
Q2: How soon after starting vatalanib administration should I expect to see an increase in blood pressure in my animal models?
A2: The onset of hypertension with VEGF signaling pathway inhibitors can be rapid, often occurring within the first few days to weeks of treatment.[10] In clinical settings, blood pressure elevations are often detected during the first cycle of treatment.[11] Therefore, it is crucial to establish a baseline blood pressure before commencing vatalanib administration and to monitor it frequently, especially during the initial phase of your experiment.
Q3: What are the recommended methods for monitoring blood pressure in preclinical models?
A3: Both direct and indirect methods can be used for blood pressure monitoring in preclinical models, with direct methods generally being more accurate and reliable.[12]
-
Direct Methods: These include implantable telemetry and external fluid-filled catheters. Telemetry is considered the gold standard as it allows for continuous monitoring of conscious, unrestrained animals, providing a more detailed and accurate depiction of blood pressure changes over time.[12]
-
Indirect Methods: The most common indirect method is the tail-cuff method. While less invasive, it provides intermittent measurements and can be influenced by animal stress.[12]
For rigorous studies, direct methods like telemetry are recommended.[12]
Q4: Which antihypertensive agents are recommended for managing vatalanib-induced hypertension in preclinical studies?
A4: There is no single superior class of antihypertensive agents for managing VEGF inhibitor-induced hypertension, and the choice may depend on the specific experimental context.[3] Commonly used classes of antihypertensives include:
-
Calcium Channel Blockers (CCBs): Dihydropyridine CCBs like amlodipine are often effective due to their potent vasodilatory effects.[7][10]
-
Inhibitors of the Renin-Angiotensin System (RAS): This includes ACE inhibitors (e.g., captopril) and Angiotensin II Receptor Blockers (ARBs). Some studies have shown their effectiveness, particularly in cases of mild blood pressure increases.[10] However, other research suggests that targeting the RAAS might not be the most effective strategy.[13]
-
Diuretics: These can be considered, especially if there is evidence of fluid retention.[14]
The selection should also consider potential drug-drug interactions and the specific research question being addressed.[3]
Troubleshooting Guide
Problem: Sudden and severe spike in blood pressure after vatalanib administration.
| Possible Cause | Suggested Action |
| Individual animal sensitivity or incorrect dosage. | 1. Immediately confirm the correct dosage of vatalanib was administered. 2. Consider temporarily reducing the dose or discontinuing treatment in the affected animal. 3. Administer a fast-acting antihypertensive agent, such as a dihydropyridine calcium channel blocker.[10] 4. Increase the frequency of blood pressure monitoring for all animals in the cohort. |
| Acute vasoconstriction due to high vatalanib plasma concentration. | 1. Review the pharmacokinetic profile of vatalanib in your model.[1] 2. If the spike correlates with peak plasma concentrations, consider adjusting the dosing schedule (e.g., splitting the daily dose if feasible) to maintain a more stable drug level. |
Problem: Gradual but persistent increase in blood pressure that is not responding to a single antihypertensive agent.
| Possible Cause | Suggested Action |
| Multiple mechanisms contributing to hypertension. | 1. Consider combination therapy with antihypertensive agents that have different mechanisms of action. For example, combining a vasodilator like a calcium channel blocker with an ACE inhibitor or a diuretic.[10][14] |
| Development of microvascular rarefaction. | 1. This is a more chronic effect and may be less responsive to standard antihypertensives.[6][7] 2. Ensure that the chosen antihypertensive agents are providing adequate vasodilation to counteract the increased peripheral resistance. |
Quantitative Data Summary
Table 1: Incidence of Hypertension with Various VEGF Signaling Pathway Inhibitors (Clinical Data)
| Drug | All-Grade Hypertension Incidence | Grade 3-4 Hypertension Incidence | Reference |
| Bevacizumab | Up to 24% | Up to 16% | [3] |
| Sorafenib | 23.4% | 5.7% | [3] |
| Pazopanib | ~40% | 15% (severe) | [7] |
| Sunitinib | 15% - 60% | Not specified | [6] |
| Cediranib | 87% | Not specified | [13] |
Note: This table presents clinical data to provide a general context for the class effect of VEGF inhibitors. Incidence in preclinical models may vary depending on the species, dose, and duration of treatment.
Table 2: Efficacy of Antihypertensive Agents in a Preclinical Model of TKI-Induced Hypertension
| Antihypertensive Agent | Efficacy in Mild BP Increase (10-15 mmHg) | Efficacy in Severe BP Increase (30-50 mmHg) | Reference |
| Captopril (ACEi) | Effective | Less Effective | [10] |
| Nifedipine (CCB) | Effective | Effective | [10] |
Experimental Protocols
Protocol 1: Blood Pressure Monitoring Using Tail-Cuff Method
-
Acclimatization: Acclimate the animals to the restraining device and tail-cuff apparatus for several days before starting baseline measurements. This is critical to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Prior to the first dose of vatalanib, obtain at least three separate baseline blood pressure readings on different days.
-
Measurement Procedure:
-
Warm the animal's tail to a suitable temperature to detect the pulse.
-
Place the animal in the restrainer.
-
Position the cuff and sensor on the tail.
-
Take a series of 5-10 measurements and average the readings after discarding any outliers.
-
-
Monitoring Schedule:
-
Initial Phase (First 2 weeks): Measure blood pressure daily or every other day.
-
Maintenance Phase: Measure blood pressure at least twice weekly for the duration of the study.
-
Protocol 2: Administration of Antihypertensive Agents
-
Agent Selection: Based on your experimental design and the severity of hypertension, select an appropriate antihypertensive agent (e.g., amlodipine, enalapril).
-
Vehicle Control: Prepare the antihypertensive agent in a suitable vehicle. Administer the vehicle alone to a control group of animals receiving vatalanib.
-
Route of Administration: The route of administration (e.g., oral gavage, drinking water) should be consistent and chosen based on the properties of the selected drug and to minimize stress.
-
Dosing:
-
Start with a low to moderate dose of the antihypertensive agent.
-
Titrate the dose upwards as needed based on blood pressure readings.
-
Monitor blood pressure closely after dose adjustments.
-
-
Timing: Administer the antihypertensive agent at a consistent time each day. The timing relative to vatalanib administration may need to be optimized depending on the pharmacokinetic profiles of both drugs.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. Hypertension Caused by VEGF-Signaling Pathway Inhibitors [jhoponline.com]
- 4. VEGF Receptor Inhibitor-Induced Hypertension: Emerging Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research on the Mechanism and Prevention of Hypertension Caused by Apatinib Through the RhoA/ROCK Signaling Pathway in a Mouse Model of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Management of Antiangiogenic Therapy-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Assessment, Surveillance, and Management of Blood Pressure in Patients Receiving Vascular Endothelial Growth Factor Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasci.com [datasci.com]
- 13. Hypertension and Antiangiogenesis: The Janus Face of VEGF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cell line-specific responses to Vatalanib treatment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Vatalanib in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses to Vatalanib treatment.
Frequently Asked Questions (FAQs)
Q1: What is Vatalanib and what is its primary mechanism of action?
A1: Vatalanib (also known as PTK787 or ZK222584) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] Its primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][3] Vatalanib achieves this by targeting the kinase domains of several receptor tyrosine kinases, primarily all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][4]
Q2: Which signaling pathways are affected by Vatalanib treatment?
A2: Vatalanib treatment primarily impacts signaling pathways downstream of its target receptors. By inhibiting VEGFR, PDGFR, and c-Kit, it can modulate pathways such as the RAS/MEK/ERK and PI3K/Akt signaling cascades, which are critical for cell proliferation, survival, and migration.[4][5] For instance, studies have shown that Vatalanib can lead to the partial inhibition of PDGF-BB-activated AKT/p90RSK and ERK1/2 signaling.[4]
Q3: How should I prepare and store Vatalanib for in vitro experiments?
A3: Vatalanib is typically supplied as a lyophilized powder. For a 10 mM stock solution, you can reconstitute 5 mg of Vatalanib in 1.19 mL of DMSO.[6] It is recommended to store the lyophilized powder or the stock solution at -20°C, protected from light. Once in solution, it is best to use it within 3 months to maintain potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[6]
Q4: What are the typical working concentrations for Vatalanib in cell culture?
A4: The optimal working concentration of Vatalanib can vary depending on the cell line and the specific experimental goals. However, a general starting point for pretreatment is in the range of 0.5-50 μM for 0.5-2 hours before stimulation.[6] For longer-term treatments (up to 72 hours), concentrations may need to be adjusted based on the observed cellular response and potential cytotoxicity.[6]
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect of Vatalanib on my cell line.
-
Possible Cause 1: Cell Line Insensitivity. Not all cell lines are equally sensitive to Vatalanib. The expression levels of its primary targets (VEGFRs, PDGFR, c-Kit) can vary significantly between cell types.
-
Solution: Before starting your experiments, perform a literature search to check if the sensitivity of your cell line to Vatalanib has been previously reported. If not, consider performing a dose-response experiment (e.g., a cell viability assay) across a wide range of concentrations to determine the IC50 value for your specific cell line. It is also advisable to confirm the expression of the target receptors in your cell line using techniques like Western blotting or flow cytometry.
-
-
Possible Cause 2: Vatalanib Degradation. Improper storage or handling can lead to the degradation of Vatalanib, reducing its efficacy.
-
Possible Cause 3: Suboptimal Experimental Conditions. Factors such as cell confluence, serum concentration in the media, and the duration of treatment can all influence the cellular response to Vatalanib.
-
Solution: Standardize your experimental protocols. Ensure that cells are seeded at a consistent density and are in the exponential growth phase when treated. The presence of growth factors in the serum can compete with the inhibitory effect of Vatalanib, so you might consider reducing the serum concentration during treatment, if appropriate for your cell line.
-
Problem 2: Vatalanib precipitates in the cell culture medium.
-
Possible Cause: Poor Solubility. Vatalanib has limited solubility in aqueous solutions, and high concentrations can lead to precipitation, especially in protein-rich culture media.
-
Solution: Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your culture medium.[2] When diluting, add the Vatalanib stock solution to the medium dropwise while gently vortexing to ensure proper mixing. Avoid preparing large volumes of Vatalanib-containing medium that will be stored for extended periods. If precipitation persists, consider using a lower concentration or exploring the use of solubilizing agents, though their effects on the cells should be carefully evaluated.
-
Problem 3: Observed off-target effects or unexpected cellular responses.
-
Possible Cause: Inhibition of Other Kinases. While Vatalanib primarily targets VEGFRs, PDGFR, and c-Kit, like many kinase inhibitors, it can exhibit off-target activity at higher concentrations, potentially affecting other signaling pathways and leading to unexpected phenotypes.[7]
-
Solution: Use the lowest effective concentration of Vatalanib as determined by your dose-response experiments. To confirm that the observed effects are due to the inhibition of the intended targets, consider performing rescue experiments. For example, you could try to overcome the inhibitory effect by adding an excess of the cognate ligand (e.g., VEGF or PDGF) for the targeted receptor. Additionally, using a second, structurally different inhibitor for the same target can help to validate your findings.
-
Data Presentation: Cell Line-Specific IC50 Values for Vatalanib
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of Vatalanib in various cell lines and for its primary kinase targets.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Kinase Targets | |||
| VEGFR-1/Flt-1 | Kinase Assay | 77 | [6] |
| VEGFR-2/KDR | Kinase Assay | 37 | [2][8] |
| VEGFR-3 | Kinase Assay | 640 | [6] |
| PDGFRβ | Kinase Assay | 580 | [2] |
| c-Kit | Kinase Assay | 730 | [2] |
| Cell Lines | |||
| HUVECs (Human Umbilical Vein Endothelial Cells) | VEGF-stimulated proliferation | 7.1 | [2] |
| HUVECs | VEGF-induced autophosphorylation | 17 | [6] |
| VEGFR-2 transfected CHO cells | VEGF-induced autophosphorylation | 34 | [6] |
| A549 (Human Lung Carcinoma) | Growth Inhibition (MTT) | 21,160 | [9] |
| Human Pterygial Fibroblasts (HPFs) | Proliferation | ~10,000-100,000 | [10] |
| Leiomyosarcoma cell lines (SK-LMS-1, SK-UT-1) | Cell Death (VEGF-A stimulated) | Effective at inducing cell death | [4] |
| Hepatocellular Carcinoma Cells | Growth Inhibition | Significantly inhibits growth | [2] |
| Multiple Myeloma (MM.1S) cells | Proliferation | Dose-dependent inhibition | [6] |
| Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis | Dose-dependent apoptosis | [6] |
Experimental Protocols & Workflows
Experimental Workflow for Assessing Vatalanib Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of Vatalanib in a cancer cell line.
Workflow for evaluating Vatalanib efficacy in vitro.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Vatalanib on a given cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Vatalanib Treatment:
-
Prepare serial dilutions of Vatalanib in complete growth medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the Vatalanib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Vatalanib concentration to determine the IC50 value.
-
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis and necrosis in cells treated with Vatalanib using flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Vatalanib at the desired concentrations for the specified time. Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express or Accutase™.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS to remove any residual medium. Centrifuge after each wash and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the signaling pathways affected by Vatalanib.
-
Cell Lysis:
-
After Vatalanib treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathways and Mechanisms of Resistance
Vatalanib Target Signaling Pathways
Vatalanib exerts its effects by inhibiting the tyrosine kinase activity of VEGFR, PDGFR, and c-Kit. This leads to the downregulation of their downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are pivotal for cancer cell proliferation, survival, and angiogenesis.
Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling.
Potential Mechanisms of Acquired Resistance to Vatalanib
Acquired resistance to tyrosine kinase inhibitors like Vatalanib is a significant challenge in cancer therapy. While specific mechanisms for Vatalanib are still under investigation, general mechanisms of resistance to TKIs can be extrapolated.
Potential mechanisms of acquired resistance to Vatalanib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine Kinase Inhibitor, Vatalanib, Inhibits Proliferation and Migration of Human Pterygial Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Vatalanib Technical Support Center: Understanding the Impact of Serum on IC50 Values
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the impact of serum concentration on Vatalanib IC50 values. Vatalanib is a potent, orally available inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, playing a crucial role in angiogenesis.[1] It also inhibits other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-Kit.[1][2] Accurate determination of its half-maximal inhibitory concentration (IC50) is critical for in vitro studies and drug development.
One of the most common challenges researchers face is the variability in IC50 values, which can often be attributed to the protein content in the cell culture medium, primarily from the addition of serum.
Frequently Asked Questions (FAQs)
Q1: What is Vatalanib and what is its mechanism of action?
A1: Vatalanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases.[1][2] It primarily functions by inhibiting all known VEGFRs, which are crucial for angiogenesis, the formation of new blood vessels.[1] By blocking the signaling pathways of these receptors, Vatalanib can inhibit tumor growth and metastasis, which rely on the formation of new blood vessels for their nutrient and oxygen supply.[1]
Q2: Why is my experimentally determined IC50 value for Vatalanib different from the reported values?
A2: Discrepancies in IC50 values can arise from various factors, including the specific cell line used, assay conditions (e.g., cell density, incubation time), and the concentration of serum [e.g., Fetal Bovine Serum (FBS) or Fetal Calf Serum (FCS)] in the cell culture medium. Vatalanib is known to be highly protein-bound, which can significantly impact its apparent potency in cell-based assays.
Q3: How does serum concentration affect the IC50 value of Vatalanib?
A3: Vatalanib has a high affinity for plasma proteins, with approximately 98% of the drug being bound in plasma.[3] In cell culture medium, Vatalanib will bind to proteins present in the serum, such as albumin. Only the unbound, or "free," fraction of the drug is available to enter the cells and inhibit its target kinases. Therefore, a higher concentration of serum in the medium will result in more Vatalanib being sequestered by serum proteins, leading to a higher apparent IC50 value. This phenomenon is often referred to as an "IC50 shift."
Q4: What is the unbound fraction of Vatalanib and why is it important?
A4: The unbound fraction is the portion of the drug that is not bound to proteins in the plasma or cell culture medium. This is the pharmacologically active portion of the drug. The high plasma protein binding of Vatalanib (approximately 98%) means that only about 2% of the drug is free to exert its biological effect.[3] When designing and interpreting in vitro experiments, it is crucial to consider how the serum concentration in your assay will affect this unbound fraction.
Troubleshooting Guide: Inconsistent Vatalanib IC50 Values
This guide will help you troubleshoot common issues related to inconsistent IC50 values for Vatalanib, with a focus on the impact of serum.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value | High serum concentration in culture medium: Vatalanib is highly protein-bound, and serum proteins will reduce the free drug concentration available to the cells. | Reduce the serum concentration in your assay medium. A common practice for in vitro drug testing is to use a lower serum concentration (e.g., 0.5-2% FBS) than what is used for routine cell culture (e.g., 10% FBS). For consistency, it is crucial to keep the serum concentration constant across all experiments you wish to compare. |
| Variable IC50 values between experiments | Inconsistent serum concentration: Using different batches or concentrations of serum between experiments can lead to significant variability in IC50 values. | Standardize the serum concentration for all your Vatalanib IC50 assays. If possible, use the same batch of serum for a complete set of experiments. Always record the serum type and concentration in your experimental records. |
| Differences in cell density: The number of cells can influence the effective drug concentration per cell. | Ensure that you seed the same number of cells in each well for your IC50 assay. Allow the cells to adhere and reach a consistent growth phase before adding the drug. | |
| Variable incubation time: The duration of drug exposure can affect the observed IC50 value. | Use a consistent incubation time for all your experiments. This should be optimized for your specific cell line and assay. | |
| Lower than expected IC50 value | Low serum or serum-free conditions: In the absence of serum proteins, a much higher fraction of Vatalanib will be free to act on the cells, resulting in a lower IC50 value. | While assays in low-serum or serum-free media can provide information on the intrinsic potency of the drug, be aware that these conditions do not reflect the physiological environment. If you are trying to correlate your in vitro data with in vivo efficacy, it is advisable to perform assays in the presence of a defined serum concentration. |
Data Presentation: Expected Impact of Serum on Vatalanib IC50
| Assay Type | Serum Concentration | Target | Hypothetical IC50 (nM) |
| Biochemical (Cell-Free) Kinase Assay | 0% | VEGFR2 | ~37 |
| Cell-Based Proliferation Assay | 0.5% FBS | Cellular VEGFR2 inhibition | Lower (e.g., 50-100) |
| Cell-Based Proliferation Assay | 5% FBS | Cellular VEGFR2 inhibition | Intermediate (e.g., 200-500) |
| Cell-Based Proliferation Assay | 10% FBS | Cellular VEGFR2 inhibition | Higher (e.g., >1000) |
Note: The IC50 values in the cell-based assays are illustrative and will vary depending on the cell line and specific experimental conditions. The trend of increasing IC50 with increasing serum concentration is the key takeaway.
Experimental Protocols
Protocol for Determining Vatalanib IC50 with Varying Serum Concentrations
This protocol provides a framework for assessing the impact of serum on Vatalanib's potency in a cell-based proliferation assay.
1. Materials:
-
Vatalanib (stock solution in DMSO)
-
Target cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium (with 10% FBS)
-
Basal medium (without FBS)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, resazurin, or a kit for BrdU incorporation)
-
Plate reader
2. Experimental Workflow:
References
Vatalanib Oral Administration in Mice: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and oral administration of Vatalanib in mice. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Vatalanib for oral administration in mice?
A1: Vatalanib can be dissolved in several solvents. For in vivo studies in mice, a common formulation involves a mixture of Dimethyl Sulfoxide (DMSO), PEG300, Tween 80, and distilled water (ddH2O)[1]. It is also soluble in DMSO, ethanol, and water to varying degrees[1][2][3]. The choice of solvent system will depend on the desired final concentration and stability of the formulation.
Q2: What is a typical oral dosage range for Vatalanib in mice?
A2: The effective oral dosage of Vatalanib in mice typically ranges from 25 to 100 mg/kg, administered once daily[1][4]. A dosage of 50 mg/kg/day has been specifically used in some studies[5]. The optimal dose may vary depending on the mouse model and the specific experimental goals.
Q3: How should Vatalanib be stored?
A3: Vatalanib, whether in lyophilized powder form or in solution, should be stored at -20°C and protected from light. As a lyophilized powder, it is stable for up to 24 months. Once dissolved, it is recommended to use the solution within 3 months to maintain its potency. It is also advisable to aliquot the solution to avoid multiple freeze-thaw cycles[6].
Q4: What is the mechanism of action of Vatalanib?
A4: Vatalanib is a multi-targeted tyrosine kinase inhibitor. It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are crucial for angiogenesis[6][7][8][9]. It also shows inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms[10][11]. By blocking these signaling pathways, Vatalanib can inhibit tumor growth and metastasis[1][4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Vatalanib in the formulation | - Incorrect solvent ratio- Low temperature- Supersaturation | - Ensure the solvent components are mixed in the correct order and proportions as described in the protocol.- Gently warm the solution to aid dissolution, but avoid excessive heat.- Prepare a fresh solution if precipitation persists. |
| Difficulty in administering the full dose via oral gavage | - Incorrect gavage needle size- Improper restraint of the mouse- Esophageal irritation or injury | - Use an appropriately sized gavage needle (e.g., 22-24 gauge for adult mice)[12].- Ensure the mouse is properly restrained to prevent movement during administration[12][13].- If resistance is felt, do not force the needle. Withdraw and re-insert gently[12]. |
| Regurgitation or reflux of the administered solution | - Excessive administration volume- Incorrect placement of the gavage needle | - Keep the administration volume within the recommended limits (typically 5-10 ml/kg for mice)[14].- Ensure the gavage needle reaches the stomach without being inserted too far[12]. |
| Adverse effects in mice post-administration (e.g., lethargy, weight loss) | - High dosage- Formulation toxicity- Improper gavage technique | - Consider reducing the dosage or the frequency of administration.- Evaluate the tolerability of the vehicle solution in a control group.- Review and refine the oral gavage technique to minimize stress and potential injury to the animal[13][14]. |
Quantitative Data Summary
Vatalanib Solubility
| Solvent | Solubility | Reference |
| DMSO | 21.25 mg/mL to 85 mg/mL | [1] |
| Water | 10 mg/mL | [1] |
| Ethanol | 6 mg/mL | [1] |
Vatalanib In Vitro IC50 Values
| Target | IC50 (nM) | Reference |
| VEGFR-1 (Flt-1) | 77 | [6] |
| VEGFR-2 (KDR) | 37 | [1][4][6] |
| VEGFR-3 (Flt-4) | 18-fold less potent than VEGFR-2 | [1] |
| PDGFRβ | 580 | [1][4] |
| c-Kit | 730 | [1][4] |
Experimental Protocols
Protocol 1: Preparation of Vatalanib Formulation for Oral Gavage
This protocol describes the preparation of a Vatalanib formulation suitable for oral administration in mice.
Materials:
-
Vatalanib powder
-
Dimethyl Sulfoxide (DMSO), fresh and anhydrous
-
PEG300
-
Tween 80
-
Sterile distilled water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of Vatalanib in DMSO. For example, to prepare an 80 mg/mL stock solution, dissolve 80 mg of Vatalanib in 1 mL of fresh DMSO. Vortex until the powder is completely dissolved.
-
Prepare the vehicle solution. In a sterile tube, mix the components in the following order and ratio:
-
400 µL of PEG300
-
50 µL of Tween 80
-
-
Combine the Vatalanib stock with the vehicle. To prepare a 1 mL working solution, add 50 µL of the 80 mg/mL Vatalanib stock solution to the PEG300 and Tween 80 mixture. Vortex thoroughly until the solution is clear.
-
Add distilled water. Add 500 µL of sterile ddH2O to the mixture to bring the final volume to 1 mL. Vortex again to ensure a homogenous solution.
-
Use immediately. It is recommended to use the mixed solution immediately for optimal results[1].
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering the prepared Vatalanib formulation to mice via oral gavage.
Materials:
-
Prepared Vatalanib formulation
-
Appropriately sized oral gavage needle (e.g., 22-24 gauge, 1-1.5 inches long with a rounded tip for adult mice)[12]
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Determine the correct dosage. Weigh the mouse accurately to calculate the required volume of the Vatalanib formulation based on the desired mg/kg dose.
-
Prepare the syringe. Draw the calculated volume of the Vatalanib formulation into the syringe fitted with the oral gavage needle. Ensure there are no air bubbles.
-
Restrain the mouse. Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize its head and body. The mouse should be in an upright, vertical position[12][13].
-
Insert the gavage needle. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should slide smoothly without resistance[12][14].
-
Administer the formulation. Once the needle is in the correct position (the tip should be in the stomach), slowly depress the syringe plunger to deliver the Vatalanib formulation.
-
Withdraw the needle. After administration, gently and slowly withdraw the gavage needle.
-
Monitor the mouse. Observe the mouse for a few minutes after the procedure for any signs of distress, such as difficulty breathing or regurgitation[14].
Visualizations
Caption: Vatalanib's mechanism of action, inhibiting key signaling pathways.
Caption: Workflow for Vatalanib oral administration experiments in mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. raybiotech.com [raybiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Vatalanib - Wikipedia [en.wikipedia.org]
- 9. Vatalanib - Wet AMD Oral | amdbook.org [amdbook.org]
- 10. Facebook [cancer.gov]
- 11. Vatalanib succinate | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: PTK787 (Vatalanib) In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of PTK787 (Vatalanib) in in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable plasma concentrations of PTK787 in our animal models after oral administration. What are the likely causes?
A1: Low and variable plasma concentrations of PTK787 are common challenges and can be attributed to several factors:
-
Poor Aqueous Solubility: PTK787 is known to have low water solubility, which can limit its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.
-
Extensive First-Pass Metabolism: PTK787 is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the liver and gut wall. This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.
-
Suboptimal Formulation: The vehicle used to dissolve or suspend PTK787 for oral administration can greatly impact its absorption. An inappropriate formulation may lead to drug precipitation in the GI tract.
-
Autoinduction of Metabolism: Studies have shown that vatalanib can induce its own metabolism over time, leading to decreased systemic exposure after multiple doses.[1]
Q2: What are some recommended starting formulations for oral administration of PTK787 in mice?
A2: For preclinical studies in mice, a common approach is to use a vehicle that can effectively solubilize PTK787 and maintain its stability in the GI tract. Here are a couple of suggested formulations:
-
DMSO/PEG300/Tween 80/Water: A formulation consisting of DMSO, PEG300, Tween 80, and water can be effective. One suggested protocol involves preparing a stock solution in DMSO and then diluting it with PEG300, Tween 80, and finally water.[2]
-
DMSO/Corn Oil: For some applications, a simple mixture of DMSO and corn oil can be utilized.[2]
It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.
Q3: Are there more advanced formulation strategies to improve the oral bioavailability of PTK787?
A3: Yes, several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like PTK787:
-
Lipophilic Salts and Lipid-Based Formulations: Converting PTK787 into a lipophilic salt can significantly increase its solubility in lipid-based excipients. These lipid-based formulations can, in turn, enhance oral absorption.[3][4]
-
Amorphous Solid Dispersions (ASDs): ASDs are a proven technique to improve the solubility and dissolution rate of crystalline drugs with pH-dependent solubility, a common characteristic of tyrosine kinase inhibitors.[5][6]
Q4: What is a typical oral dosage range for PTK787 in mouse models of cancer?
A4: Based on preclinical studies, a common once-daily oral dosage range for PTK787 in mouse xenograft models is 25-100 mg/kg.[2][7] The optimal dose will depend on the specific tumor model and the experimental endpoint.
Q5: How does food intake affect the pharmacokinetics of PTK787?
A5: The effect of food on the absorption of tyrosine kinase inhibitors can be variable. For some, administration with food, particularly a high-fat meal, can increase bioavailability. However, for others, it may have no significant effect or even decrease absorption. For PTK787, it is advisable to be consistent with the feeding schedule of the animals during the study (i.e., always dose in a fasted or fed state) to minimize variability.
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of PTK787 in Mice
| Dosage (mg/kg, p.o.) | Plasma Exposure (AUC, µM·h) | Vehicle/Formulation | Animal Model | Reference |
| 50 | 62.4 (± 16.0) | Not Specified | B16/BL6 Melanoma | [8] |
| 50 | Plasma concentrations remained above 1 µM for over 8 hours | Not Specified | Nude Mice | [7] |
Experimental Protocols
Protocol 1: Preparation of PTK787 Formulation for Oral Gavage in Mice
This protocol is adapted from a general method for formulating poorly water-soluble compounds for in vivo studies.[2]
Materials:
-
PTK787 dihydrochloride
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection or deionized water
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of PTK787 and dissolve it in a minimal amount of fresh DMSO. For example, to prepare a 4 mg/mL final concentration, you could start with an 80 mg/mL stock in DMSO.
-
Add PEG300: To the DMSO stock solution, add PEG300. Using the example above, for a 1 mL final solution, add 400 µL of PEG300 to 50 µL of the 80 mg/mL DMSO stock. Mix thoroughly until the solution is clear.
-
Add Tween 80: Add Tween 80 to the mixture. For a 1 mL final solution, add 50 µL of Tween 80. Mix until the solution is clear.
-
Add Water: Slowly add sterile water to reach the final desired volume. For a 1 mL final solution, add 500 µL of water.
-
Final Mixture: The final mixture should be a clear solution. It is recommended to use this formulation immediately after preparation for optimal results.
Administration:
-
Administer the formulation to mice via oral gavage at the desired dose. The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg).
Visualizations
References
- 1. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lonza.com [lonza.com]
- 6. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biomarkers for assessment of pharmacologic activity for a vascular endothelial growth factor (VEGF) receptor inhibitor, PTK787/ZK 222584 (PTK/ZK): translation of biological activity in a mouse melanoma metastasis model to phase I studies in patients with advanced colorectal cancer with liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Vatalanib degradation products and their activity
Technical Support Center: Vatalanib
Welcome to the technical support center for Vatalanib (also known as PTK787 or ZK-222584). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Vatalanib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Vatalanib and what is its primary mechanism of action?
Vatalanib is an orally active, small molecule protein kinase inhibitor that plays a crucial role in inhibiting angiogenesis, the formation of new blood vessels.[1] It primarily targets the tyrosine kinase domains of all known Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[2][3] Additionally, it shows inhibitory activity against Platelet-Derived Growth Factor (PDGF) receptor and c-KIT.[2][3] Its potent inhibition of these pathways makes it a subject of investigation for the treatment of various solid tumors.[3]
Q2: Are there known degradation products of Vatalanib?
Currently, there is limited publicly available information specifically detailing the chemical degradation products of Vatalanib that may arise from environmental factors such as light, heat, or pH variations. The known compounds related to Vatalanib are its in-vivo metabolites.
Q3: What are the known metabolites of Vatalanib and are they active?
Vatalanib is primarily cleared through oxidative metabolism.[3] Two major metabolites have been identified:
-
CGP-84368/ZK-260120
-
NVP-AAW378/ZK-261557
Both of these metabolites are considered pharmacologically inactive.[3]
Q4: Why is it important to consider the stability of Vatalanib in my experiments?
The stability of any compound is critical for the reproducibility and accuracy of experimental results. Degradation of Vatalanib could lead to a decrease in its effective concentration, resulting in a diminished biological effect. Furthermore, any degradation products formed could potentially have off-target effects or interfere with analytical measurements. Therefore, understanding and controlling the stability of Vatalanib in your specific experimental conditions is paramount.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with Vatalanib, which could be indicative of compound degradation.
| Issue | Possible Cause Related to Degradation | Troubleshooting Steps |
| Inconsistent results in cell-based assays | Vatalanib may be degrading in the cell culture media over the course of the experiment, leading to a variable effective concentration. | 1. Prepare fresh stock solutions of Vatalanib for each experiment. 2. Minimize the exposure of Vatalanib-containing media to light and elevated temperatures. 3. Consider performing a time-course experiment to assess the stability of Vatalanib in your specific media and conditions. Analyze samples at different time points using a validated analytical method (e.g., HPLC). |
| Loss of compound activity over time | Improper storage of Vatalanib stock solutions can lead to gradual degradation. | 1. Store Vatalanib powder at -20°C for long-term storage. 2. For stock solutions in solvent, aliquot and store at -80°C for up to one year, or at -20°C for up to one month to avoid repeated freeze-thaw cycles. 3. Before use, visually inspect stock solutions for any signs of precipitation or color change. |
| Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS) | These peaks may represent degradation products of Vatalanib. | 1. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and use them as markers. 2. Develop a stability-indicating analytical method that can resolve Vatalanib from its potential degradation products. |
Quantitative Data Summary
As there is no publicly available data on the activity of Vatalanib's chemical degradation products, this section provides the known activity of the parent compound, Vatalanib, against its primary targets. Researchers should aim to generate similar data for any identified degradation products to assess their potential impact on experimental outcomes.
Table 1: In-vitro Inhibitory Activity of Vatalanib
| Target Kinase | IC50 (nM) |
| VEGFR-2 (KDR) | 37 |
| VEGFR-1 (Flt-1) | 77 |
| PDGFR-β | 580 |
| c-KIT | 730 |
| VEGFR-3 (Flt-4) | 660 |
| c-FMS | 1400 |
Data sourced from Abcam product datasheet.
Experimental Protocols
The following are generalized protocols for assessing the stability of Vatalanib and the activity of any potential degradation products.
Protocol 1: Forced Degradation Study of Vatalanib
Objective: To intentionally degrade Vatalanib under various stress conditions to generate potential degradation products for analytical method development and characterization.
Materials:
-
Vatalanib
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Methanol
-
Water (HPLC grade)
-
HPLC system with a UV detector or Mass Spectrometer
Methodology:
-
Acid Hydrolysis: Dissolve Vatalanib in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dissolve Vatalanib in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve Vatalanib in a solution of 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep solid Vatalanib in an oven at 105°C for 24 hours.
-
Photodegradation: Expose a solution of Vatalanib to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples, along with a control sample of undegraded Vatalanib, using a suitable HPLC method to separate the parent compound from any degradation products.
Protocol 2: Kinase Activity Assay for Vatalanib and its Degradation Products
Objective: To determine the inhibitory activity of Vatalanib and its identified degradation products against target kinases (e.g., VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Vatalanib and isolated degradation products
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2)
-
Radiolabeled ATP ([γ-33P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
Methodology:
-
Prepare a reaction mixture containing the assay buffer, recombinant VEGFR-2 kinase, and the substrate.
-
Add varying concentrations of Vatalanib or its degradation products to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (and [γ-33P]ATP if using a radioactive method).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, follow the manufacturer's protocol to measure the generated ADP.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Visualizations
Caption: Vatalanib inhibits VEGFR-2 signaling pathways.
Caption: Workflow for forced degradation studies.
References
Adjusting for Vatalanib's half-life in experimental design
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting experiments involving the multi-targeted tyrosine kinase inhibitor, Vatalanib. Given its relatively short half-life, careful consideration of experimental parameters is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vatalanib?
A1: Vatalanib is an orally bioavailable angiogenesis inhibitor that selectively targets the tyrosine kinase domains of Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Platelet-Derived Growth Factor (PDGF) receptor, and c-KIT.[1] By inhibiting these receptors, Vatalanib blocks downstream signaling pathways involved in tumor cell proliferation, migration, and angiogenesis.
Q2: What is the half-life of Vatalanib and how should this be considered in my in vitro experiments?
A2: Vatalanib has a plasma half-life of approximately 4 to 6 hours in humans.[2][3] While the in vitro half-life can vary based on the cell culture conditions and metabolic capacity of the cells, its short stability is a critical factor. For short-term experiments (e.g., up to 8 hours), a single dose may be sufficient. However, for long-term experiments (e.g., 24, 48, or 72 hours), the concentration of active Vatalanib will decrease over time. To maintain a consistent inhibitory pressure, it is recommended to either replace the media with freshly prepared Vatalanib at regular intervals (e.g., every 8-12 hours) or to consider the decreasing concentration when interpreting endpoint data.
Q3: How should I prepare and store Vatalanib?
A3: Vatalanib is typically supplied as a lyophilized powder. For a 10 mM stock solution, you can reconstitute 5 mg of Vatalanib in 1.19 ml of DMSO.[4] It is recommended to store the lyophilized powder and stock solutions at -20°C, protected from light.[4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[4] Once in solution, it is advised to use it within 3 months to maintain its potency.[4]
Q4: At what concentrations should I use Vatalanib in my cell-based assays?
A4: The effective concentration of Vatalanib will vary depending on the cell line and the specific biological question being addressed. As a starting point, typical working concentrations for in vitro experiments range from 0.5 to 50 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of Vatalanib in my long-term cell culture experiment.
-
Possible Cause: Depletion of active Vatalanib due to its short half-life.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Ensure your Vatalanib stock solution has been stored correctly and is within its recommended shelf life.[4]
-
Optimize Dosing Schedule: For experiments lasting longer than 8-12 hours, consider replacing the culture medium with fresh medium containing Vatalanib every 8-12 hours to maintain a steady concentration.
-
Increase Initial Concentration: If media changes are not feasible, you may need to use a higher initial concentration to compensate for the degradation over time. However, be cautious of potential off-target effects at very high concentrations.
-
Verify Target Expression: Confirm that your cell line expresses the target receptors (VEGFRs, PDGFR, c-KIT) at sufficient levels.
-
Issue 2: I am seeing high variability between replicate wells in my cell viability assay.
-
Possible Cause: Inconsistent Vatalanib concentration across wells or issues with the assay itself.
-
Troubleshooting Steps:
-
Ensure Homogeneous Mixing: When preparing your treatment dilutions, ensure the Vatalanib stock solution is thoroughly mixed into the culture medium before adding it to the cells.
-
Check for Drug Precipitation: Vatalanib is soluble in DMSO and water.[4] However, at high concentrations in culture media, it may precipitate. Visually inspect your treatment media for any signs of precipitation. If observed, try preparing fresh dilutions and ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).
-
Assay Controls: Include appropriate controls in your experiment, such as vehicle-only (DMSO) controls and positive controls (if available), to assess the health of your cells and the assay performance.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations in cell density can lead to variability in the results.
-
Data Presentation
Vatalanib Pharmacokinetic and In Vitro Activity Data
| Parameter | Value | Species/System | Reference |
| Half-Life (t½) | ~ 4-6 hours | Human Plasma | [2][3] |
| Metabolism | Primarily via Cytochrome P450 3A4 (CYP3A4) | Human | [2] |
| VEGFR-1 (Flt-1) IC50 | 77 nM | In vitro kinase assay | [4] |
| VEGFR-2 (KDR) IC50 | 37 nM | In vitro kinase assay | [4] |
| VEGFR-3 (Flt-4) IC50 | 640 nM | In vitro kinase assay | [4] |
| PDGFRβ IC50 | 580 nM | In vitro kinase assay | [5] |
| c-Kit IC50 | 730 nM | In vitro kinase assay | [5] |
| HUVEC Proliferation IC50 | 7.1 nM | Cell-based assay | [5] |
Experimental Protocols
Protocol 1: Determining the IC50 of Vatalanib using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Vatalanib Preparation: Prepare a series of dilutions of Vatalanib in your complete cell culture medium. A common starting range is a 2-fold serial dilution from 100 µM down to 0 µM (vehicle control).
-
Treatment: Remove the old medium from the cells and replace it with the Vatalanib-containing medium.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). For longer time points, consider a media change with fresh Vatalanib as discussed in the troubleshooting section.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the Vatalanib concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Vatalanib Washout Experiment to Assess Reversibility of Inhibition
-
Initial Treatment: Treat cells with Vatalanib at a concentration known to cause a significant biological effect (e.g., 2-3 times the IC50) for a defined period (e.g., 6-8 hours).
-
Washout:
-
Aspirate the Vatalanib-containing medium.
-
Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add fresh, drug-free complete medium to the cells.
-
-
Time-Course Analysis: At various time points post-washout (e.g., 0, 2, 4, 8, 12, 24 hours), lyse the cells and perform a downstream analysis to assess the recovery of the signaling pathway or biological phenotype that was inhibited by Vatalanib (e.g., Western blot for p-VEGFR2, cell migration assay).
-
Controls: Include a set of cells that are continuously treated with Vatalanib and a vehicle control group for comparison.
-
Data Interpretation: A return of the measured parameter to the levels of the vehicle control indicates that the inhibitory effect of Vatalanib is reversible. The rate of recovery can provide insights into the kinetics of drug dissociation and the turnover of the target protein.
Mandatory Visualizations
Caption: Vatalanib's mechanism of action on the VEGF/PDGF signaling pathway.
Caption: Workflow for determining the IC50 of Vatalanib.
Caption: Troubleshooting logic for Vatalanib efficacy issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
Validation & Comparative
Vatalanib vs. Sunitinib: A Comparative Analysis in Preclinical Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vatalanib (PTK787/ZK 222584) and Sunitinib (SU11248) in the context of preclinical renal cell carcinoma (RCC) research. We delve into their mechanisms of action, comparative efficacy in vitro and in vivo, and the experimental protocols used to generate this data, offering a comprehensive resource for evaluating these two prominent tyrosine kinase inhibitors (TKIs).
Introduction and Mechanism of Action
Renal cell carcinoma is a highly vascularized tumor, making it particularly susceptible to anti-angiogenic therapies.[1] Both Vatalanib and Sunitinib are orally available, small-molecule multi-kinase inhibitors designed to disrupt tumor angiogenesis and proliferation by targeting key receptor tyrosine kinases (RTKs).[2][3]
Sunitinib is a multi-targeted RTK inhibitor approved by the FDA for the treatment of advanced RCC.[4] Its primary mechanism involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[2][4] Sunitinib also inhibits other RTKs such as KIT, FLT3, RET, and CSF-1R, contributing to its direct anti-tumor effects.[1][4] Preclinical studies have shown that Sunitinib's primary action against RCC is through this potent anti-angiogenic effect on tumor endothelium, rather than by directly inhibiting the proliferation of RCC tumor cells at pharmacologically relevant concentrations.[5]
Vatalanib is an investigational anti-angiogenic agent that also targets VEGFRs and PDGFRs, thereby inhibiting tumor-driven blood vessel formation.[3] It selectively inhibits the tyrosine kinase domains of all known VEGF receptors, in addition to PDGFR and c-KIT.[3] Its potent inhibition of VEGFR-2 (KDR), a key mediator of the angiogenic signal, underscores its mechanism as an anti-angiogenic therapy.[6]
The following diagram illustrates the primary signaling pathways targeted by both inhibitors.
Comparative Kinase Inhibition Profile
The potency and selectivity of TKIs are critical determinants of their efficacy and side-effect profiles. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Target Kinase | Vatalanib IC50 (nM) | Sunitinib IC50 (nM) | Primary Function in RCC |
| VEGFR-1 (Flt-1) | ~660[6] | 10 - 90[7][8] | Angiogenesis, Endothelial Cell Migration |
| VEGFR-2 (KDR/Flk-1) | 37[6][7] | 43 - 80[7][8] | Angiogenesis, Vascular Permeability |
| VEGFR-3 (Flt-4) | 660[6] | 10 - 20[7][8] | Lymphangiogenesis |
| PDGFR-β | Not specified | 2[7] | Pericyte Recruitment, Vessel Maturation |
| c-KIT | Inhibitor[3] | 68[7] | Tumor Cell Proliferation (in some cancers) |
Note: IC50 values can vary between different assays and experimental conditions.
In Vitro Efficacy in RCC Models
In vitro studies are fundamental for assessing the direct effects of compounds on cancer and endothelial cells. Key parameters evaluated include cell proliferation, survival, and migration.
| Assay | Cell Type | Vatalanib | Sunitinib |
| Endothelial Cell Proliferation | HUVECs | IC50 = 7.1 nM (VEGF-induced)[6] | Inhibits at 0.01–0.1 µmol/L (VEGF-induced)[5] |
| RCC Cell Proliferation | Various RCC lines | No significant effect on cells lacking VEGF receptors.[6] | No significant inhibition at pharmacologically relevant concentrations (~0.1 µmol/L).[5] |
| Endothelial Cell Migration | HUVECs | Dose-dependent suppression.[6] | Inhibits at pharmacologically relevant concentrations.[5] |
Experimental Protocols: In Vitro Assays
Endothelial Cell Proliferation Assay (BrdU Incorporation):
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in endothelial cell growth medium.
-
Starvation: After 24 hours, the medium is replaced with a basal medium containing 0.5% FBS for serum starvation.
-
Treatment: Cells are pre-incubated with varying concentrations of Vatalanib or Sunitinib for 1 hour.
-
Stimulation: Recombinant human VEGF is added to stimulate proliferation.
-
BrdU Labeling: After 24-48 hours, BrdU (5-bromo-2'-deoxyuridine) is added to the wells for the final 4 hours of incubation.
-
Detection: The assay is stopped, and cells are fixed. An anti-BrdU antibody conjugated to peroxidase is added. The substrate is then added, and the colorimetric change, proportional to the amount of incorporated BrdU, is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[6]
RCC Xenograft Tumor Growth Assay:
-
Cell Culture: Human RCC cell lines (e.g., 786-O, A498) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics.[9]
-
Cell Implantation: A specific number of cells (e.g., 1-5 x 10^6) are suspended in a mixture of media and Matrigel and are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[10][11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. Vatalanib or Sunitinib is administered orally (p.o.) at a specified dose and schedule (e.g., Sunitinib at 40 mg/kg/day).[10][11] The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis like histology or immunoblotting.[11]
In Vivo Efficacy in RCC Xenograft Models
Animal models are crucial for evaluating the systemic efficacy and anti-angiogenic effects of cancer drugs in a more complex biological environment.
| Parameter | Vatalanib | Sunitinib |
| Tumor Growth Inhibition | Dose-dependent inhibition of growth and metastases of several human carcinomas in nude mice (25-100 mg/kg, p.o.).[6] | Prevents tumor growth and induces regression of established xenografts (40 mg/kg, p.o.).[10] A 91% reduction in tumor volume was observed in a patient-derived xenograft (PDX) model.[11] |
| Microvessel Density (MVD) | Dose-dependent inhibition of angiogenesis in growth factor implant models.[6] | Marked reduction in MVD in xenograft tumors.[5][10] |
| Mechanism | Primarily anti-angiogenic.[6] | Primarily acts on tumor endothelium (anti-angiogenic) rather than directly on tumor cells.[5] |
The following diagram outlines a typical workflow for an in vivo xenograft study.
Summary and Conclusion
Both Vatalanib and Sunitinib demonstrate potent anti-angiogenic properties by targeting key tyrosine kinase receptors, particularly VEGFRs.
-
Potency: Based on available in vitro data, Vatalanib shows a higher potency against VEGFR-2 (IC50: 37 nM) compared to Sunitinib (IC50: 43-80 nM).[6][7][8] Conversely, Sunitinib is significantly more potent against PDGFR-β (IC50: 2 nM).[7] This difference in kinase inhibition profiles may translate to variations in efficacy and toxicity.
-
Mechanism: Preclinical evidence for both drugs points towards a primary mechanism of action that is anti-angiogenic, targeting the tumor vasculature rather than inducing direct cytotoxicity on the RCC cells themselves at clinically relevant doses.[5][6]
-
In Vivo Efficacy: Both compounds have demonstrated significant tumor growth inhibition in RCC xenograft models, validating their anti-angiogenic activity in a systemic setting.[6][10][11]
References
- 1. Sunitinib in the treatment of renal cell carcinoma: an update on recent evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects | PLOS One [journals.plos.org]
- 9. Advances in Renal Cell Carcinoma Drug Resistance Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible epithelial to mesenchymal transition and acquired resistance to sunitinib in patients with renal cell carcinoma: evidence from a xenograft study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Vatalanib vs. Sorafenib: A Comparative Analysis of Kinase Inhibition Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the kinase inhibition profiles of two prominent multi-kinase inhibitors: Vatalanib and Sorafenib. The information presented is collated from publicly available experimental data to assist researchers in understanding the nuanced differences in their mechanisms of action and target specificities.
Kinase Inhibition Profile: Quantitative Comparison
The inhibitory activity of Vatalanib and Sorafenib against a panel of key kinases is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the distinct selectivity profiles of each compound.
| Kinase Target | Vatalanib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR Family | ||
| VEGFR-1 (Flt-1) | 77[1][2][3] | 26 |
| VEGFR-2 (KDR/Flk-1) | 37[1][2][3] | 90[4] |
| VEGFR-3 (Flt-4) | 640[3] | 20[4] |
| PDGFR Family | ||
| PDGFR-β | 580[1] | 57[4] |
| Raf Family | ||
| Raf-1 (C-Raf) | No significant activity reported | 6[4] |
| B-Raf | No significant activity reported | 22[4] |
| B-Raf (V600E mutant) | No significant activity reported | 38 |
| Other Key Kinases | ||
| c-Kit | 730[1] | 68[4] |
| Flt-3 | No significant activity reported | 58[4], 59[4] |
| FGFR-1 | No significant activity reported | 580[4] |
| RET | No significant activity reported | 43 |
| c-Fms | Inhibits[2] | Not reported |
Experimental Protocols
The IC50 values presented in this guide are predominantly derived from in vitro kinase assays. While specific laboratory protocols may vary, the general methodology involves the following steps:
General In Vitro Kinase Assay (Filter-Binding Method)
This method quantifies the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a suitable substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1), and a buffer solution with necessary co-factors such as MgCl2.
-
Inhibitor Addition: Serial dilutions of the kinase inhibitor (Vatalanib or Sorafenib) are added to the reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-33P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).
-
Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Washing: Unincorporated [γ-33P]ATP is removed by washing the filter membrane.
-
Quantification: The amount of incorporated radiolabel on the filter is quantified using a scintillation counter.
-
IC50 Determination: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis. A common approach for this is linear regression analysis of the percentage inhibition.[1]
Cell-Based Assays (e.g., VEGF-induced Proliferation)
To assess the cellular activity of these inhibitors, assays measuring the biological response to growth factor stimulation are employed.
-
Cell Culture: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured in appropriate growth media.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of the inhibitor for a specific duration.
-
Stimulation: The cells are then stimulated with a growth factor, such as Vascular Endothelial Growth Factor (VEGF).
-
Proliferation Measurement: Cell proliferation is assessed using methods like BrdU incorporation or direct cell counting.
-
IC50 Calculation: The concentration of the inhibitor that reduces the VEGF-induced proliferation by 50% is determined. Vatalanib, for instance, has been shown to inhibit VEGF-induced thymidine incorporation in HUVECs with an IC50 of 7.1 nM.[1]
Signaling Pathways and Mechanisms of Action
Vatalanib and Sorafenib exert their anti-cancer effects by targeting distinct but overlapping signaling pathways critical for tumor growth, proliferation, and angiogenesis.
Vatalanib's Mechanism of Action
Vatalanib primarily functions as an angiogenesis inhibitor by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs).[5][6] By blocking the ATP-binding site of these receptor tyrosine kinases, Vatalanib inhibits VEGF-mediated signaling, leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation within tumors.[7] Its activity against PDGFR-β and c-Kit is less potent.[1]
Sorafenib's Dual Mechanism of Action
Sorafenib exhibits a dual mechanism of action by targeting both the Raf/MEK/ERK signaling pathway involved in tumor cell proliferation and the VEGFR/PDGFR signaling pathways crucial for angiogenesis.[8][9] This broader spectrum of activity allows Sorafenib to simultaneously inhibit tumor growth directly and cut off its blood supply.[8][9] Sorafenib is a potent inhibitor of Raf-1 and B-Raf kinases.[4]
Comparative Experimental Workflow
The following diagram outlines a typical workflow for comparing the kinase inhibition profiles of two compounds like Vatalanib and Sorafenib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vatalanib succinate | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 3. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vatalanib - Wikipedia [en.wikipedia.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
Vatalanib's Efficacy Across Diverse Tumor Types: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Vatalanib's efficacy in various tumor types, offering an objective comparison with alternative targeted therapies. Detailed experimental data, methodologies, and pathway visualizations are presented to support researchers in their exploration of anti-angiogenic cancer therapies.
Introduction
Vatalanib (PTK787/ZK 222584) is an orally active, small molecule tyrosine kinase inhibitor that plays a crucial role in inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[1] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][2] By blocking these signaling pathways, Vatalanib can effectively stifle tumor growth and metastasis. This guide delves into the efficacy of Vatalanib across different cancers and compares its performance with other established targeted therapies.
Mechanism of Action: Targeting Angiogenesis
Vatalanib exerts its anti-tumor effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. Its primary targets include:
-
VEGFR-1, -2, and -3: Inhibition of these receptors blocks the signaling cascade initiated by VEGF, a potent pro-angiogenic factor. This leads to reduced endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2]
-
PDGFR-β: By inhibiting PDGFR-β, Vatalanib disrupts the signaling that supports the pericytes surrounding blood vessels, leading to vessel destabilization.
-
c-Kit: Inhibition of c-Kit is particularly relevant in certain tumors like gastrointestinal stromal tumors (GISTs), where mutations in this receptor are a key driver of tumor growth.
The following diagram illustrates the signaling pathways targeted by Vatalanib.
Comparative Efficacy of Vatalanib and Alternatives
The following tables summarize the in vitro and clinical efficacy of Vatalanib compared to other targeted therapies across various tumor types.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Drug | Target | Cell Line | IC50 (nM) | Tumor Type |
| Vatalanib | VEGFR2 (KDR) | (Cell-free assay) | 37 | - |
| VEGFR1 (Flt-1) | (Cell-free assay) | 77 | - | |
| c-Kit | (Cell-free assay) | 730 | - | |
| PDGFRβ | (Cell-free assay) | 580 | - | |
| HUVEC proliferation | HUVEC | 7.1 | - | |
| Sunitinib | KIT (exon 13 V654A) | GIST-V654A | 45 | GIST |
| KIT (exon 14 T670I) | GIST-T670I | 5-200 | GIST | |
| VEGFR1 | - | 2 | - | |
| VEGFR2 | - | 70 | - | |
| VEGFR3 | - | 17 | - | |
| PDGFRα/β | - | 2 | - | |
| Sorafenib | HepG2 | HepG2 | 6100 | Hepatocellular Carcinoma |
| HuH-7 | HuH-7 | 2600 | Hepatocellular Carcinoma | |
| PLC/PRF/5 | PLC/PRF/5 | 7400 | Hepatocellular Carcinoma | |
| Hep3B | Hep3B | 3600 | Hepatocellular Carcinoma | |
| Regorafenib | KIT (exon 14 T670I) | GIST-T670I | 5-200 | GIST |
| Axitinib | VEGFR-1, -2, -3 | (in vitro) | sub-nanomolar | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Clinical Efficacy: Key Clinical Trial Outcomes
The following table presents key outcomes from pivotal clinical trials of Vatalanib and its comparators.
| Drug | Trial Name | Tumor Type | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Vatalanib | CONFIRM-1 & 2 | Metastatic Colorectal Cancer | Vatalanib + FOLFOX4 vs. Placebo + FOLFOX4 | No significant improvement | No significant improvement | - |
| Phase II | Advanced Pancreatic Cancer | Vatalanib | - | 2 months | 2 partial responses | |
| Bevacizumab | Study 2107 | Metastatic Colorectal Cancer | Bevacizumab + IFL vs. Placebo + IFL | 20.3 months vs. 15.6 months | 10.6 months vs. 6.2 months | 45% vs. 35% |
| Regorafenib | CORRECT | Metastatic Colorectal Cancer | Regorafenib vs. Placebo | 6.4 months vs. 5.0 months[3] | 1.9 months vs. 1.7 months | 1% vs. 0.4% |
| Axitinib | AXIS | Advanced Renal Cell Carcinoma | Axitinib vs. Sorafenib | - | 6.7 months vs. 4.7 months[4] | 19.4% vs. 9.4%[5] |
| Sorafenib | SHARP | Advanced Hepatocellular Carcinoma | Sorafenib vs. Placebo | 10.7 months vs. 7.9 months | 5.5 months vs. 2.8 months | 2% vs. 1% |
| Sunitinib | Phase III | Imatinib-Resistant GIST | Sunitinib vs. Placebo | - | 27.3 weeks vs. 6.4 weeks | 6.8% vs. 0% |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Vatalanib and similar angiogenesis inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the test compound (e.g., Vatalanib) to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
In Vivo Tumor Growth Assay (Xenograft Model)
This assay evaluates the in vivo efficacy of an anti-cancer agent on tumor growth in an animal model.
Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is monitored over time.
Protocol:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer the test compound (e.g., Vatalanib) to the treatment group via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Western Blot for VEGFR Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR, a key indicator of its activation.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein.
Protocol:
-
Cell Lysis: Treat cells (e.g., HUVECs) with an appropriate stimulus (e.g., VEGF) with or without the test inhibitor (e.g., Vatalanib). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR (e.g., anti-phospho-VEGFR2 (Tyr1175)).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the signal corresponds to the amount of phosphorylated VEGFR.
-
Total Protein Control: Re-probe the membrane with an antibody for total VEGFR to normalize for protein loading.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an anti-angiogenic compound like Vatalanib.
References
- 1. onclive.com [onclive.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pfizer Presents New Phase 3 Data Showing Axitinib Significantly Extended Progression-Free Survival Compared With Sorafenib In Patients With Previously-Treated Advanced Renal Cell Carcinoma | Pfizer [pfizer.com]
- 5. Axitinib Improves Progression-free Survival over Sorafenib in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 6. Efficacy Data in CORRECT Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
Vatalanib: A Comparative Analysis Against Other VEGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-angiogenic therapies, Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors have emerged as a cornerstone in the treatment of various solid tumors. Vatalanib (PTK787/ZK 222584), an orally active tyrosine kinase inhibitor (TKI), targets all known VEGF receptors, alongside the Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT. This guide provides a comprehensive comparison of Vatalanib with other prominent VEGFR inhibitors, primarily Sunitinib and Sorafenib, focusing on preclinical and clinical data to delineate its potential advantages.
At a Glance: Vatalanib's Standing Among VEGFR Inhibitors
Vatalanib distinguishes itself through a potentially more selective kinase inhibition profile, which may translate to a different and possibly more manageable toxicity profile compared to broader-spectrum TKIs like Sunitinib and Sorafenib. While it has demonstrated activity in various tumor types, its clinical development has faced challenges, particularly in demonstrating a significant overall survival benefit in large Phase III trials for metastatic colorectal cancer. However, its efficacy in specific patient populations and in indications like imatinib-resistant gastrointestinal stromal tumors (GIST) suggests a role for this narrower-spectrum inhibitor.
Preclinical Profile: A Closer Look at Kinase Inhibition
The selectivity of a TKI against its intended targets versus off-target kinases is a critical determinant of its efficacy and toxicity. Preclinical studies have sought to characterize the inhibitory profile of Vatalanib in comparison to other VEGFR inhibitors.
Kinase Inhibition Profile
Vatalanib is recognized for its potent inhibition of VEGFR-2, the primary mediator of VEGF-driven angiogenesis.[1] Its activity against other kinases, while present, appears more restricted compared to Sunitinib and Sorafenib. One study noted that Vatalanib's interaction with the human kinome was more limited compared to imatinib, sunitinib, sorafenib, or dasatinib.
Table 1: Comparative Kinase Inhibition (IC50/Ki in nM)
| Kinase Target | Vatalanib | Sunitinib | Sorafenib |
| VEGFR-1 (Flt-1) | Data not consistently reported | 2 | 90 |
| VEGFR-2 (KDR) | 37 | 9 | 20 |
| VEGFR-3 (Flt-4) | ~666 (18-fold less potent than VEGFR-2) | 4 | 57 |
| PDGFR-β | 580 | 2 | 57 |
| c-KIT | 730 | 4 | 68 |
| Flt-3 | Data not consistently reported | 1 | 59 |
| Raf-1 | Not a primary target | Not a primary target | 6 |
| B-Raf | Not a primary target | Not a primary target | 22 |
Note: Data compiled from multiple sources and may vary based on assay conditions. Direct head-to-head comparative studies with uniform methodologies are limited.
Preclinical Anti-Angiogenic and Anti-Tumor Activity
In preclinical models, Vatalanib has demonstrated significant anti-angiogenic and anti-tumor effects. It effectively inhibits VEGF-induced endothelial cell proliferation and migration. In xenograft models of various cancers, including colorectal and pancreatic cancer, Vatalanib has been shown to reduce tumor growth and microvessel density.[2]
One preclinical study highlighted that Vatalanib was more effective at inducing endothelial cell clustering at lower concentrations than Sorafenib, reflecting its higher potency towards VEGFR-2.[3]
Clinical Evidence: Efficacy and Safety in Human Trials
Vatalanib has been evaluated in numerous clinical trials across a range of solid tumors. The most extensive data comes from studies in metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST).
Metastatic Colorectal Cancer (mCRC)
The CONFIRM-1 and CONFIRM-2 Phase III trials evaluated the addition of Vatalanib to FOLFOX chemotherapy in first- and second-line treatment of mCRC, respectively.
Table 2: Key Efficacy Outcomes from the CONFIRM Trials
| Trial | Treatment Arm | Overall Survival (OS) | Progression-Free Survival (PFS) |
| CONFIRM-1 | Vatalanib + FOLFOX4 | No significant improvement | No significant improvement |
| Placebo + FOLFOX4 | |||
| CONFIRM-2 | Vatalanib + FOLFOX4 | No significant improvement | Significant improvement (HR 0.81, p=0.0001) |
| Placebo + FOLFOX4 |
While the primary endpoint of improved overall survival was not met in either trial, a significant increase in progression-free survival was observed in the CONFIRM-2 study.[1][4] An interesting finding from a pre-planned subset analysis of both trials was that patients with high baseline levels of lactate dehydrogenase (LDH) appeared to derive a greater clinical benefit from Vatalanib.[4] Furthermore, a retrospective analysis of tumor samples from these trials suggested that high vascular density of activated, phosphorylated VEGFR-2 may be a predictive biomarker for response to Vatalanib.[5][6]
Gastrointestinal Stromal Tumors (GIST)
A Phase II study investigated Vatalanib in patients with metastatic GIST that had progressed on imatinib, and in some cases, also on Sunitinib.
Table 3: Efficacy of Vatalanib in Imatinib-Resistant GIST
| Patient Population | Clinical Benefit Rate (CR+PR+SD) | Median Time to Progression (TTP) |
| Overall (N=45) | 40.0% | 4.5 months |
| Prior Imatinib only (n=26) | 46.2% | 5.8 months |
| Prior Imatinib and Sunitinib (n=19) | 31.6% | 3.2 months |
CR: Complete Response; PR: Partial Response; SD: Stable Disease
The study concluded that Vatalanib is active in patients with imatinib-resistant GIST, with efficacy results that resemble those obtained with Sunitinib in a similar setting.[7] Notably, the activity was observed despite Vatalanib's narrower kinase interaction spectrum, suggesting that targeting the VEGFR pathway remains a viable strategy in this patient population.[7]
Safety and Tolerability Profile
The adverse event profile of Vatalanib is generally consistent with other VEGFR inhibitors.
Table 4: Common Adverse Events (All Grades) Associated with Vatalanib, Sunitinib, and Sorafenib
| Adverse Event | Vatalanib | Sunitinib | Sorafenib |
| Hypertension | Common | Common | Common |
| Diarrhea | Common | Common | Common |
| Fatigue | Common | Common | Common |
| Nausea | Common | Common | Common |
| Vomiting | Common | Common | Common |
| Hand-Foot Syndrome | Less Common | Common | Common |
| Stomatitis/Mucositis | Less Common | Common | Common |
| Thrombocytopenia | Less Common | Common | Less Common |
| Neutropenia | Less Common | Common | Less Common |
| Rash | Less Common | Common | Common |
The toxicity profile of Vatalanib appears to be manageable.[7] The potentially more selective kinase inhibition profile of Vatalanib may contribute to a lower incidence of certain off-target toxicities, such as severe myelosuppression, which can be more pronounced with broader-spectrum inhibitors like Sunitinib. However, direct comparative trials are lacking to definitively establish a superior safety profile.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Vatalanib and other TKIs against a panel of purified kinases.
Methodology:
-
Recombinant human kinases are incubated with the test compound (Vatalanib, Sunitinib, or Sorafenib) at varying concentrations.
-
A suitable substrate peptide and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by binding to a filter membrane.
-
The amount of incorporated radioactivity on the filter is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Vatalanib and other TKIs in a preclinical animal model.
Methodology:
-
Human tumor cells (e.g., colorectal, pancreatic) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Vatalanib, Sunitinib, Sorafenib, or a vehicle control is administered orally at a predetermined dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for microvessel density).
-
The anti-tumor activity is assessed by comparing the tumor growth inhibition in the treatment groups relative to the control group.
Visualizing the Mechanisms and Advantages
VEGFR Signaling Pathway
Caption: Simplified VEGFR signaling pathway and the inhibitory action of Vatalanib.
Experimental Workflow for TKI Evaluation
Caption: A typical workflow for the evaluation of a tyrosine kinase inhibitor like Vatalanib.
Logical Relationship of Vatalanib's Potential Advantages
Caption: Potential advantages of Vatalanib stemming from its kinase selectivity.
Conclusion
Vatalanib presents a distinct profile among VEGFR inhibitors. Its potentially more selective inhibition of VEGFRs, as compared to the broader activity of Sunitinib and Sorafenib, may offer a more favorable tolerability profile, a critical consideration in the long-term management of cancer patients. While it has not demonstrated superior efficacy in large, unselected patient populations, evidence from clinical trials in mCRC and GIST suggests that Vatalanib could be a valuable therapeutic option for specific, biomarker-defined patient subgroups. Further research to identify these predictive biomarkers will be crucial in optimizing the clinical application of Vatalanib and realizing its full potential in the armamentarium of anti-angiogenic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular density analysis in colorectal cancer patients treated with vatalanib (PTK787/ZK222584) in the randomised CONFIRM trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular density analysis in colorectal cancer patients treated with vatalanib (PTK787/ZK222584) in the randomised CONFIRM trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
Vatalanib in Combination: A Comparative Guide to Synergistic Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Vatalanib (PTK787/ZK 222584) is an orally available, multi-targeted tyrosine kinase inhibitor that primarily targets all known vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] Its mechanism of action, centered on the inhibition of angiogenesis, has made it a candidate for combination therapies in various cancers. This guide provides a comparative analysis of the synergistic effects of Vatalanib with other targeted therapies, supported by experimental data from preclinical and clinical studies.
I. Vatalanib and mTOR Inhibitors: A Synergistic Approach
The combination of Vatalanib with mTOR inhibitors, such as Everolimus, has shown promise in preclinical models and clinical trials, particularly in renal cell carcinoma (RCC) and gastric cancer. The rationale for this combination lies in the dual blockade of two critical pathways in tumor growth and angiogenesis: the VEGF signaling pathway and the PI3K/AKT/mTOR pathway.
Preclinical Evidence of Synergy
In a preclinical model of gastric cancer, the combination of Vatalanib and Everolimus demonstrated superior anti-tumor efficacy compared to either agent alone. While Everolimus decreased the proliferation of gastric cancer cells in vitro, Vatalanib was more effective at inhibiting endothelial cell tube formation. In vivo, the combination treatment led to a significant reduction in tumor size.
A study in a murine melanoma model also demonstrated at least additive and likely synergistic increases in anti-tumor activity with the combination of Vatalanib and Everolimus, without an increase in toxicity.[2]
Clinical Efficacy in Advanced Solid Tumors
A Phase Ib clinical trial investigating the combination of Vatalanib and Everolimus in patients with advanced solid tumors, including a cohort of patients with metastatic renal cell carcinoma (mRCC), established the maximum tolerated dose (MTD) and showed promising clinical activity.[3][4]
Table 1: Clinical Trial Data for Vatalanib and Everolimus Combination in Advanced RCC
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | Vatalanib 1000 mg daily + Everolimus 5 mg daily | [3][4] |
| Objective Response Rate (ORR) in mRCC | 29.2% (7 of 24 evaluable patients with partial response) | [4] |
| Stable Disease in mRCC | 62.5% (15 of 24 evaluable patients) | [4] |
| Median Overall Survival (OS) in all patients | 16.3 months | [3][4] |
| Median OS in treatment-naive mRCC patients | 25.1 months | [4] |
| Median OS in previously treated mRCC patients | 6.3 months | [4] |
| Median Progression-Free Survival (PFS) in mRCC | 5.8 months | [4] |
II. Vatalanib and 20-HETE Synthesis Inhibitors: Targeting Glioma
The combination of Vatalanib with HET0016, a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, has been investigated in a preclinical model of human glioma. This combination aims to counter the resistance to anti-angiogenic therapy observed with Vatalanib monotherapy.
Preclinical Efficacy in a Glioma Model
In an orthotopic U251 human glioma model, the combination of Vatalanib and HET0016 administered from the day of tumor implantation resulted in decreased tumor volume, tumor cell proliferation, and cell migration compared to vehicle-treated or single-agent groups.[5]
Table 2: Preclinical Data for Vatalanib and HET0016 Combination in a Glioma Model
| Parameter | Treatment Group | Outcome | Reference |
| Tumor Volume | Vatalanib + HET0016 (early treatment) | Decreased compared to vehicle | [5] |
| Tumor Cell Proliferation (Ki-67 staining) | Vatalanib + HET0016 (early treatment) | Significantly lower than other groups | |
| Tumor Cell Migration | Vatalanib + HET0016 (early treatment) | Significantly decreased compared to vehicle | [5] |
III. Experimental Protocols
A. Cell Viability and Synergy Analysis
To determine the synergistic effects of Vatalanib in combination with other targeted therapies in vitro, a cell viability assay followed by synergy analysis using the Chou-Talalay method is a standard approach.
1. Cell Viability Assay (Example using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of Vatalanib and the combination drug, both alone and in combination, for a specified period (e.g., 72 hours). Include vehicle-treated control wells.
-
Assay Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Normalize the data to the vehicle-treated controls.
2. Synergy Analysis (Chou-Talalay Method):
-
Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination at fixed ratios.
-
Combination Index (CI) Calculation: Use software such as CompuSyn to calculate the Combination Index (CI). The CI is a quantitative measure of the degree of drug interaction.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis: Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects.
B. Western Blot Analysis of Signaling Pathways
Western blotting can be used to investigate the molecular mechanisms underlying the synergistic effects of Vatalanib combinations by examining the phosphorylation status and expression levels of key proteins in relevant signaling pathways.
1. Sample Preparation:
-
Treat cells with Vatalanib, the combination drug, or the combination for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-VEGFR2, phospho-AKT, phospho-S6K, total VEGFR2, total AKT, total S6K, and a loading control like GAPDH or β-actin) overnight at 4°C.[6]
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
IV. Visualizing Mechanisms and Workflows
Signaling Pathway of Vatalanib and mTOR Inhibitor Combination
Caption: Dual blockade of VEGF/PDGF and mTOR signaling pathways.
Experimental Workflow for Synergy Analysis
Caption: Workflow for in vitro drug combination synergy analysis.
Logical Relationship of Vatalanib Combination Therapy
Caption: Rationale for Vatalanib combination therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Everolimus and PTK/ZK show synergistic growth inhibition in the orthotopic BL16/BL6 murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase Ib study of combined VEGFR and mTOR inhibition with vatalanib and everolimus in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase Ib Study of Combined VEGFR and mTOR Inhibition With Vatalanib and Everolimus in Patients With Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vatalanib | Cell Signaling Technology [cellsignal.com]
Predicting Response to Vatalanib: A Comparative Guide to Predictive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Vatalanib (PTK787/ZK 222584) is an oral, multi-targeted tyrosine kinase inhibitor that predominantly targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2] By inhibiting these key drivers of angiogenesis, Vatalanib has been investigated in various solid tumors, including colorectal cancer, glioblastoma, and renal cell carcinoma.[2][3][4] However, as with many targeted therapies, patient response to Vatalanib is variable. This guide provides a comprehensive comparison of potential biomarkers to predict response to Vatalanib and other anti-angiogenic therapies, supported by available experimental data and detailed methodologies.
Vatalanib and its Alternatives: A Comparative Overview
Vatalanib belongs to a class of anti-angiogenic agents that disrupt tumor blood supply. For comparison, this guide includes other well-established anti-angiogenic drugs with similar mechanisms of action:
-
Bevacizumab (Avastin®): A monoclonal antibody that specifically targets and neutralizes circulating VEGF-A.[5][6]
-
Sorafenib (Nexavar®): A small molecule inhibitor of multiple tyrosine kinases, including VEGFR-2, VEGFR-3, PDGFR-β, and Raf kinases.[7]
-
Sunitinib (Sutent®): Another multi-targeted tyrosine kinase inhibitor targeting VEGFRs, PDGFRs, c-KIT, and other kinases.[8][9]
Predictive Biomarkers: A Head-to-Head Comparison
The identification of reliable predictive biomarkers is crucial for patient stratification and personalized treatment strategies. This section compares potential biomarkers across Vatalanib and its alternatives.
Circulating Biomarkers
Soluble factors in the blood can reflect the systemic and tumor microenvironment response to anti-angiogenic therapy.
| Biomarker | Vatalanib | Bevacizumab | Sorafenib | Sunitinib |
| VEGF-A | Changes in plasma VEGF-A levels have been explored, but a clear predictive role is not well-established.[7] | While being the direct target, baseline plasma VEGF-A levels have not consistently been shown to predict efficacy.[6] | A decrease in soluble VEGFR-2 and an increase in VEGF have been observed, with decreased bFGF levels correlating with increased survival in some studies.[7] | Changes in circulating VEGF levels have been investigated, but their predictive value remains unclear. |
| PlGF (Placental Growth Factor) | Vatalanib treatment has been shown to significantly increase plasma PlGF levels.[3] | Limited data available on its predictive role for bevacizumab efficacy. | Limited data available. | Limited data available. |
| sVEGFRs (soluble VEGFRs) | Vatalanib treatment leads to a decrease in sVEGFR-2 and an increase in sVEGFR-1 in plasma.[3] | Changes in sVEGFR-2 have been investigated, but with inconsistent predictive results. | A decrease in sVEGFR-2 has been associated with response in some studies.[7] | Limited data available. |
| sTie2 (soluble Tie2) | A decrease in plasma sTie2 has been observed following Vatalanib treatment.[3] | Limited data available. | Limited data available. | Limited data available. |
| Collagen IV | Increased plasma collagen IV has been noted during treatment and may be associated with prolonged progression-free survival.[3] | Limited data available. | Limited data available. | Limited data available. |
| LDH (Lactate Dehydrogenase) | High baseline serum LDH levels were associated with longer progression-free and overall survival in colorectal cancer patients treated with Vatalanib.[10] | Limited data available. | Higher LDH levels have been associated with worse outcomes, but its predictive role for sorafenib is not well-defined.[7] | Limited data available. |
| IL-6 (Interleukin-6) | Higher pre-treatment IL-6 levels correlated with worse survival in pancreatic cancer patients treated with Vatalanib, suggesting a prognostic rather than predictive role.[7] | Limited data available. | Limited data available. | Limited data available. |
Tissue-Based Biomarkers
Analysis of tumor tissue can provide direct insights into the tumor's angiogenic potential and its susceptibility to anti-angiogenic therapy.
| Biomarker | Vatalanib | Bevacizumab | Sorafenib | Sunitinib |
| Microvessel Density (MVD) (CD31) | High MVD (assessed by CD31) was associated with improved progression-free survival in patients with high pVEGFR2+ vascular density when treated with Vatalanib.[10] | High MVD has been investigated as a potential predictive biomarker, but results have been inconsistent.[11] | Limited data available. | High CD31 expression has been associated with sunitinib response in some studies.[12] |
| Phosphorylated VEGFR2 (pVEGFR2/KDR) | In patients with high pVEGFR2+ vascular density, the addition of Vatalanib to chemotherapy significantly improved response rates.[10] | Limited data available. | Limited data available. | High pVEGFR1 expression has been associated with sunitinib response.[12] |
| HIF-1α (Hypoxia-Inducible Factor 1-alpha) | Limited direct evidence for Vatalanib, but hypoxia-related pathways are a key area of investigation for anti-angiogenic resistance. | Limited data available. | Limited data available. | High HIF-1α expression has been significantly associated with sunitinib response.[12] |
| CA9 (Carbonic Anhydrase IX) | Limited data available. | Limited data available. | Limited data available. | High CA9 expression has been associated with a better response to sunitinib.[12] |
Imaging Biomarkers
Non-invasive imaging techniques can dynamically assess changes in tumor vasculature in response to treatment.
| Biomarker | Vatalanib | Bevacizumab | Sorafenib | Sunitinib |
| DCE-MRI (Dynamic Contrast-Enhanced MRI) | Early changes in tumor vascularity and a decrease in vascular permeability (Ktrans) assessed by DCE-MRI correlated with non-progressive disease.[7] | Changes in tumor perfusion and permeability measured by DCE-MRI have been explored as pharmacodynamic biomarkers, but their predictive value is still under investigation.[5] | DCE-MRI is being investigated as a tool to monitor response. | Changes in tumor vascularity measured by DCE-MRI have shown promise in predicting response. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved, the following diagrams are provided.
References
- 1. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genomeme.ca [genomeme.ca]
- 3. novamedline.com [novamedline.com]
- 4. A Phase Ib Study of Combined VEGFR and mTOR Inhibition With Vatalanib and Everolimus in Patients With Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers for predicting bevacizumab efficacy - ecancer [ecancer.org]
- 6. Predictive biomarkers to anti-VEGF therapy: progress towards an elusive goal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medscape.com [medscape.com]
- 9. Candidate biomarkers for treatment benefit from sunitinib in patients with advanced renal cell carcinoma using mass spectrometry-based (phospho)proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular density analysis in colorectal cancer patients treated with vatalanib (PTK787/ZK222584) in the randomised CONFIRM trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update on biomarkers of potential benefit with bevacizumab for breast cancer treatment: Do we make progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analyses of Potential Predictive Markers and Survival Data for a Response to Sunitinib in Patients with Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Vatalanib in Oncology: A Comparative Meta-Analysis of Clinical Trial Outcomes
For Immediate Release
This publication provides a comprehensive meta-analysis of clinical trial outcomes for Vatalanib (PTK787/ZK 222584), a potent oral tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this guide offers an objective comparison of Vatalanib's performance across various cancer types, supported by experimental data from key clinical trials.
Executive Summary
Vatalanib is an orally active angiogenesis inhibitor that targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. It has been extensively investigated in numerous clinical trials for a range of solid tumors and hematological malignancies. While the landmark Phase III CONFIRM trials in metastatic colorectal cancer did not meet their primary endpoints for overall survival, subgroup analyses and Phase II studies in other cancers have suggested potential clinical benefit in specific patient populations. This guide synthesizes the available data to provide a clear comparison of Vatalanib's efficacy and safety profile.
Mechanism of Action
Vatalanib competitively inhibits ATP binding to the tyrosine kinase domain of VEGFRs, PDGFR, and c-Kit. This blockade disrupts downstream signaling pathways crucial for tumor angiogenesis, cell proliferation, and survival.
Comparative Efficacy of Vatalanib in Clinical Trials
The following tables summarize the primary efficacy outcomes from key clinical trials of Vatalanib across different cancer types.
Table 1: Phase III Trials in Metastatic Colorectal Cancer (mCRC)
| Trial | Treatment Arm | N | Median PFS (months) | HR (95% CI) for PFS | p-value (PFS) | Median OS (months) | HR (95% CI) for OS | p-value (OS) |
| CONFIRM-1 [1] | FOLFOX4 + Vatalanib | 584 | 7.7 | 0.88 (0.74 - 1.03) | 0.118 | 21.4 | 1.08 (0.94 - 1.24) | 0.260 |
| FOLFOX4 + Placebo | 584 | 7.6 | 20.5 | |||||
| CONFIRM-2 | FOLFOX4 + Vatalanib | 430 | 5.6 | 0.81 (0.69 - 0.95) | 0.009 | 12.5 | 0.93 (0.79 - 1.09) | 0.36 |
| FOLFOX4 + Placebo | 432 | 4.2 | 11.9 |
Table 2: Phase II Trials in Other Cancers
| Cancer Type | Trial | Treatment | N | Objective Response Rate (ORR) | Median PFS (months) | Median OS (months) |
| Pancreatic Cancer (2nd line) | PCRT O4-001[2] | Vatalanib | 65 | 3% (2 PRs) | 2.0 | 6-month survival: 29% |
| Glioblastoma (newly diagnosed) | Phase I[3] | Vatalanib + RT + TMZ | 13 | 15% (2 PRs) | 7.2 | 16.2 |
| Gastrointestinal Stromal Tumor (imatinib-resistant) | Phase II[4] | Vatalanib | 45 | 4.4% (2 PRs) | 5.8 (no prior sunitinib), 3.2 (prior sunitinib) | Not Reported |
| Myelodysplastic Syndrome | CALGB 10105[1][5] | Vatalanib | 142 | 5% (Hematological Improvement) | 15 (low risk), 6 (high risk) | 36 (low risk), 10 (high risk) |
Experimental Protocols of Key Clinical Trials
CONFIRM-1 Trial: Experimental Workflow
The CONFIRM-1 trial was a randomized, double-blind, placebo-controlled Phase III study.[1]
Methodology:
-
Patient Population: Patients with histologically confirmed metastatic colorectal adenocarcinoma who had not received prior chemotherapy for metastatic disease. Key inclusion criteria included measurable disease according to RECIST criteria and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[1]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either Vatalanib or a placebo, stratified by ECOG performance status and baseline lactate dehydrogenase (LDH) levels.[1]
-
Treatment: The Vatalanib arm received 1250 mg of Vatalanib orally once daily in combination with the FOLFOX4 regimen. The control arm received a matching placebo with FOLFOX4.[1]
-
Endpoints: The primary endpoint was Progression-Free Survival (PFS). Secondary endpoints included Overall Survival (OS) and Objective Response Rate (ORR).[1]
PCRT O4-001 (Pancreatic Cancer) Trial: Experimental Workflow
This was an open-label, multicenter Phase II trial.[2]
Methodology:
-
Patient Population: Patients with metastatic or locally advanced pancreatic adenocarcinoma who had progressed after one prior gemcitabine-based chemotherapy regimen.[2]
-
Treatment: Vatalanib was administered orally twice daily with a dose ramp-up schedule, starting at 250 mg twice daily for the first week, increasing to 500 mg twice daily for the second week, and then to a final dose of 750 mg twice daily.[2]
-
Endpoints: The primary endpoint was the 6-month survival rate. Secondary endpoints included Progression-Free Survival (PFS) and Objective Response Rate (ORR).[2]
Safety and Tolerability
Across clinical trials, Vatalanib has demonstrated a manageable safety profile. The most commonly reported adverse events include:
-
Hypertension
-
Diarrhea
-
Nausea and Vomiting
-
Fatigue
-
Dizziness
In the CONFIRM-1 trial, the most common grade 3/4 adverse events in the Vatalanib arm were hypertension, diarrhea, and fatigue.[1] In the Phase II pancreatic cancer trial, common grade 3/4 adverse events included hypertension, fatigue, and abdominal pain.[2]
Conclusion
The clinical development of Vatalanib highlights the challenges of targeting angiogenesis in oncology. While the large Phase III trials in colorectal cancer did not demonstrate a significant survival benefit in the overall population, the observed activity in a subgroup of patients with high LDH levels in the CONFIRM trials suggests that further investigation into predictive biomarkers is warranted. Phase II studies in other tumor types have shown modest activity. This meta-analysis provides a valuable comparative resource for researchers and clinicians involved in the development of novel anti-angiogenic therapies.
References
- 1. A phase II study of the oral VEGF receptor tyrosine kinase inhibitor vatalanib (PTK787/ZK222584) in myelodysplastic syndrome: Cancer and Leukemia Group B study 10105 (Alliance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
Vatalanib in Imatinib-Resistant GIST: A Comparative Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vatalanib's efficacy in imatinib-resistant Gastrointestinal Stromal Tumor (GIST) models, benchmarked against other key tyrosine kinase inhibitors (TKIs). The content is based on available preclinical and clinical data to support research and development efforts in overcoming TKI resistance in GIST.
Introduction to Imatinib Resistance in GIST
Gastrointestinal stromal tumors are predominantly driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While the first-line therapy, imatinib, has revolutionized the treatment of GIST, a significant number of patients develop resistance, often within two years of starting treatment. This resistance is primarily attributed to the acquisition of secondary mutations in the KIT kinase domain, which interfere with imatinib binding. The most common sites for these secondary mutations are the ATP-binding pocket (exons 13 and 14) and the activation loop (exons 17 and 18). The development of novel TKIs with activity against these resistant mutations is a critical area of research.
Vatalanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Vatalanib (PTK787/ZK 222584) is an orally available TKI that inhibits several tyrosine kinases, including KIT, Platelet-Derived Growth Factor Receptors (PDGFRs), and all three Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] While preclinical studies have demonstrated Vatalanib's inhibitory activity against wild-type c-Kit and PDGFRβ, specific data on its efficacy in GIST models with secondary, imatinib-resistant KIT mutations is limited in the public domain. However, clinical evidence from a phase II study has demonstrated its activity in patients with imatinib-resistant GIST.[1]
Preclinical Efficacy Comparison of TKIs in Imatinib-Resistant GIST Models
To provide a comprehensive overview for researchers, this section summarizes the available preclinical data for Vatalanib and its key alternatives in imatinib-resistant GIST models.
In Vitro Kinase Inhibition
The following table outlines the half-maximal inhibitory concentrations (IC50) of various TKIs against wild-type and imatinib-resistant KIT and PDGFRA kinases. This data is crucial for understanding the direct inhibitory potential of each compound against the molecular drivers of resistant GIST.
| Kinase Target | Vatalanib IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) | Sorafenib IC50 (nM) | Nilotinib IC50 (nM) |
| c-Kit (wild-type) | 730 | - | - | - | - |
| PDGFRβ (wild-type) | 580 | - | - | - | - |
| KIT Exon 11 + V654A (Exon 13) | - | Effective | Less Effective | Effective | Effective |
| KIT Exon 11 + T670I (Exon 14) | - | Effective | Effective | Effective | Less Effective |
| KIT Exon 11 + N822K (Exon 17) | - | Less Effective | Effective | Effective | Effective |
Note: Specific IC50 values for all drugs against all mutations are not consistently reported across studies. "Effective" and "Less Effective" are used to indicate reported activity where precise numerical data is unavailable. Data for Vatalanib against specific imatinib-resistant mutations were not available in the reviewed literature.
In Vitro Cell-Based Assays
The following table summarizes the reported efficacy of TKIs in imatinib-resistant GIST cell lines. These cell lines harbor specific secondary KIT mutations that confer resistance to imatinib.
| Cell Line (Primary + Secondary Mutation) | Vatalanib | Sunitinib | Regorafenib | Sorafenib | Nilotinib |
| GIST430 (Exon 11 + V654A) | Data not available | Active | Less Active | Active | Active |
| GIST48 (Exon 11 + D820A) | Data not available | Less Active | Active | Active | Active |
| GIST-T1/V654A (Exon 11 + V654A) | Data not available | More suitable | - | - | - |
| GIST-T1/N822K (Exon 11 + N822K) | Data not available | Less suitable | More effective | - | - |
Note: The table reflects the reported suitability and effectiveness from comparative preclinical studies.
In Vivo Xenograft Models
| Treatment | Model/Patient Population | Outcome |
| Vatalanib | Imatinib-resistant GIST patients | 40.0% clinical benefit (Partial Response + Stable Disease)[1] |
| Sunitinib | Imatinib-resistant GIST xenografts | Tumor growth suppression |
| Regorafenib | Imatinib-resistant GIST PDOX model | Significant tumor regression |
| Sorafenib | Imatinib-resistant GIST models | Demonstrated efficacy |
| Nilotinib | Imatinib-resistant GIST xenografts | Antitumor effect observed |
PDOX: Patient-Derived Orthotopic Xenograft
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways in GIST and a general workflow for evaluating TKI efficacy.
Caption: Simplified KIT/PDGFRA signaling pathway in GIST and points of inhibition by TKIs.
Caption: General experimental workflow for evaluating the efficacy of TKIs in imatinib-resistant GIST models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for key assays used in the evaluation of TKI efficacy in GIST models.
Cell Viability Assay (MTS/WST-1 Assay)
-
Cell Seeding: Plate imatinib-resistant GIST cells (e.g., GIST-T1R, GIST882R, GIST430) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the TKI (Vatalanib or comparators) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add MTS or WST-1 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions, allowing for the conversion of the tetrazolium salt to formazan by viable cells.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-490 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for KIT Phosphorylation
-
Cell Lysis: Treat imatinib-resistant GIST cells with the TKI at various concentrations for a defined time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated KIT (e.g., anti-p-KIT Tyr719) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total KIT) to determine the relative levels of KIT phosphorylation.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of imatinib-resistant GIST cells mixed with Matrigel into the flanks of immunocompromised mice (e.g., nude or NOD/SCID mice). For patient-derived xenografts (PDXs), surgically implant tumor fragments.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the TKI (e.g., Vatalanib) or vehicle control to the mice via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Tumor Measurement and Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth rates between the treatment and control groups to evaluate efficacy.
Conclusion
While clinical data suggests Vatalanib is active in imatinib-resistant GIST, a notable gap exists in the publicly available preclinical data specifically evaluating its efficacy against common imatinib-resistant KIT mutations in relevant cell line and xenograft models. In contrast, several alternative TKIs, including sunitinib, regorafenib, and sorafenib, have demonstrated preclinical activity against a spectrum of imatinib-resistant mutations. The provided comparative data and experimental protocols are intended to guide researchers in the rational design of studies to further investigate novel therapeutic strategies, including the potential role of Vatalanib, in overcoming imatinib resistance in GIST. Further head-to-head preclinical studies are warranted to directly compare the efficacy of Vatalanib with other TKIs in well-characterized imatinib-resistant GIST models.
References
A Comparative Analysis of Vatalanib and Cediranib for the Treatment of Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two multi-targeted tyrosine kinase inhibitors, Vatalanib (PTK787) and Cediranib (AZD2171), in the context of glioblastoma (GBM) treatment. This document synthesizes preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, and safety profiles, supported by experimental data and protocols.
Mechanism of Action: Targeting Angiogenesis in Glioblastoma
Both Vatalanib and Cediranib are potent inhibitors of vascular endothelial growth factor (VEGF) signaling, a critical pathway in tumor angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen. Glioblastomas are characterized by extensive vascular proliferation, making anti-angiogenic therapies a logical treatment strategy.[1]
Vatalanib is an orally active small molecule that inhibits all three VEGF receptors (VEGFR-1, -2, and -3).[2][3] It also targets the platelet-derived growth factor receptor-β (PDGFR-β) and c-kit.[2] By blocking these receptors, Vatalanib aims to inhibit the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby normalizing the tumor vasculature and improving the delivery of other therapies.[2][4]
Cediranib is also an oral, potent inhibitor of all three VEGFR tyrosine kinases.[1][5] It is highly selective for VEGF signaling and is considered a "pan-VEGF receptor tyrosine kinase inhibitor".[5][6] Its primary mechanism in glioblastoma involves the inhibition of angiogenesis and the normalization of tumor vasculature.[1][7] A key effect of Cediranib is the reduction of vasogenic brain edema, a major cause of morbidity in glioblastoma patients.[7][8] This anti-edema effect can lead to clinical improvement and a steroid-sparing effect, even without significant tumor growth inhibition.[7][8]
Below is a diagram illustrating the targeted signaling pathways.
Caption: Targeted signaling pathways of Vatalanib and Cediranib.
Comparative Efficacy in Glioblastoma: Clinical Trial Data
Direct head-to-head clinical trials comparing Vatalanib and Cediranib in glioblastoma are not available. Therefore, this comparison is based on data from separate clinical trials.
Vatalanib in Glioblastoma
Clinical data for Vatalanib in glioblastoma is primarily from Phase I and II trials.
| Vatalanib Clinical Trial Data in Glioblastoma | |
| Trial Phase | Key Findings |
| Phase I/II (Recurrent GBM) | In a study of 47 patients, 2 achieved a partial response and 31 had stable disease.[2] |
| Phase I (Newly Diagnosed GBM with Radiation and Temozolomide) | Of 13 evaluable patients, 2 had a partial response and 9 had stable disease.[2][4] The maximum tolerated dose (MTD) was not reached at the time of study termination.[4] |
| Phase I (Recurrent Malignant Glioma with Imatinib and Hydroxyurea) | The MTD of Vatalanib was 1000 mg twice daily.[9] |
Cediranib in Glioblastoma
Cediranib has been more extensively studied in Phase II and III trials for glioblastoma.
| Cediranib Clinical Trial Data in Glioblastoma | |
| Trial Phase | Key Findings |
| Phase II (Recurrent GBM) | 31 patients received Cediranib 45mg daily. The 6-month progression-free survival (PFS6) was 25.8%.[6][10] Radiographic partial responses were observed in 56.7% of patients by volumetric MRI and 27% by Macdonald criteria.[6][10] A steroid-sparing effect was noted in most patients.[11] |
| Phase II (Newly Diagnosed GBM with Radiation and Temozolomide) | This randomized, placebo-controlled trial showed a 6-month PFS of 46.6% in the Cediranib arm versus 24.5% in the placebo arm.[12] However, there was no significant difference in overall survival (OS).[12] |
| Phase III (REGAL trial - Recurrent GBM) | This trial compared Cediranib monotherapy, Cediranib plus lomustine, and lomustine alone. The primary endpoint of PFS prolongation was not met for either Cediranib arm compared to lomustine alone.[13] |
| Phase II (Recurrent GBM) | A randomized trial comparing Cediranib/Olaparib versus Bevacizumab showed a median PFS of 118 days for the combination and 92 days for bevacizumab.[14] Median OS was 269.5 days and 192 days, respectively.[14] |
Safety and Tolerability
Both Vatalanib and Cediranib exhibit side effect profiles common to anti-angiogenic agents.
| Adverse Events | Vatalanib | Cediranib |
| Common Adverse Events | High blood pressure, diarrhea, nausea, vomiting, fatigue, dizziness.[15] | Fatigue, diarrhea, hypertension, hoarseness, headache.[5][7][11] |
| Grade 3/4 Toxicities | Thrombocytopenia, elevated transaminases, leukopenia, lymphopenia, neutropenia, hand-foot syndrome.[2][4] | Hypertension (12.9%), diarrhea (6.4%), fatigue (19.4%).[6][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Protocol for a Phase II Study of Cediranib in Recurrent Glioblastoma
-
Patient Population: Patients with recurrent glioblastoma who had received prior radiation and temozolomide.[6][10]
-
Treatment Regimen: Cediranib was administered orally at a dose of 45 mg once daily until disease progression or unacceptable toxicity.[6][10]
-
Primary Endpoint: The proportion of patients alive and progression-free at 6 months (PFS6).[6][10]
-
Assessments: Magnetic resonance imaging (MRI) was performed at baseline and every 2 months.[10] Plasma and urinary biomarkers were evaluated at multiple time points.[6][10] Radiographic response was assessed using both volumetric (3D) and Macdonald (2D) criteria.[6][10]
Protocol for a Phase I Study of Vatalanib in Newly Diagnosed Glioblastoma
-
Patient Population: Patients with newly diagnosed glioblastoma receiving standard radiation, temozolomide, and an enzyme-inducing anti-epileptic drug.[4]
-
Treatment Regimen: Vatalanib was administered orally, with dose escalation in successive patient cohorts.[4]
-
Primary Endpoint: To determine the maximum tolerated dose (MTD) of Vatalanib in this patient population.[4]
-
Assessments: Safety and toxicity were monitored continuously. Pharmacokinetic studies and circulating biomarker analyses were performed.[4] Radiographic response was evaluated.[4]
Below is a generalized workflow for a clinical trial of these agents in glioblastoma.
Caption: A generalized clinical trial workflow for glioblastoma.
Conclusion
Vatalanib and Cediranib are both orally administered, multi-targeted tyrosine kinase inhibitors that have shown activity against glioblastoma through the inhibition of angiogenesis. Cediranib has been more extensively evaluated in later-phase clinical trials, demonstrating an improvement in progression-free survival in newly diagnosed GBM and a significant anti-edema effect. However, it has not yet demonstrated a significant overall survival benefit in recurrent GBM. Vatalanib has shown promise in early-phase trials, but further investigation in larger, randomized studies is needed to fully determine its efficacy and role in the treatment of glioblastoma. The development of predictive biomarkers to identify patients most likely to respond to these anti-angiogenic therapies remains a critical area of ongoing research.
References
- 1. Cediranib: profile of a novel anti-angiogenic agent in patients with glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide [dash.harvard.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II Study of Cediranib, an Oral Pan–Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Patients With Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. NRG/RTOG 0837: Randomized, phase II, double-blind, placebo-controlled trial of chemoradiation with or without cediranib in newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase III randomized trial comparing the efficacy of cediranib as monotherapy, and in combination with lomustine, versus lomustine alone in patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Vatalanib - Wikipedia [en.wikipedia.org]
Vatalanib's Kinase Inhibition Specificity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Vatalanib (also known as PTK787/ZK 222584) is an orally available small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth. This guide provides a comparative assessment of Vatalanib's kinase inhibition profile against other well-established kinase inhibitors, Sunitinib and Sorafenib, supported by experimental data to aid in research and drug development decisions.
Kinase Inhibition Profile: A Comparative Overview
Vatalanib primarily targets the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and c-Kit.[1][2][3] Its specificity is a crucial factor in its mechanism of action and potential therapeutic window. The following tables summarize the inhibitory activity of Vatalanib and its comparators against key kinases, as measured by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki).
Table 1: Vatalanib Inhibitory Activity against Primary Target Kinases
| Kinase Target | Vatalanib IC50 (nM) | Reference(s) |
| VEGFR-1 (Flt-1) | 77 | [4] |
| VEGFR-2 (KDR) | 37 | [4] |
| VEGFR-3 (Flt-4) | 640 | [5] |
| PDGFRβ | 580 | [4] |
| c-Kit | 730 | [4] |
Table 2: Comparative Inhibitory Activity (Ki app in nM) of Vatalanib, Sunitinib, and Sorafenib Against a Panel of Kinases
| Kinase Target | Vatalanib (Ki app, nM) | Sunitinib (Ki app, nM) | Sorafenib (Ki app, nM) | Reference |
| VEGFR-1 | 77 | 2 | 26 | [4][6] |
| VEGFR-2 | 37 | 9 | 90 | [4][6] |
| VEGFR-3 | 640 | 4 | 20 | [5][6] |
| PDGFRα | - | 19 | 50 | [6] |
| PDGFRβ | 580 | 2 | 57 | [4][6] |
| c-Kit | 730 | 11 | 68 | [4][6] |
| Flt-3 | - | 13 | 58 | [6] |
Note: Data for Vatalanib is presented as IC50 values from one source, while data for Sunitinib and Sorafenib are Ki app values from another. Direct comparison should be made with caution due to potential variations in experimental conditions.
Signaling Pathways Targeted by Vatalanib
Vatalanib exerts its anti-angiogenic and anti-tumor effects by inhibiting the signaling cascades initiated by the binding of growth factors to their respective RTKs. The primary pathways affected are those downstream of VEGFR, PDGFR, and c-Kit.
Caption: Vatalanib inhibits VEGFR signaling.
References
- 1. carnabio.com [carnabio.com]
- 2. Phosphorylation of the Activation Loop Tyrosine 823 in c-Kit Is Crucial for Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Vatalanib Dihydrochloride: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Vatalanib dihydrochloride (also known as PTK787), a receptor tyrosine kinase inhibitor.
Core Safety and Disposal Information
This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it is crucial to handle it with care and adhere to proper disposal protocols to minimize environmental impact. The compound is recognized as slightly hazardous to water, and measures should be taken to prevent it from entering sewer systems, surface water, or groundwater.[1]
| Parameter | Recommendation | Source |
| Hazard Classification | Not classified as hazardous | Cayman Chemical SDS[1], Santa Cruz Biotechnology SDS[3], LKT Laboratories SDS[2] |
| Environmental Hazard | Water hazard class 1: slightly hazardous for water | Cayman Chemical SDS[1] |
| Small Quantities Disposal | Can be disposed of with household waste (local regulations permitting) | Cayman Chemical SDS[1] |
| General Disposal | Disposal must be made according to official, regional, national, and local laws and regulations. | Santa Cruz Biotechnology SDS[3], LKT Laboratories SDS[2] |
| Professional Disposal | Offer material to a licensed, professional waste disposal company. | LKT Laboratories SDS[2] |
| Spill Cleanup | Pick up mechanically (e.g., sweep up and shovel), avoiding dust formation. | Cayman Chemical SDS[1], LKT Laboratories SDS[2] |
| Uncleaned Packaging | Dispose of according to official regulations. | Cayman Chemical SDS[1] |
Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and protective gloves.[3]
2. Waste Characterization and Segregation:
-
Small Quantities: For very small residual amounts, consult your institution's safety guidelines. While one safety data sheet suggests that smaller quantities can be disposed of with household waste, this should be verified against local and institutional regulations.[1]
-
Bulk Quantities & Unused Product: All other quantities of this compound waste, including expired or unused material, should be treated as chemical waste.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, and weighing papers, should also be disposed of as chemical waste.
3. Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be suitable for solid chemical waste.
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
4. Disposal Procedure:
-
The primary recommended method of disposal is to engage a licensed, professional waste disposal company.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS office with a completed chemical waste tag, accurately identifying the contents of the waste container.
5. Spill Management:
-
In the event of a spill, prevent further leakage or spillage if it is safe to do so.[2][3]
-
Avoid creating dust.[3]
-
Mechanically collect the spilled material using a scoop or shovel and place it into a designated waste container for disposal.[1][2]
-
Clean the contaminated surface thoroughly.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistics for Handling Vatalanib Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal of Vatalanib dihydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.
Personal Protective Equipment (PPE)
When handling this compound, a range of personal protective equipment is recommended to ensure personal safety. The required PPE varies depending on the nature of the work being conducted.
| Equipment | Specifications | Recommendations |
| Eye/Face Protection | Safety glasses with side shields (or goggles), or a face shield.[1][2] | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3] |
| Skin Protection | Chemical-resistant gloves and protective clothing.[1] | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[2][3] A complete suit protecting against chemicals and flame-retardant antistatic protective clothing is recommended for higher-risk activities.[2] |
| Respiratory Protection | NIOSH/MSHA approved respiratory protection. | Required if exposure limits are exceeded or irritation is experienced.[1] For nuisance levels of dust, type N95 (US) or type P1 (EN 143) dust masks can be used.[3] For higher-risk scenarios, a full-face particle respirator type N100 (US) or type P3 (EN 143) or a full-face supplied air respirator is appropriate.[2] |
Hazard and Precautionary Statements
This compound is not classified as a hazardous substance or mixture according to some suppliers and the Globally Harmonized System (GHS).[3][4] However, one safety data sheet mentions a "Corrosive hazard" and advises wearing protective gloves/clothing and eye/face protection.[1] It is stable under recommended storage conditions, but incompatible with strong oxidizing agents.[1][3] Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including carbon oxides, nitrogen oxides (NOx), and phosgene.[1]
First Aid Measures
A summary of first aid procedures in case of exposure is provided below. In all cases of exposure, it is advised to consult a physician.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash the skin with soap and plenty of water.[1] |
| Eye Contact | Wash with plenty of water.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Clean mouth with water.[1] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Provide appropriate exhaust ventilation at places where dust is formed.[3] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is -20°C.[1] |
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed.
| Procedure | Description |
| Spill Containment | Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[3] |
| Spill Cleanup | Use personal protective equipment.[1] For powder spills, cover with a plastic sheet or tarp to minimize spreading.[1] Take up mechanically and place in appropriate containers for disposal.[1] Avoid creating dust.[1] Clean the contaminated surface thoroughly.[1] |
| Disposal | Disposal should be in accordance with applicable regional, national, and local laws and regulations.[1] Offer the material to a licensed professional waste disposal company.[3] |
Experimental Protocols
This compound is utilized in various experimental settings, primarily for its anti-angiogenic properties. While detailed, step-by-step protocols are proprietary to individual research labs, the general methodologies from published studies are described below.
In Vitro Kinase Assays Vatalanib's inhibitory activity against VEGFR and other kinases is often determined using in vitro kinase assays. A general procedure involves:
-
Incubating the purified kinase (e.g., KDR, Flt-1) with a substrate (e.g., poly-(Glu:Tyr 4:1)) and ATP in an optimized buffer.
-
Introducing this compound at various concentrations.
-
Quantifying the kinase activity, typically by measuring the incorporation of a radiolabeled phosphate from ATP into the substrate.
Cell-Based Proliferation Assays To assess the effect of Vatalanib on cell proliferation, researchers often use the following approach:
-
Seeding endothelial cells (e.g., HUVECs) in culture plates.
-
Stimulating the cells with a growth factor like VEGF in the presence of varying concentrations of Vatalanib.
-
Measuring cell proliferation after a set incubation period using methods like BrdU incorporation or direct cell counting.
Animal Models of Angiogenesis and Tumor Growth In vivo efficacy is commonly evaluated in animal models:
-
Human tumor cells are implanted subcutaneously in immunocompromised mice.
-
Once tumors are established, mice are treated with this compound, typically administered orally.
-
Tumor growth, metastasis, and microvessel density are monitored over time to assess the compound's anti-angiogenic and anti-tumor effects.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved with this compound, the following diagrams illustrate the general handling workflow and its mechanism of action.
Caption: A flowchart illustrating the key stages of handling this compound in a laboratory setting.
Caption: A diagram showing how Vatalanib inhibits the VEGF signaling pathway to block angiogenesis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
